molecular formula C6H7N B1361397 Dipropargylamine CAS No. 6921-28-4

Dipropargylamine

Cat. No.: B1361397
CAS No.: 6921-28-4
M. Wt: 93.13 g/mol
InChI Key: RGSODMOUXWISAG-UHFFFAOYSA-N
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Description

Dipropargylamine is a useful research compound. Its molecular formula is C6H7N and its molecular weight is 93.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80652. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-ynylprop-2-yn-1-amine
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InChI

InChI=1S/C6H7N/c1-3-5-7-6-4-2/h1-2,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSODMOUXWISAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70219243
Record name Di-2-propynylamine
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Molecular Weight

93.13 g/mol
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CAS No.

6921-28-4
Record name Dipropargylamine
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Record name Dipropargylamine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Dipropargylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropargylamine, a secondary amine featuring two propargyl groups, is a versatile building block in organic synthesis. Its unique structure, containing reactive alkyne functionalities, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and molecules with potential biological activity. This technical guide provides an in-depth overview of the physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its relevance in the synthesis of bioactive molecules.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for the purification of its derivatives. A summary of its key physical properties is presented below.

Data Presentation: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₇N--INVALID-LINK--
Molecular Weight 93.13 g/mol --INVALID-LINK--[1][2]
Appearance Clear, colorless to orange or brown liquid--INVALID-LINK--
Boiling Point 65 °C at 11 mmHg--INVALID-LINK--[3][4]
Melting Point Not well-documented
Density 0.900 g/mL at 25 °C--INVALID-LINK--[1][2][5]
Refractive Index (n20/D) 1.477--INVALID-LINK--[1][2][5]
Solubility Soluble in organic solvents such as ethanol, methanol, and diethyl ether. Limited solubility in water.--INVALID-LINK--
Flash Point 46 °C (115 °F) - closed cup--INVALID-LINK--[1][6]
pKa 5.97 ± 0.10 (Predicted)--INVALID-LINK--[3]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental methodologies for measuring the key physical properties of liquid amines like this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

Given that this compound may be available in limited quantities for research purposes, a micro-boiling point determination is often the most suitable method.

Apparatus:

  • Thiele tube or a similar heating apparatus (e.g., Mel-Temp with a boiling point capillary)

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Mineral oil

  • Heating source (Bunsen burner or heating mantle)

Procedure:

  • Add a small amount of this compound (approximately 0.5 mL) to the small test tube.

  • Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Place the thermometer and test tube assembly into the Thiele tube containing mineral oil. The oil level should be high enough to immerse the sample but not so high that it enters the test tube.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7][8]

  • Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Measurement of Density

The density of a liquid can be determined accurately using a pycnometer or, more simply, by measuring the mass of a known volume.

Apparatus:

  • Analytical balance (accurate to ±0.001 g)

  • Graduated cylinder or volumetric flask (calibrated)

  • Pipette

  • Thermometer

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder or volumetric flask on the analytical balance.[3][5][9]

  • Carefully transfer a known volume (e.g., 5.00 mL) of this compound into the tared container using a pipette.

  • Record the new mass of the container with the liquid.[5][9]

  • Measure the temperature of the liquid.

  • Calculate the density using the formula: Density = Mass / Volume. The mass of the liquid is the difference between the final and initial mass readings.[10]

  • Repeat the measurement at least three times and calculate the average density.

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance and is a useful indicator of purity.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Soft tissue paper

  • Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Set the constant temperature water bath to the desired temperature (typically 20 °C) and allow it to circulate through the refractometer to ensure a stable temperature.[11]

  • Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

  • Close the prisms carefully to spread the liquid into a thin film.

  • Adjust the light source and the mirror to obtain maximum illumination of the field of view.

  • Rotate the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • If color fringes are observed, adjust the compensator to eliminate them.

  • Read the refractive index value from the scale.[12]

  • Clean the prisms thoroughly with a suitable solvent and soft tissue after the measurement.

Assessment of Solubility

A qualitative assessment of solubility in various solvents is essential for reaction setup and purification.

Apparatus:

  • Small test tubes

  • Vortex mixer (optional)

  • Selection of solvents (e.g., water, ethanol, diethyl ether, dichloromethane, hexane)

Procedure:

  • Place a small amount (e.g., 0.1 mL) of this compound into a series of clean, dry test tubes.

  • To each test tube, add a small volume (e.g., 1 mL) of a different solvent.

  • Gently agitate or vortex the mixture and observe whether the this compound dissolves completely.

  • Record the observations as soluble, partially soluble, or insoluble for each solvent.

  • For amines, solubility in dilute aqueous acid (e.g., 5% HCl) can also be tested, as the formation of a water-soluble ammonium salt is indicative of its basic nature.[2][4][13][14]

Role in Bioactive Molecule Synthesis and Signaling Pathways

This compound itself is not known to be directly involved in specific signaling pathways. However, the propargylamine moiety is a critical pharmacophore in a variety of bioactive molecules, particularly those targeting neurological disorders.[15][16] Derivatives of propargylamine have been extensively studied for their potential as enzyme inhibitors and neuroprotective agents.[17]

The general strategy involves incorporating the propargylamine structure into a larger molecule designed to interact with a specific biological target, such as an enzyme or a receptor. The terminal alkyne groups of this compound offer versatile handles for further chemical modifications through reactions like click chemistry, Sonogashira coupling, and Mannich reactions to build molecular complexity.[18]

For instance, propargylamine derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO, the levels of neurotransmitters like dopamine and serotonin can be increased, which is a therapeutic strategy for conditions such as Parkinson's disease and depression.

Below is a conceptual workflow illustrating the use of this compound in the synthesis of a hypothetical bioactive compound targeting a generic enzyme.

experimental_workflow cluster_synthesis Synthesis of Bioactive Molecule cluster_biological_testing Biological Evaluation This compound This compound bioactive_compound Bioactive Propargylamine Derivative This compound->bioactive_compound Chemical Synthesis (e.g., A3 Coupling) reagent Coupling Reagent (R-X) reagent->bioactive_compound bioactive_compound_node Bioactive Propargylamine Derivative target_enzyme Target Enzyme (e.g., MAO) bioactive_compound_node->target_enzyme Binding & Interaction inhibition Enzyme Inhibition target_enzyme->inhibition downstream_effect Modulation of Signaling Pathway inhibition->downstream_effect

Caption: Conceptual workflow for the synthesis and biological evaluation of a bioactive propargylamine derivative.

This diagram illustrates a common path in drug discovery where a starting material like this compound is chemically modified to produce a bioactive derivative.[19] This derivative is then tested for its ability to interact with and inhibit a target enzyme, thereby modulating a biological signaling pathway. The propargylamine functional group is often key to the binding and inhibitory activity of these molecules.[15]

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Dipropargylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropargylamine, systematically known as N-prop-2-ynylprop-2-yn-1-amine, is a secondary amine featuring two propargyl groups attached to a central nitrogen atom.[1] Its unique structure, containing two terminal alkyne functionalities, makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, polymers, and complex molecular architectures through reactions like the A³ (Aldehyde-Alkyne-Amine) coupling. Propargylamines as a class are versatile compounds used in the synthesis of therapeutic agents, including inhibitors for enzymes like monoamine oxidase (MAO-B), which are relevant in the treatment of neurodegenerative diseases such as Parkinson's disease.[2] This guide provides a detailed examination of the chemical structure, bonding, and key physicochemical properties of this compound.

Chemical Structure and Identification

This compound is an organic compound with the molecular formula C₆H₇N.[1] The structure consists of a central secondary amine nitrogen atom bonded to the methylene carbons of two separate propargyl groups (-CH₂C≡CH).

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name N-prop-2-ynylprop-2-yn-1-amine[1]
Molecular Formula C₆H₇N[1]
Molecular Weight 93.13 g/mol [1][3]
CAS Number 6921-28-4[1][3][4]
SMILES String C#CCNCC#C[1][3][5]
InChI Key RGSODMOUXWISAG-UHFFFAOYSA-N[1][3][5]

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound is dictated by the hybridization of its constituent atoms, as explained by Valence Shell Electron Pair Repulsion (VSEPR) theory.[6]

Hybridization
  • Nitrogen Atom (N): The central nitrogen atom is bonded to two carbon atoms and one hydrogen atom, and it possesses one lone pair of electrons. This results in four electron groups, leading to sp³ hybridization .[7][8]

  • Methylene Carbons (-CH₂-): Each of the two methylene carbons is singly bonded to the nitrogen atom and an alkynyl carbon, as well as two hydrogen atoms. With four single bonds, these carbons are sp³ hybridized .[8]

  • Alkynyl Carbons (-C≡C-): The four carbons involved in the two triple bonds are each bonded to only two other atoms (either C-C≡C or C≡C-H). This linear arrangement results from sp hybridization .[7][9]

Bond Angles and Molecular Shape
  • Around the Nitrogen Atom: Due to the sp³ hybridization and the presence of one lone pair, the geometry around the nitrogen is trigonal pyramidal . The lone pair exerts greater repulsion than bonding pairs, compressing the C-N-C and H-N-C bond angles to slightly less than the ideal tetrahedral angle of 109.5°.[6][10]

  • Around the Methylene Carbons: The sp³ hybridized methylene carbons adopt a tetrahedral geometry, with H-C-H and N-C-C bond angles of approximately 109.5°.[10]

  • Around the Alkynyl Carbons: The sp hybridized carbons in the two propargyl groups result in a linear geometry for the C-C≡C-H fragments, with bond angles of 180°.[10]

Sigma (σ) and Pi (π) Bonds

The covalent framework of this compound is composed of both sigma (σ) and pi (π) bonds:

  • Sigma (σ) Bonds: These are formed by the direct, end-to-end overlap of hybrid orbitals. All single bonds in the molecule (N-H, C-H, N-C, and the C-C single bonds) are σ bonds. One of the bonds in each C≡C triple bond is also a σ bond.

  • Pi (π) Bonds: These result from the side-by-side overlap of unhybridized p orbitals. Each C≡C triple bond contains two π bonds in addition to one σ bond.

Caption: Logical relationships in this compound bonding.

Physicochemical Properties

The structural and electronic features of this compound give rise to its characteristic physical and chemical properties.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Appearance Liquid[3]
Density 0.900 g/mL at 25 °C[3][5]
Boiling Point 65 °C at 11 mmHg[4]
Refractive Index (n20/D) 1.477[3][11]
Flash Point 46.11 °C (115.0 °F) - closed cup[3]
Hazards Flammable liquid, Causes severe skin burns and eye damage[1][3]

Experimental Protocols

Synthesis of this compound via A³ Coupling

This protocol describes a common method for synthesizing propargylamines, adapted for this compound. The A³ coupling is a one-pot, three-component reaction involving an aldehyde, an alkyne, and an amine.[12]

Materials:

  • Paraformaldehyde

  • Propargylamine

  • Terminal Alkyne (e.g., Phenylacetylene, for demonstration of the general method)

  • Copper(I) Iodide (CuI)

  • Solvent (e.g., Dioxane or Toluene)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and the chosen solvent (10 mL).

  • Catalyst Addition: Add the copper catalyst, such as CuI (0.05 mmol, 5 mol%), to the solution.

  • Reaction: Stir the reaction mixture at the required temperature (ranging from room temperature to 100 °C, depending on the specific substrates). Monitor the reaction progress by thin-layer chromatography (TLC).[12][13]

  • Quenching: Upon completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).[12]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure propargylamine.[12][13]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 1. Combine Reactants (Aldehyde, Amine, Alkyne) + Solvent catalyst 2. Add CuI Catalyst reactants->catalyst reaction 3. Heat & Stir (Monitor by TLC) catalyst->reaction quench 4. Quench Reaction (aq. NH₄Cl) reaction->quench extract 5. Extract (Ethyl Acetate) quench->extract dry 6. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 7. Concentrate (Rotary Evaporator) dry->concentrate chromatography 8. Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for synthesis and purification.

Characterization Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Expected chemical shifts (δ) in CDCl₃:

      • ~2.2 ppm (triplet): Terminal alkyne protons (-C≡C-H).

      • ~2.5 ppm (singlet/broad): Amine proton (-NH-).

      • ~3.4 ppm (doublet): Methylene protons (-CH₂-). The splitting is due to coupling with the terminal alkyne proton.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum.

    • Expected chemical shifts (δ) in CDCl₃:

      • ~38 ppm: Methylene carbons (-CH₂-).

      • ~72 ppm: Terminal alkyne carbons (-C≡C-H).

      • ~80 ppm: Internal alkyne carbons (-C≡C-H).

  • Data Analysis: Integrate the proton signals to confirm the ratio of protons in the molecule. Analyze the chemical shifts and coupling patterns to verify the connectivity and confirm the identity of this compound.

References

An In-depth Technical Guide to Dipropargylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipropargylamine is a versatile secondary amine that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring two terminal alkyne functionalities, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, polymers, and pharmacologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on methodologies and data relevant to research and development.

Core Properties of this compound

This compound, also known as N,N-di(prop-2-yn-1-yl)amine, is a flammable and corrosive liquid. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 6921-28-4[1][2]
Molecular Formula C₆H₇N[1][2]
Molecular Weight 93.13 g/mol [1][2]
Density 0.900 g/mL at 25 °C[2]
Refractive Index n20/D 1.477[2]
Boiling Point 65°C/11mmHg
Flash Point 46.11 °C (closed cup)[1]

Synthesis of this compound and its Derivatives

The primary methods for synthesizing propargylamines, including this compound, revolve around the formation of carbon-carbon and carbon-nitrogen bonds adjacent to a triple bond. The most prominent of these is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.

The A³ Coupling Reaction: A Powerful Synthetic Tool

The A³ coupling reaction is a one-pot, three-component reaction that is highly valued for its atom economy and operational simplicity in generating propargylamines.[3] The general mechanism involves the in-situ formation of an iminium ion from an aldehyde and an amine, which is then attacked by a metal acetylide, typically formed from a terminal alkyne and a metal catalyst like copper, gold, or silver.[3][4][5]

Below is a generalized experimental workflow for the A³ coupling reaction.

A3_Coupling_Workflow reagents Combine Aldehyde, Amine, Alkyne, and Metal Catalyst in Solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC) reagents->reaction Reaction Conditions workup Cool and Perform Aqueous Work-up reaction->workup Completion extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., over Na₂SO₄) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Propargylamine Product purification->product Final Product

A generalized workflow for the A³ coupling reaction.
Detailed Experimental Protocol: Copper-Catalyzed A³ Coupling Reaction

The following is a representative experimental protocol for the synthesis of a propargylamine via a copper-catalyzed A³ coupling reaction.[3]

Materials:

  • Aldehyde (1.0 mmol)

  • Secondary Amine (1.2 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired propargylamine.[3]

Synthesis of this compound via Nucleophilic Substitution

A direct method for the synthesis of this compound involves the reaction of propargylamine with a propargyl halide.

Procedure:

  • In a flask, combine triethylamine and propargylamine in a 2:1 molar ratio.

  • Cool the mixture in a water bath to 25 °C.

  • Slowly add propargyl chloride, equimolar to the propargylamine, dropwise over approximately 1 hour.

  • After the addition is complete, continue to stir the mixture for an additional hour.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Recover the excess triethylamine and propargylamine from the filtrate by distillation at atmospheric pressure until the temperature reaches 120 °C.

  • The remaining residue is then subjected to vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

The propargylamine moiety is a significant pharmacophore in medicinal chemistry.[6] Its derivatives have been investigated for a range of biological activities and are key intermediates in the synthesis of various therapeutic agents.

Precursor for Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, such as pyrroles and quinolines, which are prevalent in many biologically active molecules.[6]

Role in Drug Discovery

The unique chemical properties of the propargylamine group have led to its incorporation into molecules designed to have specific biological activities. While specific signaling pathways for this compound are not extensively documented, the broader class of propargylamines has been explored for various therapeutic applications. For instance, certain propargylamine derivatives have been investigated for their potential in treating neurodegenerative diseases.

The logical workflow for the application of this compound in the synthesis of N-substituted pyrroles, another important class of compounds, is depicted below.

Pyrrole_Synthesis_Workflow start This compound step1 Reaction with 2,5-Dimethoxytetrahydrofuran and an Amine start->step1 catalyst Iodine Catalyst Microwave Irradiation (Solventless) step1->catalyst workup Addition of Diethyl Ether and Filtration step1->workup Reaction Completion isolation Evaporation of Solvent workup->isolation product N-substituted Pyrrole Product isolation->product

Workflow for the synthesis of N-substituted pyrroles from amines.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The synthetic protocols and property data serve as a valuable resource for the practical application of this versatile chemical compound.

References

Spectroscopic Analysis of Dipropargylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for dipropargylamine (N,N-di(prop-2-yn-1-yl)amine), a valuable building block in organic synthesis and medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.25Triplet2HHC≡
3.45Doublet4H-CH₂-
~1.5 (broad)Singlet1HN-H

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
41.5-CH₂-
72.0HC≡
80.5-C≡
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3291Strong≡C-H stretch
3025MediumN-H stretch
2925, 2855MediumC-H stretch (CH₂)
2118WeakC≡C stretch
1425MediumCH₂ bend
1125MediumC-N stretch
640Strong, Broad≡C-H bend
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
9330[M]⁺ (Molecular Ion)
92100[M-H]⁺
6540[M-C₂H₂]⁺
5425[C₄H₄N]⁺
3985[C₃H₃]⁺ (Propargyl cation)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For a standard ¹H NMR experiment, the following parameters are commonly used: a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[1] For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, the neat liquid is often used. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution can be prepared using a solvent that has minimal interference in the IR region of interest, and the spectrum recorded in a liquid cell.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum. A background spectrum of the empty salt plates or the solvent is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. A small volume of this solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent.

Instrumentation and Data Acquisition: The separated this compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for ionizing small molecules. In this process, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion ([M]⁺). The excess energy from ionization often leads to fragmentation of the molecular ion into smaller, characteristic fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole), and a mass spectrum is generated by plotting the relative abundance of each ion versus its m/z value.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film or Solution Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FT-IR Spectrometer IR_Prep->IR_Spec MS_Spec GC-MS System MS_Prep->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Wavenumbers, Intensity) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Relative Intensity) MS_Spec->MS_Data Structure Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Dipropargylamine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropargylamine is a highly reactive secondary amine containing two propargyl groups. Its unique chemical structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and materials. The presence of the terminal alkyne functionalities allows for its use in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and as a precursor for various heterocyclic compounds. However, the same reactivity that makes this compound a useful synthon also contributes to its significant health and safety hazards.

This technical guide provides a comprehensive overview of the safety data, handling precautions, and potential toxicological profile of this compound. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals who handle this compound, ensuring its safe and responsible use in the laboratory and beyond.

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological properties of a compound is the foundation of safe handling. The following tables summarize the available data for this compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number 6921-28-4[1]
Molecular Formula C₆H₇N[1]
Molecular Weight 93.13 g/mol [1]
Appearance Clear liquid[2]
Boiling Point 65 °C at 11 mmHg[2]
Density 0.900 g/mL at 25 °C[3]
Refractive Index n20/D 1.477[3]
Flash Point 46 °C[2]
pKa 5.97 ± 0.10 (Predicted)[2]
Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapour
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

Source:[3]

Signal Word: Danger[3]

Hazard Pictograms:

  • Flame

  • Corrosion

Quantitative Toxicity Data

For context, the related compound propargylamine has a reported dermal LD50 of 66 mg/kg in rats, indicating high toxicity upon skin contact.[4] While this is not this compound, it underscores the potential for significant toxicity within this class of compounds. The lack of specific data for this compound necessitates a highly cautious approach to its handling.

Experimental Protocols for Toxicity Assessment

As no specific toxicological studies for this compound detailing experimental methodologies were identified in the reviewed literature, this section outlines a general experimental protocol for acute dermal toxicity testing based on the OECD Test Guideline 402. This provides a framework for how such data, if unavailable, would be generated.

General Principles of Acute Dermal Toxicity Testing (OECD 402)

The objective of an acute dermal toxicity study is to determine the adverse effects that may occur within a short period after a single dermal application of a substance.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.[5]

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals. Care is taken to avoid abrading the skin.[6]

  • Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.[6] For liquid substances like this compound, it is usually applied undiluted. The application site is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The substance is kept in contact with the skin for a 24-hour period.[5]

  • Observation Period: After the 24-hour exposure, the residual test substance is removed, and the animals are observed for a period of 14 days.[5] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system and somatomotor activity, and behavior patterns.

  • Data Collection: Mortalities are recorded, and the weight of the animals is checked periodically. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Endpoint: The LD50 is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection:

    • Hand Protection: Wear impervious gloves (e.g., nitrile or neoprene).[7]

    • Body Protection: Wear a chemical-resistant laboratory coat, and consider additional protective clothing such as an apron or coveralls for larger quantities.[7]

  • Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.[8] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Engineering Controls
  • All work with this compound should be conducted in a properly functioning chemical fume hood.[8]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[7]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Use non-sparking tools and explosion-proof equipment.[8]

  • Ground and bond containers when transferring material to prevent static electricity discharge.[9]

  • Do not breathe mist or vapors.[10]

  • Wash hands thoroughly after handling.[3]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[9]

  • The storage area should be designated for flammable and corrosive liquids.

  • Protect from light.[2]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical when working with hazardous chemicals.

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately call a POISON CENTER or doctor.[3][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.1). Ensure adequate ventilation. Remove all sources of ignition.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[8]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[8] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Potential Mechanism of Action and Toxicological Pathways

While specific studies on the toxicological mechanism of this compound are scarce, the broader class of propargylamines is known to interact with biological systems, primarily through the inhibition of monoamine oxidases (MAOs).[4]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. Propargylamine and its derivatives are known to be potent, irreversible inhibitors of MAO, particularly MAO-B.[11] The propargyl group is a key pharmacophore that forms a covalent adduct with the FAD cofactor at the active site of the enzyme, leading to its inactivation.

The inhibition of MAO can have significant physiological effects. While this property is exploited for therapeutic purposes in drugs for Parkinson's disease and depression, uncontrolled inhibition can lead to toxic effects by disrupting the normal balance of neurotransmitters.

Potential for Reactive Metabolite Formation

The metabolism of amines can sometimes lead to the formation of reactive intermediates that can cause cellular damage. While not specifically documented for this compound, related compounds can be metabolized to produce reactive species. For example, some propargylamines can be metabolized to form acrolein, a highly reactive and cytotoxic aldehyde.[4] Additionally, the metabolism of secondary amines can sometimes lead to the formation of nitrosamines, a class of compounds known for their carcinogenic potential, although this is dependent on the presence of nitrosating agents.

Visualizations

Emergency Response Workflow for this compound Exposure

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_immediate_action Immediate Actions cluster_assessment Assessment cluster_response Emergency Response cluster_follow_up Follow-up exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) remove_victim Remove from Exposure Source exposure->remove_victim Immediately remove_clothing Remove Contaminated Clothing remove_victim->remove_clothing first_aid Administer First Aid (See Section 4.1) remove_clothing->first_aid is_serious Serious Symptoms? first_aid->is_serious call_emergency Call Emergency Services (e.g., 911) is_serious->call_emergency Yes medical_attention Seek Further Medical Attention is_serious->medical_attention No, but seek advice poison_control Call POISON CENTER call_emergency->poison_control provide_sds Provide SDS to Responders poison_control->provide_sds provide_sds->medical_attention report_incident Report Incident to Supervisor/EHS medical_attention->report_incident

Caption: Emergency response workflow for this compound exposure.

Hypothetical Signaling Pathway for Propargylamine-Induced Neurotoxicity

Propargylamine_Toxicity_Pathway cluster_compound Compound cluster_target Primary Target cluster_mechanism Mechanism of Action cluster_downstream Downstream Effects cluster_cellular Cellular Consequences This compound This compound mao_b Monoamine Oxidase B (MAO-B) This compound->mao_b Binds to inhibition Irreversible Inhibition mao_b->inhibition monoamine_increase Increased Monoamine Levels (e.g., Dopamine) inhibition->monoamine_increase Leads to ros_production Increased Reactive Oxygen Species (ROS) inhibition->ros_production Potentially leads to (via altered monoamine metabolism) neurotransmitter_imbalance Neurotransmitter Imbalance monoamine_increase->neurotransmitter_imbalance oxidative_stress Oxidative Stress ros_production->oxidative_stress neuronal_damage Neuronal Damage / Neurotoxicity oxidative_stress->neuronal_damage neurotransmitter_imbalance->neuronal_damage

Caption: Hypothetical pathway of propargylamine-induced neurotoxicity.

Conclusion

This compound is a valuable chemical intermediate with significant potential in research and development. However, its flammability, corrosivity, and potential for high toxicity necessitate a thorough understanding and implementation of stringent safety measures. This guide has summarized the available safety data and provided a framework for its safe handling, storage, and emergency response. The lack of comprehensive, publicly available quantitative toxicity data for this compound highlights the importance of treating this compound with extreme caution, assuming a high degree of hazard based on its chemical class and GHS classification. All personnel handling this compound must be thoroughly trained on its hazards and the procedures outlined in this guide and the corresponding Safety Data Sheet.

References

An In-depth Technical Guide on the Solubility of Dipropargylamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dipropargylamine in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a qualitative solubility profile based on established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is presented to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound (N,N-di(prop-2-yn-1-yl)amine) is a secondary amine with the chemical formula C₆H₇N. Its structure consists of a central nitrogen atom bonded to two propargyl groups. This compound is a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and in "click chemistry" reactions. Understanding its solubility is crucial for its effective use in reaction media, for purification processes, and in the formulation of products.

Key Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 6921-28-4[1]
Molecular Weight 93.13 g/mol [2]
Boiling Point 65 °C/11 mmHg[3]
Density 0.907 g/mL at 25 °C[4]
Appearance Colorless to yellow liquid[1]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolMiscibleThe polar hydroxyl group of alcohols can engage in hydrogen bonding with the amine group of this compound, while the alkyl portion of the alcohol can interact with the nonpolar propargyl groups.
Ketones AcetoneMiscibleAcetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, facilitating the dissolution of this compound.
Ethers Diethyl ether, Tetrahydrofuran (THF)MiscibleEthers are relatively nonpolar but contain an oxygen atom that can act as a hydrogen bond acceptor, making them good solvents for a wide range of organic compounds, including amines.
Esters Ethyl acetateSolubleEthyl acetate has both polar (ester group) and nonpolar (alkyl chains) characteristics, making it a suitable solvent for this compound.
Halogenated Hydrocarbons Dichloromethane, ChloroformMiscibleThese solvents are of intermediate polarity and are effective at dissolving a wide variety of organic compounds.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe nonpolar aromatic ring can interact with the nonpolar propargyl groups of this compound through van der Waals forces.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleThese nonpolar solvents are less likely to effectively solvate the polar amine group of this compound, leading to lower solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid amine, such as this compound, in an organic solvent using the isothermal shake-flask method.

3.1. Materials

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringes and syringe filters (chemically compatible with the solvent and solute)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct layer of the amine after equilibration will confirm that a saturated solution has been formed.

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the container to stand undisturbed at the set temperature for at least 24 hours to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent layer) using a syringe. To avoid contamination from the undissolved amine, it is crucial not to disturb the lower layer.

    • Filter the collected aliquot through a syringe filter into a pre-weighed volumetric flask.

    • Record the exact mass of the filtered solution.

    • Dilute the filtered solution with the same organic solvent to a known volume to bring the concentration of this compound within the calibration range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow phases to separate prep2->prep3 sample1 Withdraw aliquot of the supernatant prep3->sample1 sample2 Filter the aliquot sample1->sample2 sample3 Dilute to a known volume sample2->sample3 analysis2 Analyze standards and sample by GC/HPLC sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 calc1 Calculate concentration in the saturated solution analysis3->calc1 calc2 Express solubility in desired units (g/100mL, mol/L) calc1->calc2

References

The Reactivity and Stability of Dipropargylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropargylamine [(H-C≡C-CH₂)₂NH], a secondary amine featuring two reactive propargyl groups, serves as a versatile building block in modern organic synthesis. Its unique structural motif, combining the nucleophilicity of the secondary amine with the electrophilicity and cycloaddition potential of the terminal alkynes, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, polymers, and metal complexes. This technical guide provides a comprehensive overview of the reactivity and stability of the this compound molecule, with a focus on its chemical properties, key reactions, and stability profile. Detailed experimental protocols for its synthesis, purification, and selected reactions are provided, alongside spectroscopic data for its characterization. This document aims to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and catalysis.

Physicochemical Properties and Stability

This compound is a flammable and corrosive liquid with a distinct amine odor. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₇N--INVALID-LINK--
Molecular Weight 93.13 g/mol --INVALID-LINK--
Boiling Point 65 °C at 11 mmHg--INVALID-LINK--
Density 0.900 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D) 1.477--INVALID-LINK--
Flash Point 46.11 °C (closed cup)--INVALID-LINK--
CAS Number 6921-28-4--INVALID-LINK--

Stability:

Bond Dissociation Energies (BDEs):

Specific experimentally determined or computationally calculated bond dissociation energies for this compound were not found in the surveyed literature. However, the BDEs of related aliphatic amines have been studied. For instance, the α(C-H) bond dissociation enthalpies of unconstrained secondary amines are typically around 91 kcal/mol.[2] The N-H bond dissociation enthalpy in secondary amines is generally lower than in primary amines.[2] For this compound, the propargylic C-H bonds are expected to be weaker than typical alkyl C-H bonds due to the stabilization of the resulting propargyl radical by the adjacent triple bond.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.25t, J ≈ 2.4 Hz2HAcetylenic protons (-C≡C-H )
~3.40d, J ≈ 2.4 Hz4HMethylene protons (-CH₂-)
~1.80br s1HAmine proton (-NH -)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum of this compound will show three signals corresponding to the three non-equivalent carbon atoms.

Chemical Shift (δ) ppmAssignment
~37Methylene carbons (-C H₂-)
~72Acetylenic carbon (-C≡C -H)
~81Acetylenic carbon (-C ≡C-H)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch
~3300-3500Weak to medium, broadN-H stretch
~2930, 2850MediumC-H stretch (methylene)
~2120Weak to medium, sharpC≡C stretch
~1430MediumCH₂ bend
~1100MediumC-N stretch

Reactivity and Key Reactions

The reactivity of this compound is dominated by the nucleophilic character of the secondary amine and the electrophilic nature of the terminal alkyne groups. It readily participates in a variety of reactions, making it a valuable synthon.

A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

This compound can act as the amine component in the A³ coupling reaction, a powerful one-pot, three-component reaction for the synthesis of propargylamines.[3][4][5] In this reaction, an aldehyde, an alkyne, and an amine are coupled in the presence of a metal catalyst, typically copper or gold salts.[5]

Reaction Workflow:

A3_Coupling_Workflow reagents Aldehyde, Alkyne, This compound reaction Reaction at Elevated Temperature reagents->reaction catalyst Metal Catalyst (e.g., CuI) catalyst->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Propargylamine Product purification->product

Caption: General workflow for the A³ coupling reaction.

Reaction Mechanism:

The generally accepted mechanism for the copper-catalyzed A³ coupling reaction involves the following key steps:

  • Formation of a copper acetylide intermediate from the terminal alkyne and the copper catalyst.[3]

  • Condensation of the aldehyde and the amine to form an iminium ion.[3]

  • Nucleophilic attack of the copper acetylide on the iminium ion to form the propargylamine product and regenerate the catalyst.[3]

A3_Coupling_Mechanism cluster_catalyst Catalytic Cycle cluster_substrate Substrate Activation CuI Cu(I) Catalyst CuAcetylide R'-C≡C-Cu CuI->CuAcetylide + Alkyne - HI Alkyne R'-C≡C-H Alkyne->CuAcetylide Product Propargylamine CuAcetylide->Product + Iminium Ion Iminium [R''CH=N⁺R₂] Product->CuI Aldehyde Aldehyde (R''CHO) Aldehyde->Iminium + Amine - H₂O Amine Amine (R₂NH) Amine->Iminium

Caption: Simplified mechanism of the A³ coupling reaction.

[2+2+2] Cycloaddition Reactions

The two propargyl groups of this compound make it an ideal substrate for intramolecular and intermolecular [2+2+2] cycloaddition reactions. These reactions, often catalyzed by transition metals such as cobalt, rhodium, or iridium, provide a powerful method for the construction of substituted aromatic and heterocyclic ring systems.[5]

Logical Relationship:

Cycloaddition_Logic This compound This compound (1,6-diyne) Cycloadduct Substituted Benzene or Pyridine Derivative This compound->Cycloadduct Alkyne External Alkyne Alkyne->Cycloadduct Catalyst Transition Metal Catalyst Catalyst->Cycloadduct catalyzes

Caption: Logical relationship in a [2+2+2] cycloaddition.

Formation of Metal Complexes

The nitrogen atom of this compound possesses a lone pair of electrons and can act as a ligand to coordinate with various metal ions, forming metal complexes. The presence of the alkyne functionalities can also lead to further coordination or catalytic activity. The synthesis of such complexes typically involves the reaction of this compound with a metal salt in an appropriate solvent.[1]

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from a patented procedure.[1]

Materials:

  • Propargylamine

  • Propargyl chloride or bromide

  • Triethylamine

  • Anhydrous solvent (e.g., Toluene or THF)

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine (1.0 eq) and triethylamine (1.1 eq) in the anhydrous solvent.

  • Cool the mixture in an ice-water bath.

  • Add propargyl chloride or bromide (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrohalide salt.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

General Protocol for A³ Coupling Reaction with this compound

Materials:

  • Aldehyde (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • This compound (1.2 eq)

  • Copper(I) iodide (CuI, 5 mol%)

  • Toluene

Procedure:

  • To a screw-capped vial, add the aldehyde, this compound, terminal alkyne, and CuI.

  • Add toluene as the solvent.

  • Seal the vial and heat the reaction mixture at 80-100 °C with stirring for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Synthesis of a this compound-Copper Complex

This is a representative protocol based on the synthesis of copper complexes with amine ligands.

Materials:

  • This compound (2.0 eq)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.0 eq)

  • Methanol

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • In a separate flask, dissolve copper(II) chloride dihydrate in methanol.

  • Slowly add the copper chloride solution to the this compound solution with stirring.

  • A precipitate may form immediately or upon standing. The reaction mixture can be stirred at room temperature for several hours to ensure complete reaction.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • The complex can be further purified by recrystallization from an appropriate solvent system.

Applications in Drug Development and Materials Science

The propargylamine moiety is a key pharmacophore in several marketed drugs, particularly monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease and depression. The ability to readily synthesize a variety of substituted propargylamines using this compound as a scaffold makes it a valuable tool in drug discovery and development.[6]

In materials science, the presence of two terminal alkyne groups allows this compound to be used as a cross-linking agent or as a monomer in the synthesis of polymers with interesting thermal and electronic properties. The resulting polymers can have applications in areas such as coatings, adhesives, and advanced composites.

Conclusion

This compound is a highly versatile and reactive molecule with a rich chemistry. Its stability profile necessitates careful handling, but its synthetic utility in constructing complex molecular architectures is undeniable. The A³ coupling and cycloaddition reactions are particularly powerful transformations that leverage the unique reactivity of this compound. The ability to form metal complexes further expands its potential applications in catalysis. This guide has provided a comprehensive overview of the key aspects of this compound chemistry, offering valuable data and protocols for researchers in various scientific disciplines. Further exploration of its reactivity and the properties of its derivatives will undoubtedly lead to new and exciting discoveries in both fundamental and applied chemistry.

References

An In-depth Technical Guide to the Synthesis of Dipropargylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropargylamine, a secondary amine featuring two propargyl groups, is a valuable building block in organic synthesis and medicinal chemistry. Its unique structure, containing two terminal alkyne functionalities, makes it a versatile precursor for the construction of complex nitrogen-containing heterocycles, polymers, and novel pharmacophores. The presence of the propargyl moieties allows for a rich derivatization chemistry, including click reactions, coupling reactions, and cyclization cascades. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Core Synthetic Methodologies

The synthesis of this compound can be broadly achieved through two primary strategies:

  • Direct N-Alkylation of Propargylamine: This is a straightforward and common method involving the reaction of propargylamine with a propargyl halide.

  • Reaction of Ammonia with a Propargyl Halide: This approach offers a more direct route from a simple nitrogen source, though it can lead to a mixture of primary, secondary, and tertiary amines.

While the A³ coupling (Aldehyde-Alkyne-Amine) reaction is a powerful tool for the synthesis of a wide variety of propargylamines, its direct application for the synthesis of the parent this compound (where the aldehyde component would be formaldehyde and the alkyne acetylene) is less commonly reported in detail for this specific, simple structure.[1][2][3][4][5][6][7][8][9]

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Starting Materials Reagents/Catalysts Reaction Conditions Yield (%) Advantages Disadvantages
N-Alkylation of Propargylamine Propargylamine, Propargyl bromide/chlorideBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, Toluene)Varies (e.g., Reflux, Room Temp)Moderate to HighGood control, readily available starting materials.Requires pre-synthesis of propargylamine.
From Ammonia and Propargyl Halide Ammonia, Propargyl bromide/chlorideSolvent (e.g., Toluene)Varies (e.g., 20-25°C)VariableInexpensive starting materials.Can produce a mixture of primary, secondary, and tertiary amines, requiring careful purification.[10]

Experimental Protocols

Synthesis of this compound via N-Alkylation of Propargylamine

This method is a reliable route to this compound, offering good control over the product formation.

Reaction Scheme:

Detailed Experimental Protocol:

  • Materials:

    • Propargylamine

    • Propargyl bromide (or chloride)

    • Potassium carbonate (anhydrous, powdered)

    • Acetonitrile (anhydrous)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of propargylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of propargyl bromide (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • After completion of the reaction, filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford pure this compound.

Synthesis of this compound from Ammonia and Propargyl Halide

This method provides a direct route to this compound but requires careful control to minimize the formation of byproducts.[10]

Reaction Scheme:

Detailed Experimental Protocol:

  • Materials:

    • Aqueous ammonia solution (e.g., 28%)

    • Propargyl bromide (or chloride)

    • Toluene

    • Benzaldehyde (used to form an imine intermediate which is then hydrolyzed)[10]

    • Hydrochloric acid

    • Sodium hydroxide solution

  • Procedure:

    • Mix an aqueous ammonia solution with benzaldehyde.

    • Add a solution of propargyl bromide in toluene dropwise to the stirred mixture at 20-25°C.[10]

    • Continue stirring for several hours. The reaction progress can be monitored by GC-MS.

    • After the reaction, separate the organic phase.

    • The resulting N-benzylidene-2-propynylamine in the toluene solution is then hydrolyzed. Add hydrochloric acid to the solution and stir.[10]

    • Separate the aqueous phase and neutralize with a sodium hydroxide solution to liberate the free amine.

    • Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).

    • Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of propargylamine, this compound, and tripropargylamine. Purify by fractional distillation under reduced pressure to isolate the this compound fraction.

Mandatory Visualization

Signaling Pathway for N-Alkylation Synthesis

N_Alkylation_Synthesis Propargylamine Propargylamine Reaction_Mixture Reaction Mixture Propargylamine->Reaction_Mixture Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Reaction Completion Evaporation Solvent Evaporation Filtration->Evaporation Extraction Workup (Extraction) Evaporation->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via N-alkylation.

Logical Relationship in Synthesis from Ammonia

Ammonia_Synthesis_Logic Ammonia Ammonia Reaction Reaction Ammonia->Reaction Propargyl_Halide Propargyl Halide Propargyl_Halide->Reaction Mixture Mixture of Amines Reaction->Mixture Non-selective alkylation Propargylamine Propargylamine Mixture->Propargylamine This compound This compound Mixture->this compound Tripropargylamine Tripropargylamine Mixture->Tripropargylamine Purification Purification (Fractional Distillation) Mixture->Purification Purification->this compound Isolation of desired product

Caption: Logical flow of the synthesis of this compound from ammonia.

Characterization Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized this compound.

Technique Expected Data
¹H NMR Signals corresponding to the acetylenic protons (C≡C-H ) and the methylene protons (-CH₂-).[11]
¹³C NMR Resonances for the acetylenic carbons (C ≡C-H and C≡C -H) and the methylene carbons (-C H₂-).[11][12][13][14]
IR Spectroscopy Characteristic absorption bands for the N-H stretch, the terminal alkyne C-H stretch, and the C≡C triple bond stretch.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of this compound (93.13 g/mol ).

Physicochemical Properties:

  • Molecular Formula: C₆H₇N

  • Molecular Weight: 93.13 g/mol

  • Appearance: Liquid

  • Density: 0.900 g/mL at 25 °C

  • Refractive Index: n20/D 1.477

Conclusion

This technical guide has outlined the primary synthetic methodologies for the preparation of this compound, a key intermediate for further chemical transformations. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the required purity of the final product. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and reliable synthesis of this versatile molecule.

References

Dipropargylamine: A Core Building Block in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dipropargylamine, a secondary amine featuring two terminal alkyne functionalities, has emerged as a cornerstone in synthetic chemistry. Its unique structure offers a versatile platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in a vast array of pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of this compound's physicochemical properties, synthesis, and its pivotal role in key chemical transformations, supported by detailed experimental protocols and data.

Physicochemical and Safety Data

This compound is a flammable and corrosive liquid that requires careful handling.[3] Its key properties are summarized below.

PropertyValueReference
CAS Number 6921-28-4[3][4]
Molecular Formula C₆H₇N[3]
Molecular Weight 93.13 g/mol [3]
Appearance Colorless liquid[5]
Density 0.900 g/mL at 25 °C[6]
Boiling Point 65 °C / 11 mmHg[4]
Refractive Index n20/D 1.477[6]
Flash Point 46.11 °C (closed cup)
GHS Hazard H226 (Flammable), H314 (Causes severe skin burns and eye damage)[3]
Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of propargyl halides with a nitrogen source. Common methods involve the alkylation of ammonia or propargylamine with propargyl bromide or chloride.[7]

This protocol is based on established methods for the synthesis of secondary amines from primary amines and alkyl halides.

Materials:

  • Propargyl bromide (1.0 eq)

  • Aqueous ammonia (excess)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In a well-ventilated fume hood, a solution of propargyl bromide in diethyl ether is added dropwise to a stirred, excess solution of aqueous ammonia at 0-5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

The Role of this compound in Key Synthetic Transformations

This compound's twin alkyne groups make it an exceptionally useful synthon for a variety of powerful synthetic reactions, including multicomponent couplings, cycloadditions, and cross-coupling reactions.

A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The A³ coupling is a one-pot, three-component reaction that efficiently produces propargylamines.[8][9] This atom-economical process is a cornerstone of modern synthetic chemistry for generating molecular complexity from simple, readily available starting materials.[9][10] The reaction is typically catalyzed by metals like copper, gold, or silver.[11]

The catalytic cycle involves the formation of a metal acetylide, which then undergoes a nucleophilic attack on an in situ-generated iminium ion from the aldehyde and amine.[9][11]

A3_Coupling Catalyst Metal Catalyst (e.g., Cu(I)) Acetylide [M]-C≡C-R' (Metal Acetylide) Catalyst->Acetylide + Alkyne - H⁺ Alkyne R'−C≡CH (Alkyne) Alkyne->Acetylide Product Propargylamine Acetylide->Product + Iminium Ion (Nucleophilic Attack) Aldehyde R''CHO (Aldehyde) Iminium [R''CH=NR'''₂]⁺ (Iminium Ion) Aldehyde->Iminium + Amine - H₂O Amine R'''₂NH (Amine) Amine->Iminium Iminium->Product Product->Catalyst Product Release Catalyst Regeneration

Caption: Catalytic cycle of the A³ coupling reaction.

This protocol describes a general procedure for the synthesis of a propargylamine using a copper catalyst.[12]

Materials:

  • Aldehyde (1.0 mmol)

  • Secondary amine (e.g., this compound) (1.2 mmol)

  • Terminal alkyne (1.5 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • Solvent (e.g., Toluene or water) or solvent-free

Procedure:

  • To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol, 5 mol%).

  • If using a solvent, add 2-3 mL. For solvent-free conditions, proceed to the next step.[13]

  • Seal the vial and heat the reaction mixture at 80-100 °C, with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and wash with water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure propargylamine.[12]

Sonogashira Coupling

The terminal alkyne groups of this compound are ideal substrates for the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.[14][15] This reaction is a powerful tool for forming sp-sp² carbon-carbon bonds, enabling the synthesis of complex aryl-alkyne structures.[14][16]

The reaction involves two interconnected catalytic cycles: a palladium cycle for the activation of the aryl/vinyl halide and a copper cycle for the formation of the copper(I) acetylide, which acts as the active nucleophile.[14]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl R-Pd(II)-X L₂ (Oxidative Addition) Pd0->Pd_Aryl + R-X Pd_Alkyne R-Pd(II)-C≡CR' L₂ (Transmetalation) Pd_Aryl->Pd_Alkyne + Cu-C≡CR' Pd_Alkyne->Pd0 Reductive Elimination (Product R-C≡CR') CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' (Copper Acetylide) CuX->Cu_Acetylide + R'-C≡CH - HX Cu_Acetylide->Pd_Aryl Cu_Acetylide->CuX Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

This protocol describes a modern, milder Sonogashira coupling of an N,N-disubstituted propargylamine with an aryl bromide.[16]

Materials:

  • Aryl bromide (1.0 eq)

  • N,N-disubstituted propargylamine (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., aminophosphine ligand L1, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., THF)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl bromide, palladium catalyst, and ligand.

  • Add the solvent (THF), followed by the N,N-disubstituted propargylamine and the base.

  • Stir the reaction mixture at 65 °C for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the substituted aryl propargylic amine.[16]

EntryAryl BromideProductYield (%)
14-Bromotoluene4-Tolyl-substituted propargylamine95
24-Bromoanisole4-Methoxyphenyl-substituted propargylamine92
32-Bromo-m-xylene2,4-Dimethylphenyl-substituted propargylamine81

Table adapted from data on Sonogashira reactions of N,N-disubstituted propargylamines.[16]

Cycloaddition Reactions

The alkyne moieties in this compound are excellent dipolarophiles and dienophiles, participating in various cycloaddition reactions to form five- and six-membered heterocyclic rings. These reactions are powerful methods for rapidly constructing complex cyclic systems.[17][18]

Transition metal-catalyzed [2+2+2] cycloadditions of diynes, such as this compound, with another unsaturated partner (e.g., an alkyne) are an efficient route to substituted pyridines and other fused heterocyclic systems.[17]

This reaction occurs between a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone) and a dipolarophile (the alkyne group of this compound) to form a five-membered heterocycle.[19][20] The Huisgen cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a prominent example, forming the basis of "click chemistry".

Cycloaddition_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound (Dipolarophile) Cycloaddition [3+2] Cycloaddition (Huisgen) This compound->Cycloaddition Dipole 1,3-Dipole (e.g., R-N₃) Dipole->Cycloaddition Heterocycle 5-Membered Heterocycle (e.g., Triazole) Cycloaddition->Heterocycle Drug_Discovery_Pathway Start This compound Reactions Synthetic Transformations (A³ Coupling, Cycloaddition, etc.) Start->Reactions Scaffolds Diverse Heterocyclic Scaffolds (Pyrroles, Thiazoles, Pyridines) Reactions->Scaffolds Screening High-Throughput Screening Scaffolds->Screening Leads Bioactive Lead Compounds Screening->Leads Drugs Potential Therapeutic Agents (Anticancer, Neuroprotective) Leads->Drugs

References

Methodological & Application

Application Notes and Protocols for A3 Coupling Reaction Using Dipropargylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful and atom-economical multicomponent reaction for the synthesis of propargylamines.[1][2][3][4] Propargylamines are crucial building blocks in the synthesis of a wide range of biologically active compounds, natural products, and pharmaceuticals.[1][3] This document provides a detailed protocol for the A3 coupling reaction specifically utilizing dipropargylamine as the secondary amine component to yield tertiary propargylamines. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The one-pot, three-component A3 coupling reaction offers a highly efficient method for forming carbon-carbon and carbon-nitrogen bonds in a single synthetic step.[1] This reaction typically involves the coupling of an aldehyde, a terminal alkyne, and an amine in the presence of a metal catalyst, most commonly copper salts.[1][2] The use of secondary amines, such as this compound, in the A3 coupling leads to the formation of tertiary propargylamines, which are valuable scaffolds in medicinal chemistry. The reaction is believed to proceed through the in situ formation of an iminium ion from the aldehyde and the amine, followed by the nucleophilic attack of a metal-acetylide species generated from the terminal alkyne and the catalyst.[2][3][5] This application note details a general protocol for the copper-catalyzed A3 coupling reaction using this compound and provides representative data for similar reactions.

Experimental Protocol

This protocol is a general guideline and can be optimized for specific substrates.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the copper(I) catalyst (e.g., CuBr, 5 mol%).

  • Addition of Reagents: Add toluene (5 mL) to the flask, followed by the aldehyde (1.0 mmol), this compound (1.0 mmol), and the terminal alkyne (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80°C to 110°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the substrates.

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired tertiary propargylamine.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative yields for A3 coupling reactions using various secondary amines, which are analogous to this compound, to form tertiary propargylamines. These examples demonstrate the general applicability and efficiency of the A3 coupling for this class of amines.

EntryAldehydeSecondary AmineAlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeDibenzylaminePhenylacetyleneCuBr (5)Toluene1101295
24-ChlorobenzaldehydeDiallylaminePhenylacetyleneCuI (2)Toluene100892
3CyclohexanecarboxaldehydeDibenzylamine1-HeptyneCuBr (5)Toluene1101688
4ButyraldehydeDiallylamine1-OctyneCuI (2)Toluene1001090
5BenzaldehydePyrrolidinePhenylacetyleneCuI (1)Toluene80696
64-MethoxybenzaldehydeMorpholinePhenylacetyleneCuBr (5)Dioxane901293

Note: The data presented in this table is based on analogous reactions found in the literature and serves as a representative guide for the expected outcomes when using this compound.

Visualizations

Reaction Mechanism

A3_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R1CHO) Iminium Iminium Ion [R1CH=NR2R3]+ Aldehyde->Iminium + Amine - H2O Amine This compound (R2R3NH) Amine->Iminium Alkyne Alkyne (R4C≡CH) Acetylide Copper Acetylide (CuC≡CR4) Alkyne->Acetylide + Catalyst - H+ Catalyst Cu(I) Catalyst Catalyst->Acetylide Product Tertiary Propargylamine Iminium->Product + Acetylide Acetylide->Product A3_Coupling_Workflow start Start: Dry Schlenk Flask under Inert Atmosphere add_reagents Add Catalyst, Solvent, Aldehyde, this compound, and Alkyne start->add_reagents reaction Heat and Stir (80-110°C, 2-24h) add_reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool to RT, Dilute, Wash with aq. NH4Cl and Brine monitor->workup Complete dry Dry Organic Layer (Na2SO4) workup->dry concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Tertiary Propargylamine characterize->end

References

Synthesis of Quinoline Derivatives from Dipropargylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of substituted quinolines from dipropargylamine precursors. The focus is on two highly efficient catalytic systems: palladium-catalyzed and gold-catalyzed cyclization reactions. These methods offer a versatile and atom-economical approach to constructing the quinoline scaffold, a privileged structure in drug discovery. This guide includes tabulated quantitative data for reaction optimization, detailed step-by-step experimental procedures, and diagrams illustrating reaction pathways and relevant biological signaling cascades.

Introduction

The quinoline ring system is a fundamental structural motif found in numerous natural products, pharmaceuticals, and functional materials.[1] The development of efficient and versatile synthetic methodologies for quinoline derivatives is, therefore, a significant focus of chemical research. A powerful strategy for the synthesis of functionalized quinolines involves the cyclization of readily available propargylamine derivatives.[2] Among these, dipropargylamines serve as versatile building blocks, enabling the construction of complex quinoline cores through transition metal-catalyzed intramolecular cyclization reactions.

This document outlines two prominent catalytic approaches for the synthesis of quinoline derivatives from dipropargylamines: palladium-catalyzed and gold-catalyzed cyclization. Both methodologies offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions, making them valuable tools for medicinal chemists and drug development professionals.

Palladium-Catalyzed Synthesis of Quinolines

Palladium catalysts are highly effective in promoting the cyclization of dipropargylamines to form quinoline derivatives. The reaction typically proceeds under mild conditions with good functional group tolerance and high yields.

Quantitative Data for Palladium-Catalyzed Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of various quinoline derivatives from N-propargylanilines, which are structurally related to dipropargylamines and follow a similar reaction mechanism. This data is useful for reaction optimization and for understanding the substrate scope.

EntrySubstrate (N-Propargylaniline)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1N-phenylprop-2-yn-1-aminePd(OAc)₂ (5)Toluene801285[3]
2N-(4-methylphenyl)prop-2-yn-1-aminePd(OAc)₂ (5)Toluene801288[3]
3N-(4-methoxyphenyl)prop-2-yn-1-aminePd(OAc)₂ (5)Toluene801292[3]
4N-(4-chlorophenyl)prop-2-yn-1-aminePdCl₂(PPh₃)₂ (10)DMF1002475[4]
5N-(3-bromophenyl)prop-2-yn-1-aminePdCl₂(PPh₃)₂ (10)DMF1002478[4]
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Phenyl-2-(p-tolyl)quinoline

This protocol is adapted from a general procedure for the palladium-catalyzed cyclization of propargylamines.[3]

Materials:

  • N-(1,3-diphenylprop-2-yn-1-yl)-4-methylaniline (this compound derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Toluene, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a 25 mL round-bottom flask, add N-(1,3-diphenylprop-2-yn-1-yl)-4-methylaniline (0.1 mmol, 1.0 equiv.).

  • Add palladium(II) acetate (5 mol%, 0.005 mmol).

  • Add anhydrous toluene (2 mL).

  • Fit the flask with a reflux condenser and flush the system with an inert atmosphere (N₂ or Ar).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired 4-phenyl-2-(p-tolyl)quinoline.

Expected Yield: ~70-80%

Gold-Catalyzed Synthesis of Quinolines

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the cyclization of propargylamines. These reactions often proceed under very mild conditions and exhibit excellent functional group tolerance.[5]

Quantitative Data for Gold-Catalyzed Synthesis

The following table provides representative data for the gold-catalyzed synthesis of quinoline derivatives from propargylamines, showcasing the efficiency of this methodology.

EntrySubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1N-phenylprop-2-yn-1-amineAuCl₃ (2)Dioxane100285[6]
2N-(4-methylphenyl)prop-2-yn-1-amineAuCl₃ (2)Dioxane100289[6]
3N-(4-bromophenyl)prop-2-yn-1-amine[Au(PPh₃)Cl]/AgOTf (2)CH₂Cl₂25195[7]
4N-(2-methoxyphenyl)prop-2-yn-1-amine[Au(PPh₃)Cl]/AgOTf (2)CH₂Cl₂251.592[7]
5N-benzyl-N-propargylanilineAuBr₃ (5)1,2-Dichloroethane80675[8]
Experimental Protocol: Gold-Catalyzed Synthesis of 2,4-Disubstituted Quinolines

This protocol provides a general procedure for the gold-catalyzed intramolecular cyclization of N-arylpropargylamines.[6][7]

Materials:

  • Substituted N-arylpropargylamine (e.g., N-(1-phenylprop-2-yn-1-yl)aniline)

  • Gold(I) chloride or a suitable gold(I) pre-catalyst and co-catalyst (e.g., [Au(PPh₃)Cl]/AgOTf)

  • Anhydrous solvent (e.g., Dichloromethane or Dioxane)

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the substituted N-arylpropargylamine (0.2 mmol, 1.0 equiv.).

  • Add the anhydrous solvent (2 mL).

  • In a separate vial, weigh the gold catalyst (e.g., AuCl₃, 2 mol%) and add it to the reaction mixture under a positive flow of inert gas. If using a pre-catalyst/co-catalyst system like [Au(PPh₃)Cl]/AgOTf, add them sequentially.

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C or 100 °C) for the required time (typically 1-6 hours).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a short pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure quinoline derivative.

Expected Yield: 80-95%

Visualization of Reaction Pathways and Workflows

Reaction Pathway for Quinoline Synthesis

reaction_pathway This compound This compound Derivative catalyst Pd(II) or Au(I)/(III) Catalyst This compound->catalyst Coordination intermediate Metal-activated Intermediate catalyst->intermediate cyclization Intramolecular Cyclization intermediate->cyclization 6-endo-dig quinoline Quinoline Derivative cyclization->quinoline Aromatization

Caption: General reaction pathway for the synthesis of quinolines from this compound derivatives.

Experimental Workflow

experimental_workflow start Start: Combine this compound and Catalyst in Solvent reaction Heat and Stir under Inert Atmosphere start->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Reaction Work-up: Cool, Concentrate monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification analysis Characterization: NMR, MS purification->analysis end End: Pure Quinoline Derivative analysis->end

Caption: A typical experimental workflow for the synthesis and isolation of quinoline derivatives.

Applications in Drug Development and Biological Activity

Quinoline derivatives synthesized from dipropargylamines are of significant interest to drug development professionals due to their potential to exhibit a wide range of biological activities.

Anticancer and Antimicrobial Activity

Numerous studies have demonstrated the potent anticancer and antimicrobial activities of quinoline derivatives.[9][10] The planar aromatic structure of the quinoline ring allows it to intercalate with DNA, while various substituents can interact with specific biological targets.

The following table presents a selection of biological activity data for quinoline derivatives, highlighting their potential as therapeutic agents.

Compound ClassBiological ActivityTarget Organism/Cell LinePotency (IC₅₀ / MIC)Reference
Quinoline-5-sulfonamidesAnticancerC-32 (melanoma)IC₅₀ = 10-20 µM[9][11]
Quinoline-chalcone hybridsAnticancerMGC-803 (gastric cancer)IC₅₀ = 1.38 µM[12]
Substituted QuinolinesAntibacterialBacillus cereusMIC = 3.12 µg/mL[13][14]
8-AminoquinolinesAntimalarialPlasmodium falciparumIC₅₀ = 1.2 µM[15]
Inhibition of Signaling Pathways

A key mechanism of action for many anticancer quinoline derivatives is the inhibition of critical cell signaling pathways that regulate cell growth, proliferation, and survival.[16] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers, making it an attractive target for therapeutic intervention.[17][18] Quinoline-based compounds have been developed as potent inhibitors of kinases within this pathway.[19][20]

PI3K/Akt/mTOR Signaling Pathway Inhibition

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->Akt Quinoline->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.

Conclusion

The synthesis of quinoline derivatives from dipropargylamines via palladium- and gold-catalyzed cyclization offers a robust and versatile platform for the generation of novel molecular entities with significant therapeutic potential. The detailed protocols and compiled data herein provide a valuable resource for researchers in medicinal chemistry and drug discovery to explore this promising area of chemical synthesis and apply it to the development of new therapeutic agents. The continued exploration of these synthetic strategies and the biological evaluation of the resulting compounds will undoubtedly lead to the discovery of new and effective treatments for a range of diseases.

References

Application of Dipropargylamine in Click Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipropargylamine, a secondary amine with two terminal alkyne functionalities, has emerged as a versatile and powerful building block in the field of click chemistry. Its unique structure allows for the facile and efficient construction of complex molecular architectures, making it an invaluable tool in drug discovery, bioconjugation, and materials science. This document provides detailed application notes and protocols for the use of this compound in various click chemistry applications.

Overview of this compound in Click Chemistry

The primary application of this compound revolves around the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between the terminal alkynes of this compound and an azide-functionalized molecule.[2] The high efficiency, specificity, and biocompatibility of the CuAAC reaction have led to its widespread adoption.[4]

The bifunctional nature of this compound allows for two key modes of application:

  • As a crosslinking agent: Both alkyne groups can react with two separate azide-containing molecules, leading to the formation of larger, crosslinked structures.

  • As a branched linker: The secondary amine can be functionalized prior to or after the click reaction, introducing a third point of diversity or attachment.[5]

Key Applications and Experimental Data

Peptide Stapling for Drug Discovery

Peptide stapling is a strategy used to constrain a peptide in a specific conformation, often an α-helix, to enhance its pharmacological properties such as target affinity, proteolytic resistance, and cell permeability.[5] N-functionalized this compound derivatives serve as branched dialkyne linkers for stapling peptides at two positions through reaction with two azide-bearing amino acid side chains.[5]

Linker PrecursorFunctionalization ReagentProductIsolated Yield (%)Reference
This compoundEthyl chloroformateN-Carbamate functionalized this compound85[5]
This compoundEthyl 3-bromopropanoateN-Ester functionalized this compound60[5]
This compoundDiethyl 2-bromomalonateN-Diester functionalized this compound75[5]
Bioconjugation and Labeling

This compound can be incorporated into biomolecules to introduce alkyne handles for subsequent labeling with azide-containing probes such as fluorophores or biotin. This is a fundamental technique in chemical biology for studying the localization and interactions of biomolecules.[1][6]

Polymer Synthesis and Materials Science

The dual alkyne functionality of this compound makes it an excellent monomer or crosslinker for the synthesis of polymers via click polymerization.[7][8] This approach allows for the creation of materials with well-defined structures and functionalities, such as side-chain liquid-crystal polymers and dendrimers.[9][10] For instance, polytriazoles formed from multivalent azides and alkynes, including this compound derivatives, have shown strong adhesive properties on metal surfaces.[11]

Functionalization of Nanoparticles

This compound and related propargylamines can be used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs).[12][13] The terminal alkyne groups then serve as "click-ready" handles for the attachment of various molecules, enabling the creation of multifunctional nanoplatforms for applications like targeted drug delivery and bioimaging.[14][15]

Synthesis of PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[16][17][18] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Propargyl-containing linkers, which can be derived from this compound, are often used in PROTAC synthesis, with the alkyne group facilitating the connection of the two ligands via a click reaction.[19][20]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the CuAAC reaction. Optimal conditions may need to be determined empirically for specific substrates.[21][22][23]

Materials:

  • This compound or its derivative

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended for biological applications)[23]

  • Solvent (e.g., water, DMSO, THF, or mixtures thereof)[24]

Procedure:

  • Dissolve the this compound derivative (1 equivalent) and the azide-containing molecule (2-2.2 equivalents for bifunctional reaction) in the chosen solvent.

  • In a separate vial, prepare a stock solution of CuSO₄ (e.g., 100 mM in water).[19]

  • In another vial, freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in water).[14]

  • If using a ligand, pre-mix the CuSO₄ solution with the THPTA or TBTA solution (typically at a 1:2 to 1:5 molar ratio of Cu:ligand).[21][25]

  • Add the CuSO₄ (or Cu-ligand complex) solution to the reaction mixture to a final concentration of 1-10 mol%.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-50 mol%.

  • Stir the reaction at room temperature for 1-24 hours. Reaction progress can be monitored by TLC, LC-MS, or HPLC.

  • Upon completion, the product can be purified by standard methods such as column chromatography, precipitation, or extraction.

Protocol for Functionalization of Nanoparticles with this compound

This protocol describes the surface modification of amine-functionalized nanoparticles with a propargyl group using a this compound derivative. A more common approach involves using a heterobifunctional linker like propargyl-PEG-acid.[14]

Materials:

  • Amine-functionalized nanoparticles

  • N-succinimidyl 3-(dipropargylamino)propanoate (or other activated ester of a this compound derivative)

  • Conjugation buffer (e.g., PBS or HEPES, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Disperse the amine-functionalized nanoparticles in the conjugation buffer.

  • Add the activated this compound derivative to the nanoparticle suspension in a 10-50 fold molar excess.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution and incubating for 15-30 minutes.

  • Purify the propargyl-functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer or by dialysis to remove excess reagents.

Visualizations

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Reactants Reactants This compound This compound Derivative Azide Azide-Functionalized Molecule Reaction Click Reaction (CuAAC) This compound->Reaction Azide->Reaction Catalyst Catalyst System CuSO4 CuSO₄ Ascorbate Sodium Ascorbate Ligand Ligand (e.g., THPTA) CuSO4->Reaction Ascorbate->Reaction Ligand->Reaction Product Triazole Product Reaction->Product Purification Purification Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: General workflow for a CuAAC reaction using this compound.

Peptide_Stapling LinearPeptide Linear Peptide with Two Azide Residues ClickReaction CuAAC Click Reaction LinearPeptide->ClickReaction DipropargylLinker N-Functionalized This compound Linker DipropargylLinker->ClickReaction StapledPeptide Stapled (Cyclized) Peptide ClickReaction->StapledPeptide ImprovedProperties Improved Pharmacological Properties StapledPeptide->ImprovedProperties TargetBinding Increased Target Affinity ImprovedProperties->TargetBinding Stability Enhanced Stability ImprovedProperties->Stability Permeability Improved Cell Permeability ImprovedProperties->Permeability

Caption: Logical workflow of peptide stapling using a this compound linker.

PROTAC_Synthesis TargetLigand Target Protein Ligand (with Azide) ClickReaction CuAAC Click Reaction TargetLigand->ClickReaction E3Ligand E3 Ligase Ligand (with Carboxylic Acid) AmideCoupling Amide Coupling E3Ligand->AmideCoupling This compound This compound This compound->AmideCoupling Intermediate Alkyne-Linker-E3 Ligand AmideCoupling->Intermediate Intermediate->ClickReaction PROTAC PROTAC Molecule ClickReaction->PROTAC

Caption: Synthetic strategy for a PROTAC using this compound as a core linker.

References

Dipropargylamine: A Versatile Precursor for the Synthesis of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropargylamine, a secondary amine featuring two propargyl groups, serves as a highly versatile and reactive building block in organic synthesis, particularly for the construction of a diverse array of nitrogen-containing heterocycles. The presence of two sterically accessible terminal alkyne functionalities allows for a rich chemistry involving cyclization, cycloaddition, and multicomponent reactions. These transformations, often facilitated by transition metal catalysts, provide efficient pathways to synthesize valuable heterocyclic scaffolds such as pyridines, pyrrolidines, and quinolines, which are prevalent in medicinal chemistry and materials science. This document provides an overview of key applications of this compound in heterocyclic synthesis, accompanied by detailed experimental protocols and quantitative data to guide researchers in leveraging this valuable synthetic tool.

Synthetic Applications of this compound

This compound's unique structure enables its participation in a variety of synthetic transformations to yield important nitrogen heterocycles. Key applications include its use in metal-catalyzed cyclizations and multicomponent reactions.

Metal-Catalyzed Synthesis of Fused Nitrogen Heterocycles

Transition metals, particularly gold and palladium, are effective catalysts for the cyclization of this compound derivatives to form bicyclic and other complex heterocyclic systems.

Gold-Catalyzed Synthesis of Pyridines: Gold catalysts can activate the alkyne moieties of this compound, facilitating intramolecular cyclization or intermolecular reactions with other components to form substituted pyridines. The reaction of this compound with carbonyl compounds in the presence of a gold catalyst leads to a sequential amination–cyclization–aromatization cascade to afford pyridines[1].

Palladium-Catalyzed Synthesis of Quinolines: N-aryl derivatives of this compound can undergo palladium-catalyzed intramolecular cyclization to generate quinoline scaffolds. This transformation is a powerful tool for accessing this important class of heterocycles, which are known for their broad range of biological activities, including anticancer and antimalarial properties[2][3][4][5][6]. The synthesis often proceeds through an initial coupling reaction followed by cyclization. Nanocatalysts have also been employed to improve the efficiency and greenness of these protocols[7][8][9].

Palladium-Catalyzed Synthesis of Pyrrolidines: The intramolecular cyclization of this compound derivatives can also lead to the formation of pyrrolidine rings, which are core structures in many pharmaceuticals[10][11][12][13][14]. These reactions often involve the formation of a π-allylpalladium intermediate followed by nucleophilic attack.

Multicomponent Reactions for Heterocycle Synthesis

This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, enhancing synthetic efficiency.

[2+2+2] Cycloaddition for Pyridine Synthesis: The cobalt- or iron-catalyzed [2+2+2] cycloaddition of this compound (acting as a diyne) with a nitrile is a powerful method for the synthesis of highly substituted pyridines[15][16][17]. This atom-economical reaction allows for the rapid assembly of the pyridine ring with a high degree of control over the substitution pattern.

Quantitative Data Summary

The following tables summarize the yields of various nitrogen heterocycles synthesized from this compound and its derivatives under different catalytic systems.

Table 1: Synthesis of Quinolines via Palladium-Catalyzed Cyclization of N-Aryl Dipropargylamines

N-Aryl SubstituentCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
PhenylPd(OAc)₂ (5)Toluene801275[18]
4-MethoxyphenylPd(OAc)₂ (5)Toluene801282[18]
4-ChlorophenylPd(OAc)₂ (5)Toluene801271[18]
2-NaphthylPd(OAc)₂ (5)Toluene801278[18]

Table 2: Synthesis of Pyridines via [2+2+2] Cycloaddition of this compound with Nitriles

NitrileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
AcetonitrileCo(dppe)₂ (5)Toluene1101685[16]
BenzonitrileCo(dppe)₂ (5)Toluene1101692[16]
AcrylonitrileFe(II) complex (10)DCE802478[15]
4-CyanopyridineCo(dppe)₂ (5)Toluene1101688[16]

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of Quinolines from N-Aryl Dipropargylamines

This protocol describes a general method for the intramolecular cyclization of N-aryl dipropargylamines to form quinoline derivatives.

Materials:

  • N-Aryl this compound (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-aryl this compound (1.0 mmol) and palladium(II) acetate (0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add dry toluene (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.

Protocol 2: General Procedure for the Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

This protocol outlines a general method for the synthesis of substituted pyridines from this compound and a nitrile via a cobalt-catalyzed [2+2+2] cycloaddition.

Materials:

  • This compound (1.0 mmol)

  • Nitrile (1.2 mmol)

  • Bis(1,2-bis(diphenylphosphino)ethane)cobalt(0) (Co(dppe)₂, 0.05 mmol, 5 mol%)

  • Dry toluene (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) and the nitrile (1.2 mmol) in dry toluene (10 mL).

  • Add the cobalt catalyst, Co(dppe)₂ (0.05 mmol), to the solution.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed (typically 16-24 hours).

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the substituted pyridine.

Visualizations

The following diagrams illustrate the synthetic workflows for the preparation of nitrogen heterocycles from this compound.

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Synthesis of Quinolines cluster_product Product This compound This compound Coupling N-Arylation This compound->Coupling ArylHalide Aryl Halide ArylHalide->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Pd(OAc)₂, Toluene, 80°C Quinoline Quinoline Derivative Cyclization->Quinoline

Caption: Workflow for the palladium-catalyzed synthesis of quinolines.

G cluster_reactants Reactants cluster_cycloaddition [2+2+2] Cycloaddition cluster_final_product Product This compound This compound (Diyne) Reaction Co-catalyzed Cycloaddition This compound->Reaction Nitrile Nitrile Nitrile->Reaction Pyridine Substituted Pyridine Reaction->Pyridine Co(dppe)₂, Toluene, 110°C

Caption: Workflow for the cobalt-catalyzed [2+2+2] cycloaddition to form pyridines.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of nitrogen-containing heterocycles. The methodologies outlined in these application notes, including metal-catalyzed cyclizations and multicomponent reactions, offer efficient and modular routes to valuable molecular scaffolds. The provided protocols and data serve as a practical guide for researchers in synthetic and medicinal chemistry to explore the rich reactivity of this compound and develop novel heterocyclic compounds with potential applications in drug discovery and materials science. Further exploration into the biological activities of these this compound-derived heterocycles is a promising area for future research[19][20][21][22][23].

References

Application Notes and Protocols: Metal-Catalyzed Cyclization of Dipropargylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metal-catalyzed cyclization of dipropargylamine derivatives has emerged as a powerful and versatile strategy for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for palladium-, gold-, and rhodium-catalyzed cyclization reactions of this compound derivatives, offering a practical guide for researchers in the field.

Palladium-Catalyzed Cyclization: Synthesis of Pyrrolidine Derivatives

Palladium catalysts are highly effective in promoting the cyclization of this compound derivatives, leading to the formation of substituted pyrrolidines and other related heterocycles. These reactions often proceed with high efficiency and selectivity under mild conditions.

Application Highlight: Synthesis of 3-Aryl Pyrrolidines

A notable application of palladium catalysis is the hydroarylation of N-alkyl pyrrolines, derived from this compound precursors, to furnish 3-aryl pyrrolidines. This transformation provides direct access to a class of molecules with significant potential in drug discovery.[1][2][3]

Table 1: Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrrolines

EntryAryl SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)Toluene/H₂O801285
23-Anisylboronic acidPdCl₂(PPh₃)₂ (5)PPh₃ (10)Dioxane1001678
34-Tolylboronic acidPd(dba)₂ (2)XPhos (4)THF602492
Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of 3-Aryl Pyrrolidines
  • To an oven-dried Schlenk tube, add the N-alkyl pyrroline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (see Table 1), and ligand (see Table 1).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the appropriate solvent (5 mL) via syringe.

  • Stir the reaction mixture at the specified temperature for the indicated time (see Table 1).

  • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl pyrrolidine.

Proposed Catalytic Cycle for Palladium-Catalyzed Hydroarylation

G cluster_cycle Catalytic Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Ar-X Oxidative_Addition Oxidative Addition Intermediate_A Intermediate A Ar-Pd(II)-X->Intermediate_A N-Alkyl Pyrroline Coordination Coordination Intermediate_B Intermediate B Intermediate_A->Intermediate_B Migratory_Insertion Migratory Insertion Product 3-Aryl Pyrrolidine Intermediate_B->Product HPd(II)X H-Pd(II)-X Intermediate_B->HPd(II)X Beta-Hydride_Elimination β-Hydride Elimination Product_Release Product Release HPd(II)X->Pd(0) -HX Reductive_Elimination Reductive Elimination G cluster_workflow Reaction Workflow Start N-Propargylamide Au_Coordination Coordination to Au(I) Start->Au_Coordination Au(I) Catalyst Cyclization Intramolecular Cyclization Au_Coordination->Cyclization Vinyl_Gold Vinyl-Gold Intermediate Cyclization->Vinyl_Gold Radical_Attack Radical Attack (from Oxidant) Vinyl_Gold->Radical_Attack Oxidant Intermediate_A Intermediate A Radical_Attack->Intermediate_A Rearrangement Rearrangement/ Protonolysis Intermediate_A->Rearrangement Product 5-Oxazole Ketone Rearrangement->Product Au_Regeneration Au(I) Catalyst Regeneration Rearrangement->Au_Regeneration G cluster_mechanism Reaction Mechanism Start N-Propargyl Enamine + [Rh]-catalyst Rh_Vinylidene Formation of Rhodium Vinylidene Start->Rh_Vinylidene Nucleophilic_Attack Intramolecular Nucleophilic Attack Rh_Vinylidene->Nucleophilic_Attack Zwitterionic_Intermediate Zwitterionic Intermediate Nucleophilic_Attack->Zwitterionic_Intermediate Proton_Transfer Base-Mediated Proton Transfer Zwitterionic_Intermediate->Proton_Transfer Base Product_Complex Product-Rhodium Complex Proton_Transfer->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product Six-Membered Azacycle Product_Release->Product Catalyst_Regeneration [Rh]-catalyst Regeneration Product_Release->Catalyst_Regeneration

References

The Strategic Role of Dipropargylamine in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipropargylamine, a secondary amine featuring two propargyl groups, serves as a versatile and highly valuable building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural motif, containing reactive terminal alkynes and a central nitrogen atom, enables its participation in a variety of powerful chemical transformations. This application note explores the utility of this compound in key synthetic reactions, including multicomponent A³ coupling, Mannich reactions, and cyclization processes, for the construction of complex molecular architectures with significant biological activity. Detailed protocols for representative synthetic procedures are provided to guide researchers in leveraging this important reagent for drug discovery and development.

Propargylamines, in general, are crucial intermediates in the synthesis of numerous nitrogen-containing heterocyclic compounds such as pyrroles, pyridines, and oxazoles.[1] These heterocyclic scaffolds are prevalent in many therapeutic agents.[1][2] The propargylamine unit itself is a recognized pharmacophore found in drugs like Pargyline, Rasagiline (used in the treatment of Parkinson's disease), and Selegiline (used for Alzheimer's disease).[1]

Key Synthetic Applications

The reactivity of this compound allows for its application in several important synthetic strategies:

  • A³ (Aldehyde-Alkyne-Amine) Coupling Reactions: This three-component reaction is a highly atom-economical method for the synthesis of propargylamine derivatives.[3][4] this compound can act as the amine component, reacting with an aldehyde and a terminal alkyne to generate more complex propargylamines.[5] These reactions are often catalyzed by transition metals such as copper, gold, silver, or iron.[4][5]

  • Mannich Reactions: The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound.[6][7] this compound can serve as the amine component, reacting with a non-enolizable aldehyde (like formaldehyde) and a ketone or other compound with an active hydrogen to form a Mannich base.[8] These resulting β-amino ketones are important intermediates for the synthesis of various biologically active molecules.[6][7]

  • Cyclization and Cycloisomerization Reactions: The propargyl groups within this compound and its derivatives are excellent precursors for a variety of cyclization reactions to form heterocyclic systems.[9][10] These reactions can be mediated by bases or transition metals, such as palladium, to yield functionalized quinolines, pyrroles, and other valuable heterocyclic frameworks.[11][12]

Data Presentation: A³ Coupling Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of propargylamine derivatives via A³ coupling, highlighting the versatility of this method.

Catalyst SystemAldehydeAmineAlkyneSolventTemperature (°C)Time (h)Yield (%)Reference
CuFe₂O₄ NPsBenzaldehydePiperidinePhenylacetyleneNot specifiedNot specifiedNot specified90[1]
[Ag(I)(Pc-L)]+ OTf⁻ (3 mol%)Not specifiedNot specifiedNot specifiedToluene150 (Microwave)0.2596[5]
Cu(I)-i-Pr-pybox-diPhAromatic aldehydesAnilinesAromatic alkynesNot specifiedNot specifiedNot specifiedup to 99[13]
CuNPs/TiO₂ (0.5 mol%)Various aldehydesVarious aminesVarious alkynesSolvent-free70Not specifiedModerate to Excellent[14]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed A³ Coupling for the Synthesis of a Tertiary Propargylamine

This protocol describes a general method for the synthesis of a propargylamine derivative using a copper catalyst, an aldehyde, an amine (such as this compound), and a terminal alkyne.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (2.0 mmol)

  • Toluene (5 mL)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), this compound (1.0 mmol), terminal alkyne (1.1 mmol), and copper(I) iodide (0.05 mmol).

  • Add toluene (5 mL) and triethylamine (2.0 mmol) to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture with a saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired tertiary propargylamine.

Protocol 2: Synthesis of a Rasagiline Intermediate via N-alkylation

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a key therapeutic for Parkinson's disease.[15] Its synthesis often involves the N-alkylation of (R)-1-aminoindan with a propargyl synthon. While this compound itself is not directly used in the final step, the synthesis of the key propargylamine moiety is central. This protocol outlines a general approach to the synthesis of N-propargyl-1-aminoindan.

Materials:

  • (R)-1-Aminoindan (1.0 mmol)

  • Propargyl bromide (80% solution in toluene, 1.1 mmol)

  • Potassium carbonate (2.0 mmol)

  • Acetonitrile (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve (R)-1-aminoindan (1.0 mmol) in acetonitrile (10 mL).

  • Add potassium carbonate (2.0 mmol) to the solution.

  • Add propargyl bromide (1.1 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield N-propargyl-1-aminoindan.[16]

Visualizations

A3_Coupling_Mechanism Aldehyde Aldehyde (R1CHO) Imine Iminium Ion Aldehyde->Imine + Amine - H₂O Amine This compound Amine->Imine Alkyne Terminal Alkyne (R2C≡CH) Acetylide Copper Acetylide Alkyne->Acetylide + Catalyst Catalyst Catalyst (e.g., Cu(I)) Catalyst->Acetylide Propargylamine Propargylamine Product Imine->Propargylamine + Acetylide Acetylide->Propargylamine

Caption: Generalized mechanism of the A³ coupling reaction.

Experimental_Workflow Start Start: Combine Reactants (Aldehyde, this compound, Alkyne, Catalyst) Reaction Stir at Specified Temperature (e.g., Room Temp, 12-24h) Start->Reaction Quench Quench Reaction (e.g., with aq. NH₄Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extraction Drying Dry Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Silica Gel Chromatography) Concentration->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for synthesis.

Rasagiline_MOA cluster_outcome Therapeutic Effect Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites IncreasedDopamine Increased Dopamine Levels in the Brain Rasagiline Rasagiline (from Propargylamine Intermediate) Rasagiline->MAOB Irreversible Inhibition

Caption: Simplified mechanism of action for Rasagiline.

Conclusion

This compound is a powerful and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to participate in multicomponent reactions like the A³ coupling, classical transformations such as the Mannich reaction, and various cyclization strategies makes it an invaluable tool for medicinal chemists. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound in the quest for novel therapeutic agents. The continued development of catalytic systems for these transformations will undoubtedly expand the utility of this compound in drug discovery.

References

Application Notes and Protocols for Dipropargylamine in Multicomponent Reactions for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dipropargylamine in multicomponent reactions (MCRs) for the efficient synthesis of diverse chemical libraries. The focus is on robust and widely applicable protocols, including the A³ coupling and Ugi reactions, which are instrumental in modern drug discovery and medicinal chemistry.

Introduction to this compound in Multicomponent Reactions

This compound is a versatile building block in organic synthesis, particularly in the realm of multicomponent reactions. Its two propargyl groups offer multiple reaction sites for generating molecular complexity in a single step. MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly produce libraries of structurally diverse compounds from simple starting materials.[1][2] The resulting propargylamine derivatives are key intermediates for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active molecules and natural products.[3]

Key Multicomponent Reactions Involving this compound

The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The A³ coupling reaction is a powerful one-pot, three-component reaction that efficiently forms propargylamines from an aldehyde, an alkyne, and an amine.[1][2] When this compound is used as the amine component, it can react with two equivalents of an aldehyde and two equivalents of a terminal alkyne to generate molecules with a central nitrogen atom connected to four substituents. This reaction is typically catalyzed by copper salts, offering a straightforward route to complex molecular architectures.

A3_coupling reactants This compound + 2 R¹-CHO + 2 R²-C≡CH arrow  Cu(I) catalyst Solvent, Temp. reactants->arrow product Product arrow->product Ugi_reaction reactants This compound + R¹-CHO + R²-COOH + R³-NC arrow  Solvent Room Temp. reactants->arrow product Ugi Product arrow->product signaling_pathway cluster_synthesis Library Synthesis cluster_screening Biological Screening This compound This compound MCR Multicomponent Reaction (A³ or Ugi) This compound->MCR Library Compound Library MCR->Library Targets Biological Targets (e.g., Kinases, Enzymes) Library->Targets Assay Bioactivity Assay Targets->Assay Hit Hit Compound Assay->Hit Lead Optimization Lead Optimization Hit->Lead Optimization experimental_workflow start Start reactants Combine this compound, Aldehyde, Alkyne, Catalyst start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Aqueous Workup (Extraction) reaction->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end Pure Compound characterize->end

References

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems Using Dipropargylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of fused heterocyclic systems utilizing dipropargylamine and its derivatives. Fused nitrogen-containing heterocycles are pivotal structural motifs in numerous biologically active compounds and pharmaceuticals. This compound serves as a versatile building block for the construction of these complex molecular architectures, primarily through metal-catalyzed cyclization and tandem reactions.

Introduction

This compound [(HC≡CCH₂)₂NH] is a secondary amine containing two propargyl groups. The presence of two reactive alkyne functionalities within a single molecule makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. The unique chemical reactivity of the propargyl groups, particularly their susceptibility to activation by transition metals like gold, allows for elegant and efficient cascade reactions, leading to the rapid assembly of complex polycyclic structures. These fused heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

This document outlines a gold-catalyzed cascade cyclization of an N,N-dipropargylaniline derivative as a key example, providing detailed experimental protocols, quantitative data, and a mechanistic overview.

Safety Precautions

This compound and its derivatives are reactive chemicals and should be handled with appropriate safety measures in a well-ventilated chemical fume hood.[1][2][3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][2][3]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, open flames, and other ignition sources. The substance is flammable.[1][2] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[2][3] Use non-sparking tools.[2][3]

  • Storage: Keep the container tightly closed and store in a cool, well-ventilated place, preferably under an inert atmosphere.[1]

  • In case of exposure:

    • Skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[2]

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]

    • Seek immediate medical attention if symptoms persist.[2][3]

Key Experiment: Gold-Catalyzed Cascade Cyclization of a this compound Derivative

A key application of this compound in the synthesis of fused heterocycles is demonstrated by the gold-catalyzed cascade cyclization of 2-alkynyl-N-propargylanilines. This reaction proceeds through a rearrangement of the propargyl group and subsequent cyclizations to construct tetracyclic fused indolines in a single step.[4] This transformation highlights the efficiency of using this compound-derived substrates to rapidly build molecular complexity.

Table 1: Synthesis of Tetracyclic Fused Indolines from 2-Alkynyl-N-propargylanilines
EntryProductYield (%)
1HH3a 85
2MeH3b 82
3OMeH3c 75
4FH3d 88
5ClH3e 86
6BrH3f 84
7HMe3g 78
8HPh3h 72

Data is based on the gold-catalyzed cyclization of various substituted 2-alkynyl-N-propargylanilines as reported in the literature.[4]

Experimental Protocols

Protocol 1: General Procedure for the Gold-Catalyzed Synthesis of Tetracyclic Fused Indolines

This protocol is adapted from the literature for the synthesis of tetracyclic fused indolines from 2-alkynyl-N-propargylanilines.[4]

Materials:

  • Substituted 2-alkynyl-N-propargylaniline (1.0 equiv)

  • (Ph₃P)AuCl (0.05 equiv)

  • AgSbF₆ (0.05 equiv)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Argon or Nitrogen gas supply

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Syringes and needles for inert atmosphere techniques

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask or sealed reaction vial under an argon or nitrogen atmosphere, add the substituted 2-alkynyl-N-propargylaniline (1.0 equiv).

  • Add anhydrous dichloromethane (to make a 0.1 M solution).

  • To this solution, add (Ph₃P)AuCl (0.05 equiv) and AgSbF₆ (0.05 equiv).

  • Seal the flask or vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure tetracyclic fused indoline product.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Mechanistic Pathway and Visualization

The gold-catalyzed cascade cyclization of 2-alkynyl-N-propargylanilines is a complex process involving multiple steps. The reaction is initiated by the gold(I)-catalyzed activation of the alkyne, followed by an intramolecular attack and a series of rearrangements and cyclizations to form the final fused heterocyclic product.

Gold_Catalyzed_Cascade_Cyclization cluster_intermediate Key Intermediates cluster_cyclization Cascade Cyclization A 2-Alkynyl-N-propargylaniline B π-Alkyne-Au Complex A->B Coordination Au_cat Au(I) Catalyst C Indole Intermediate B->C 5-endo-dig Cyclization D Allene Intermediate C->D Propargyl Rearrangement E Cationic Intermediate D->E Au-Activation of Allene F Intramolecular Cyclization E->F Nucleophilic Attack G Second Cyclization F->G [4+2] Cycloaddition H Tetracyclic Fused Indoline G->H Rearomatization Au_regen Au(I) Catalyst H->Au_regen Catalyst Regeneration

Caption: Gold-catalyzed cascade cyclization of a this compound derivative.

Experimental Workflow

The general workflow for the synthesis and analysis of fused heterocyclic systems from this compound derivatives is outlined below.

Experimental_Workflow start Start: Synthesis of This compound Derivative reaction Gold-Catalyzed Cascade Cyclization start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, HRMS, etc.) purification->characterization bioassay Biological Activity Screening (e.g., in Drug Discovery) characterization->bioassay end End: Fused Heterocyclic Product with Data bioassay->end

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound and its derivatives are powerful and versatile synthons for the construction of complex fused heterocyclic systems. The gold-catalyzed cascade reactions, in particular, offer an efficient and atom-economical route to novel molecular scaffolds with potential applications in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. Further exploration of the substrate scope and catalytic systems is likely to yield an even broader range of structurally diverse and biologically active fused heterocycles.

References

Application Notes and Protocols for Dipropargylamine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Dipropargylamine (N,N-di(prop-2-yn-1-yl)amine) is a highly versatile secondary amine featuring two terminal alkyne functionalities. This unique structure makes it an invaluable building block in materials science, enabling a wide array of applications ranging from the synthesis of high-performance polymers to the functionalization of nanoparticles. Its propargyl groups are amenable to a variety of chemical transformations, most notably the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in several key areas of materials science.

Application 1: Monomer for High-Performance Benzoxazine Resins

Application Note

Benzoxazine resins are a class of thermosetting polymers known for their excellent thermal stability, high mechanical strength, low water absorption, and near-zero volumetric shrinkage upon curing. Traditional benzoxazines often require high polymerization temperatures. This compound can be used as an alternative amine source in the synthesis of benzoxazine monomers.[1] The incorporation of the propargyl groups from this compound into the benzoxazine structure introduces additional polymerization pathways.[1] Upon heating, the resin cures through both the ring-opening polymerization of the oxazine ring and the polymerization of the ethynyl (alkyne) groups.[1] This dual-curing mechanism can lower the overall polymerization temperature and lead to a highly crosslinked network, resulting in thermosets with superior thermal stability and char yield.[1]

Data Presentation: Thermal Properties of Propargylamine-Based Polybenzoxazines

The following table summarizes key thermal properties of polybenzoxazines synthesized using propargylamine, demonstrating their high performance compared to standard resins.

Monomer SystemGlass Transition Temp. (T_g) (°C)5% Weight Loss Temp. (T_d5) (°C)Char Yield at 800°C (in N₂) (%)Reference
TH-pa (Tris-hydroxyphenyl)Not Reported39050.2[1]
BA-pa (Bisphenol-A)Not Reported36839.5[1]
PH-pa (Phenol)Not Reported34524.5[1]
Standard Bisphenol A-aniline (BA-a)~170~350~30[2]
Experimental Protocol: Synthesis and Curing of a this compound-Based Benzoxazine Monomer

This protocol describes the synthesis of a benzoxazine monomer from Bisphenol-A, this compound, and paraformaldehyde, followed by thermal curing.

Materials:

  • Bisphenol-A

  • This compound

  • Paraformaldehyde

  • 1,4-Dioxane (solvent)

  • Sodium sulfate (drying agent)

  • Round-bottom flask with condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • Monomer Synthesis: a. To a 250 mL round-bottom flask, add Bisphenol-A (e.g., 0.1 mol), paraformaldehyde (e.g., 0.4 mol), and 1,4-dioxane (100 mL). b. Stir the mixture at room temperature under a nitrogen atmosphere. c. Slowly add this compound (e.g., 0.2 mol) to the mixture. d. Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 6-8 hours. e. After cooling to room temperature, wash the solution with deionized water multiple times to remove unreacted paraformaldehyde. f. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. g. The resulting product is the crude benzoxazine monomer, which can be further purified by column chromatography if necessary.

  • Thermal Curing: a. Place a sample of the synthesized monomer in a mold. b. Cure the monomer in an oven using a stepwise heating schedule, for example: 160°C for 2 hours, 180°C for 2 hours, and finally 200°C for 2 hours. c. Allow the cured polybenzoxazine thermoset to cool slowly to room temperature before characterization.

Visualization: Benzoxazine Synthesis and Polymerization

Benzoxazine_Synthesis Phenol Phenolic Compound (e.g., Bisphenol-A) Synthesis Mannich Condensation (Solvent, Reflux) Phenol->Synthesis DPA This compound DPA->Synthesis Paraform Paraformaldehyde Paraform->Synthesis Monomer Propargyl-functional Benzoxazine Monomer Synthesis->Monomer Curing Thermal Curing (160-200°C) Polymer Polybenzoxazine Thermoset Curing->Polymer Monomer->Curing

Caption: Synthesis of a propargyl-functional benzoxazine monomer and its subsequent thermal curing.

Application 2: Building Block for "Click" Chemistry

Application Note

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[3][4] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[3][4] this compound, with its two terminal alkyne groups, is an excellent building block for CuAAC reactions. It can be used as a crosslinker to connect polymer chains functionalized with azide groups, forming robust networks for hydrogels or thermosets. It is also used in drug discovery and bioconjugation to link molecules of interest.[5] The reaction proceeds under mild conditions, often in aqueous solutions, making it suitable for biological and pharmaceutical applications.[6]

Data Presentation: Typical CuAAC Reaction Parameters
ParameterTypical Value / ConditionNotesReference
Reaction Yield> 95%The CuAAC reaction is known for its high efficiency and quantitative conversion.[5][7]
ReactantsTerminal Alkyne, AzideThis compound serves as the bifunctional alkyne component.[4]
CatalystCu(I) source (e.g., CuSO₄ with a reducing agent)Cu(II) is reduced in situ to the active Cu(I) catalyst.[6][8]
Reducing AgentSodium AscorbateCommonly used to generate and maintain the Cu(I) oxidation state.[6]
LigandTHPTA (water-soluble) or TBTAAccelerates the reaction and protects biomolecules from oxidative damage.[6][8]
SolventWater, t-BuOH/H₂O, DMSOThe reaction is tolerant of various benign solvents.[6]
TemperatureRoom TemperatureThe reaction is typically fast at ambient temperatures.[7]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for crosslinking an azide-functionalized polymer with this compound.

Materials:

  • Azide-functionalized molecule or polymer (e.g., Poly(ethylene glycol) diazide)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS) or t-BuOH/water solvent system

Procedure:

  • Prepare Stock Solutions: a. Prepare a 10 mM solution of the azide-functionalized polymer in PBS. b. Prepare a 10 mM solution of this compound in PBS. c. Prepare a 20 mM solution of CuSO₄ in deionized water. d. Prepare a 100 mM solution of THPTA in deionized water. e. Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh.[9]

  • Reaction Setup: a. In a reaction vial, add the azide-functionalized polymer solution. b. Add the this compound solution. The molar ratio of alkyne groups to azide groups can be varied to control crosslinking density (a 1:1 ratio is a common starting point). c. Prepare the catalyst premix: in a separate tube, mix the CuSO₄ solution and the THPTA ligand solution (e.g., in a 1:5 molar ratio).[6] d. Add the catalyst premix to the reaction vial to a final copper concentration of 0.1-1 mM. e. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[6]

  • Reaction and Purification: a. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (e.g., formation of a hydrogel). b. Purify the product by dialysis against deionized water to remove the copper catalyst and other small molecules.

Visualization: CuAAC Crosslinking Workflow

CuAAC_Workflow cluster_components Reaction Components Poly_Azide Azide-Functionalized Polymer (R-N₃) Mix Mix Components in Solvent (e.g., Water, RT) Poly_Azide->Mix DPA This compound (Crosslinker) DPA->Mix Catalyst Catalyst System (CuSO₄ + Na-Ascorbate + Ligand) Catalyst->Mix Reaction Click Reaction (Triazole Formation) Mix->Reaction Product Crosslinked Polymer Network / Hydrogel Reaction->Product

Caption: Workflow for crosslinking azide-functionalized polymers using this compound via CuAAC.

Application 3: Surface Functionalization of Nanoparticles

Application Note

The surface properties of nanoparticles are critical for their application in drug delivery, diagnostics, and catalysis. This compound can be used to functionalize nanoparticle surfaces, introducing reactive alkyne groups. For silica nanoparticles, which have surface silanol (Si-OH) groups, a silane coupling agent with an amine group can be used first, followed by a reaction with a molecule that can link to the amine and also contains alkyne groups. A more direct approach, though less common, would involve a custom silane derived from this compound. Once the surface is decorated with alkyne moieties, it becomes a platform for "clicking" on various molecules, such as fluorescent dyes, targeting ligands, or drugs that have been modified with an azide group.[10][11] This modular approach allows for the precise engineering of multifunctional nanoparticles.[10][11]

Data Presentation: Characterization of Functionalized Surfaces

Successful surface modification is confirmed by various analytical techniques. The table below shows typical changes observed after functionalizing a hydrophilic silica surface.

Characterization TechniqueUnmodified SilicaAmine-FunctionalizedAlkyne-Functionalized
Water Contact Angle< 20° (Hydrophilic)40-60°60-80° (More Hydrophobic)
Zeta Potential (at pH 7)-30 to -50 mV+20 to +40 mVNeutral or slightly negative
FTIR SpectroscopyPeak at ~3400 cm⁻¹ (Si-OH)Peaks at ~2900 cm⁻¹ (C-H), ~1560 cm⁻¹ (N-H)Peak at ~3300 cm⁻¹ (≡C-H), ~2120 cm⁻¹ (C≡C)
Elemental Analysis (XPS)Si, OSi, O, C, NSi, O, C, N
Experimental Protocol: Two-Step Surface Functionalization of Silica Nanoparticles

This protocol adapts a standard method for amine functionalization using (3-Aminopropyl)triethoxysilane (APTES), followed by coupling to an alkyne-containing molecule. For a more direct approach, a custom-synthesized silane containing the this compound moiety would be used in Step 1.

Materials:

  • Silica Nanoparticles (SNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N-Hydroxysuccinimide (NHS)-activated alkyne (e.g., Propargyl-NHS ester)

  • Anhydrous Toluene or Ethanol

  • Triethylamine (TEA)

  • Centrifuge and tubes

Procedure:

  • Amine Functionalization (Silanization): [10][11] a. Disperse 100 mg of silica nanoparticles in 20 mL of anhydrous toluene in a round-bottom flask. Sonicate for 15 minutes to ensure a uniform dispersion. b. Add 1 mL of APTES to the suspension. c. Reflux the mixture at 110°C for 12-24 hours under a nitrogen atmosphere with constant stirring. d. Cool the reaction to room temperature. Collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 15 min). e. Wash the nanoparticles thoroughly by repeated cycles of redispersion in toluene and centrifugation (3 times), followed by ethanol (3 times) to remove excess APTES. f. Dry the amine-functionalized nanoparticles (SNP-NH₂) under vacuum.

  • Alkyne Conjugation: a. Disperse the dried SNP-NH₂ in 20 mL of anhydrous ethanol. b. Add an excess of an NHS-activated alkyne (e.g., 50 mg of Propargyl-NHS ester) and a catalytic amount of triethylamine (0.1 mL). c. Stir the reaction at room temperature for 24 hours. d. Collect the alkyne-functionalized nanoparticles (SNP-Alkyne) by centrifugation. e. Wash thoroughly with ethanol and deionized water to remove unreacted reagents. f. Dry the final product under vacuum. The nanoparticles are now ready for subsequent click chemistry reactions.

Visualization: Nanoparticle Functionalization Pathway

Nanoparticle_Functionalization NP_Start Silica NP Surface Si-OH Step1 Step 1: Aminosilanization (e.g., APTES, Toluene, Reflux) NP_Start:f1->Step1 NP_Amine Amine-NP Surface -NH₂ Step1->NP_Amine:f0 Step2 Step 2: Alkyne Coupling (e.g., Propargyl-NHS ester) NP_Amine:f1->Step2 NP_Alkyne Alkyne-NP Surface -C≡CH Step2->NP_Alkyne:f0 Step3 Step 3: Click Reaction (Azide-Molecule, CuAAC) NP_Alkyne:f1->Step3 NP_Final Functionalized NP Surface-Triazole-Molecule Step3->NP_Final:f0

Caption: Pathway for functionalizing silica nanoparticles with alkyne groups for click chemistry.

Application 4: Crosslinking Agent for Hydrogel Formation

Application Note

Hydrogels are three-dimensional polymer networks that can absorb and retain large volumes of water.[12] Their properties make them suitable for biomedical applications like drug delivery, tissue engineering, and wound dressings.[13] The characteristics of a hydrogel, such as its swelling ratio, mechanical strength, and degradation rate, are highly dependent on the crosslinking density of the polymer network.[14][15] this compound, with its two polymerizable alkyne groups, can act as an effective crosslinking agent. In a free-radical polymerization with vinyl monomers (e.g., acrylamide or N-isopropylacrylamide), the alkyne groups can participate in the reaction to form a crosslinked network. Alternatively, and more efficiently, it can be used in CuAAC click reactions to crosslink azide-functionalized polymers into a hydrogel with a well-defined network structure.

Data Presentation: Effect of Crosslinker on Hydrogel Properties

This table illustrates the general relationship between crosslinker concentration and key hydrogel properties. Higher crosslinker density typically leads to a stiffer, less swollen hydrogel.

Crosslinker Concentration (mol%)Equilibrium Swelling Ratio (g water / g dry gel)Young's Modulus (kPa)Pore Size
Low (e.g., 0.5%)High (e.g., 50-100)Low (e.g., 10-50)Large
Medium (e.g., 2%)Medium (e.g., 20-40)Medium (e.g., 50-200)Medium
High (e.g., 5%)Low (e.g., 5-15)High (e.g., 200-500)Small

Note: Absolute values are highly dependent on the specific monomer system. Data is illustrative of trends.[14][16]

Experimental Protocol: Hydrogel Synthesis via Free-Radical Polymerization

This protocol describes the synthesis of a polyacrylamide hydrogel using this compound as a crosslinking agent.

Materials:

  • Acrylamide (monomer)

  • This compound (crosslinker)

  • Ammonium persulfate (APS, initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED, catalyst/accelerator)

  • Deionized water (solvent)

  • Nitrogen gas source

Procedure:

  • Prepare Precursor Solution: a. In a glass vial, dissolve acrylamide (e.g., 1 g) and this compound (e.g., 50 mg, for ~5 wt% crosslinking) in deionized water (e.g., 5 mL). b. Stir the solution until all components are fully dissolved.

  • Initiate Polymerization: a. Purge the precursor solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which inhibits polymerization.[13] b. While maintaining the nitrogen atmosphere, add the initiator, APS (e.g., 50 µL of a 10% w/v aqueous solution).[13] c. Add the accelerator, TEMED (e.g., 10 µL), to the solution and mix gently.[13] d. Immediately pour the solution into a mold (e.g., between two glass plates with a spacer) or leave it in the vial.

  • Gelation and Purification: a. Gelation should occur within 10-30 minutes at room temperature. Allow the polymerization to proceed for at least 4 hours to ensure completion. b. Carefully remove the resulting hydrogel from the mold. c. Immerse the hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently, to wash out unreacted monomers, crosslinker, and initiator. d. The purified hydrogel can then be characterized for its swelling and mechanical properties.

Visualization: Hydrogel Network Formation

Hydrogel_Formation cluster_input Precursors Monomer Monomer Polymerization Polymerization Monomer->Polymerization DPA This compound (Crosslinker) DPA->Polymerization Initiator Initiator (APS/TEMED) Initiator->Polymerization Network Hydrogel Network Polymerization->Network

Caption: Schematic of hydrogel network formation from monomers and a this compound crosslinker.

Application 5: Corrosion Inhibitor for Metals

Application Note

Corrosion of metals is a major issue in industrial processes, infrastructure, and biomedical implants. Organic molecules, particularly those containing heteroatoms like nitrogen and π-systems, can act as effective corrosion inhibitors.[17] Amines are known to inhibit corrosion by adsorbing onto the metal surface.[17] The nitrogen atom's lone pair of electrons can coordinate with vacant d-orbitals of the metal, forming a protective film.[17] The propargyl groups in this compound contribute significantly to this effect. The triple bonds provide a high density of π-electrons, which enhances adsorption onto the metal surface. This adsorbed layer acts as a physical barrier, blocking the active sites for corrosive attack by species like H⁺ and Cl⁻ in acidic environments.[17]

Data Presentation: Performance of Amine-Based Corrosion Inhibitors

The effectiveness of a corrosion inhibitor is quantified by its Inhibition Efficiency (IE%). The following table shows representative data for amine-based inhibitors on steel in acidic media.

Inhibitor TypeConcentrationMediumTechniqueInhibition Efficiency (IE%)Reference
Schiff Base Amine5 mM1.0 M HClWeight Loss94.3[18]
Pyridine Derivative8 mM5 M HClPotentiodynamic Polarization98.7[19]
Nicotine Hydrazide5 mM1.0 M HClPotentiodynamic Polarization97.0[18]
Mebendazole (Amine)0.5 mM1.0 M H₂SO₄Potentiodynamic Polarization98.0[20]
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines two common methods for evaluating the performance of this compound as a corrosion inhibitor for mild steel in an acidic solution.[19][21]

Materials:

  • Mild steel coupons of known surface area

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • This compound (inhibitor)

  • Acetone, deionized water

  • Analytical balance

  • Potentiostat with a three-electrode cell (working electrode: steel coupon; counter electrode: platinum; reference electrode: SCE or Ag/AgCl)

Procedure 1: Weight Loss Method

  • Preparation: Polish steel coupons with emery paper, degrease with acetone, rinse with deionized water, dry, and weigh accurately.[19]

  • Immersion: Immerse the coupons in separate beakers containing 1 M HCl (blank) and 1 M HCl with various concentrations of this compound (e.g., 0.1 mM to 5 mM).[21]

  • Exposure: Maintain the beakers at a constant temperature (e.g., 25°C) for a set period (e.g., 6 hours).[21]

  • Analysis: Remove the coupons, clean them to remove corrosion products, rinse, dry, and reweigh.

  • Calculation:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] × 100[21]

Procedure 2: Potentiodynamic Polarization

  • Setup: Assemble the three-electrode cell with the steel coupon as the working electrode. Fill the cell with the test solution (1 M HCl with or without inhibitor).

  • Stabilization: Allow the open-circuit potential (OCP) to stabilize (approx. 30-60 minutes).

  • Polarization Scan: Scan the potential from cathodic (-250 mV vs. OCP) to anodic (+250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[21]

  • Analysis: Plot the resulting log(current density) vs. potential (Tafel plot). Extrapolate the linear Tafel regions to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[21]

  • Calculation:

    • Inhibition Efficiency (IE%) = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Visualization: Mechanism of Corrosion Inhibition

Inhibition_Mechanism Metal Metal Surface (e.g., Steel) Adsorption Adsorption onto Surface (N-atom & π-electrons) Metal->Adsorption Solution Corrosive Solution (H⁺, Cl⁻, H₂O) Solution->Metal Corrosive Attack DPA This compound Inhibitor Molecule DPA->Adsorption Barrier Formation of Protective Hydrophobic Barrier Adsorption->Barrier Barrier->Metal Blocks Attack Result Corrosion Prevented Barrier->Result

Caption: Mechanism of corrosion inhibition by this compound on a metal surface.

References

Troubleshooting & Optimization

How to improve the yield of Dipropargylamine A3 coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Dipropargylamine A3 coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the A3 coupling reaction?

The A3 (Aldehyde-Alkyne-Amine) coupling is a one-pot, three-component reaction that synthesizes propargylamines from an aldehyde, a terminal alkyne, and an amine.[1][2] This method is highly valued for its atom economy and operational simplicity in creating complex molecules.[3]

Q2: What is the general mechanism of the A3 coupling reaction?

The reaction is typically catalyzed by a metal, most commonly copper, gold, or silver salts.[2] The catalytic cycle generally involves these key steps:

  • Activation of the Alkyne: The metal catalyst activates the terminal alkyne.[4][5]

  • Formation of Metal Acetylide: The activated alkyne then forms a metal acetylide intermediate.[5][6]

  • Iminium Ion Formation: Concurrently, the aldehyde and amine react to form an iminium ion.[4][6]

  • Nucleophilic Attack: The metal acetylide acts as a nucleophile and attacks the iminium ion, forming the new carbon-carbon bond and yielding the propargylamine product.[4]

A3_Coupling_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Amine Amine This compound Amine->Iminium Alkyne Terminal Alkyne Acetylide Metal Acetylide Alkyne->Acetylide + Catalyst Catalyst Metal Catalyst (e.g., Cu(I)) Catalyst->Acetylide Product Propargylamine Product Iminium->Product Acetylide->Product Nucleophilic Attack Product->Catalyst Catalyst Regeneration

Q3: My A3 coupling reaction is giving a low yield. What are the common causes?

Low yields in A3 coupling reactions can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.[7]

  • Catalyst Inactivity: The choice of catalyst and its activity are crucial for the reaction's success.[8]

  • Purity of Reactants: Impurities in the aldehyde, amine, or alkyne can interfere with the reaction.

  • Side Reactions: The formation of unwanted byproducts can consume reactants and lower the yield of the desired product.

  • Inefficient Work-up and Purification: Product can be lost during extraction and purification steps.[9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and improving the yield of your this compound A3 coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Conditions Step 1: Verify Reaction Conditions - Temperature - Time - Solvent Start->Check_Conditions Check_Catalyst Step 2: Evaluate Catalyst - Type and Loading - Activity Check_Conditions->Check_Catalyst Check_Reagents Step 3: Assess Reagent Quality - Purity of Aldehyde, Amine, Alkyne Check_Catalyst->Check_Reagents Analyze_Side_Products Step 4: Identify Side Products - TLC, NMR, or GC-MS analysis Check_Reagents->Analyze_Side_Products Optimize_Workup Step 5: Refine Work-up & Purification - Extraction technique - Chromatography conditions Analyze_Side_Products->Optimize_Workup Improved_Yield Improved Yield Achieved Optimize_Workup->Improved_Yield

Problem: Low to No Product Formation

Possible Cause 1: Suboptimal Reaction Conditions

  • Solution: Systematically vary the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[4] For many A3 couplings, temperatures between room temperature and 80°C are effective.[1][7] Solvent choice is also critical; while polar aprotic solvents like DMF or acetonitrile are common, solvent-free conditions have also been shown to improve yields in some cases.[7]

Possible Cause 2: Inactive or Inappropriate Catalyst

  • Solution:

    • Catalyst Choice: Copper(I) salts such as CuI, CuBr, and CuCl are the most common and cost-effective catalysts.[1] However, silver (e.g., AgI) and gold-based catalysts can also be effective, sometimes offering higher yields for specific substrates.[10]

    • Catalyst Loading: Typical catalyst loading is between 1-10 mol%.[4] If you suspect catalyst deactivation, increasing the loading might improve the yield.

    • Ligands: The addition of ligands can sometimes enhance catalyst activity and improve yields, especially for challenging substrates.

Problem: Presence of Significant Side Products

Possible Cause 1: Homocoupling of the Alkyne (Glaser Coupling)

  • Description: This side reaction leads to the formation of a diacetylene byproduct.

  • Solution: This is more common with copper catalysts. Minimizing the reaction time and ensuring an inert atmosphere (e.g., nitrogen or argon) can help reduce this side reaction.

Possible Cause 2: Aldol Condensation of the Aldehyde

  • Description: If the aldehyde has an enolizable proton, it can undergo self-condensation.

  • Solution: Adding the aldehyde slowly to the reaction mixture can help to minimize its concentration at any given time, thus reducing the rate of this side reaction.

Possible Cause 3: Iminium Ion Instability or Alternative Reactions

  • Description: The iminium ion intermediate can be unstable or undergo other reactions if the nucleophilic attack by the acetylide is slow.

  • Solution: Ensure that the catalyst is active and that the acetylide is being generated efficiently. Optimizing the stoichiometry of the reactants can also be beneficial. A slight excess of the amine and alkyne relative to the aldehyde is often used.[9]

Data on Reaction Condition Optimization

The following tables summarize quantitative data from various studies on the A3 coupling reaction, which can guide your optimization efforts.

Table 1: Effect of Different Catalysts on A3 Coupling Yield

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuI (5)Toluene100694[11]
CuBr (5)Water801285[12]
CuCl (10)AcetonitrileReflux590[3]
AgI (3)Water1001282[10]
AuCl3 (2)MethanolRT2488[13]

Table 2: Effect of Different Solvents on A3 Coupling Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CuIToluene100694[11]
CuIAcetonitrile801288[14]
CuIWater801285[12]
CuIDioxane90987[15]
Cu/CSolvent-free80597[7]

Experimental Protocols

General Experimental Protocol for this compound A3 Coupling

Experimental_Workflow Start Start Setup Reaction Setup: - Add aldehyde, this compound, alkyne, solvent, and catalyst to a flask. Start->Setup Reaction Reaction: - Stir at the desired temperature. - Monitor by TLC. Setup->Reaction Workup Work-up: - Quench the reaction. - Extract with an organic solvent. Reaction->Workup Purification Purification: - Dry the organic layer. - Concentrate the solvent. - Purify by column chromatography. Workup->Purification End End Purification->End

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.1 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), this compound (1.1 mmol), terminal alkyne (1.2 mmol), and the chosen solvent (5 mL).

  • Add the copper(I) iodide catalyst (0.05 mmol) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure propargylamine.[9]

References

Common side products in Dipropargylamine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of dipropargylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of this compound?

A1: The most prevalent side products in this compound synthesis depend on the synthetic route employed. In the common method involving the reaction of a propargyl halide (e.g., propargyl bromide or chloride) with ammonia or propargylamine, the primary side product is tripropargylamine . This occurs due to the over-alkylation of the secondary amine product. Other potential but less common side products can include propargylamine (if the reaction does not go to completion when starting from ammonia) and products arising from the self-coupling of the propargyl reactant, particularly if copper catalysts are used in the synthesis.[1]

Q2: My final product is a mixture of this compound and tripropargylamine. How can I remove the tripropargylamine?

A2: Separation of this compound from the higher-boiling tripropargylamine can be effectively achieved through fractional distillation under reduced pressure .[2][3][4][5][6] Due to the difference in their molecular weights and boiling points, a carefully controlled fractional distillation will allow for the isolation of the lower-boiling this compound. For smaller-scale purifications or when high purity is required, column chromatography on silica gel is also a highly effective method.

Q3: I am struggling to get good separation of my amine products on a standard silica gel column. What can I do?

A3: Basic amines like this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing of peaks, and potential product degradation. To mitigate these issues, it is recommended to add a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase.[7][8] Typically, a concentration of 0.1-1% (v/v) of triethylamine in the eluent is sufficient to neutralize the acidic sites on the silica and improve the chromatography.

Q4: Can I use Solid Phase Extraction (SPE) to purify my this compound?

A4: Yes, Solid Phase Extraction (SPE) using a strong cation exchange (SCX) cartridge can be an efficient method for the purification of propargylamines.[9] The basic this compound will be retained on the acidic resin, while neutral or acidic impurities can be washed away. The desired product is then eluted with a basic solution, such as ammonia in methanol. This technique is particularly useful for rapid, small-scale purifications.

Q5: How can I confirm the purity of my synthesized this compound and identify any unknown side products?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable analytical technique for assessing the purity of this compound and identifying side products.[10][11][12] The gas chromatograph will separate the components of your mixture, and the mass spectrometer will provide mass-to-charge ratio data that can be used to identify the individual compounds by comparing the fragmentation patterns to spectral libraries or known standards.

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Amount of Tripropargylamine
Possible Cause Suggestion
Incorrect stoichiometry of reactants. Carefully control the molar ratio of the propargyl halide to the amine source (ammonia or propargylamine). Using a larger excess of the amine source can help to minimize over-alkylation.
Prolonged reaction time or high temperature. Optimize the reaction time and temperature. Shorter reaction times and lower temperatures can reduce the formation of the tripropargylamine byproduct. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
Inefficient mixing. Ensure vigorous and efficient stirring of the reaction mixture to maintain homogeneity and promote the desired reaction pathway.
Issue 2: Presence of Unreacted Propargylamine in the Final Product
Possible Cause Suggestion
Insufficient amount of propargyl halide. Ensure that at least two equivalents of the propargyl halide are used for each equivalent of ammonia, or one equivalent for each equivalent of propargylamine.
Reaction has not gone to completion. Increase the reaction time or slightly elevate the temperature, while monitoring for the formation of tripropargylamine.
Loss of volatile propargylamine during workup. Minimize evaporative losses during the workup procedure by working at lower temperatures and avoiding prolonged exposure to reduced pressure.

Data Presentation

The following table summarizes the typical efficiency of common purification methods for removing tripropargylamine from a crude this compound reaction mixture. The values presented are estimates based on standard laboratory practices and may vary depending on the specific experimental conditions.

Purification Method Typical Purity of this compound Achieved Typical Recovery Yield of this compound Key Advantages Key Disadvantages
Fractional Distillation >95%70-85%Scalable, cost-effective for large quantities.Requires significant boiling point difference, potential for thermal degradation.[2][4][5]
Column Chromatography >99%60-80%High resolution and purity, applicable to small-scale.More time-consuming, requires solvents, not easily scalable.[7][8][13]
Solid Phase Extraction (SPE) 85-95%>90%Rapid, high throughput for small samples.Lower resolution than chromatography, potential for matrix effects.[9]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Apparatus Setup : Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed. The apparatus should be set up for vacuum distillation.[2][3][4]

  • Sample Preparation : Place the crude this compound mixture into the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Distillation :

    • Begin stirring and gradually heat the flask using a heating mantle.

    • Apply a vacuum to the system, typically in the range of 10-20 mmHg.

    • Slowly increase the temperature of the heating mantle.

    • Collect the initial fraction, which will likely contain any lower-boiling impurities and unreacted starting materials.

    • Carefully monitor the temperature at the head of the fractionating column. Collect the fraction that distills at the boiling point of this compound (approx. 82-84 °C at 20 mmHg).

    • Once the this compound has been collected, the temperature will either drop or begin to rise significantly as the higher-boiling tripropargylamine starts to distill. At this point, stop the distillation.

  • Analysis : Analyze the collected fractions by GC-MS to confirm the purity of the this compound.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Packing :

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading :

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution :

    • Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the addition of 0.1-1% triethylamine.[7][8]

    • Begin eluting the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (gradient elution) if necessary.

    • Collect fractions in separate test tubes.

  • Fraction Analysis :

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

  • Purity Confirmation : Confirm the purity of the final product by GC-MS.

Mandatory Visualization

Dipropargylamine_Purification_Troubleshooting start Crude this compound (Contains Impurities) analysis Analyze by GC-MS start->analysis distillation Fractional Distillation analysis->distillation Major impurity: Tripropargylamine chromatography Column Chromatography (with TEA) analysis->chromatography Multiple impurities or high purity needed spe Solid Phase Extraction (SPE) analysis->spe Rapid, small-scale purification purity_check Purity > 95%? purity_check->chromatography No, further purification needed end Pure this compound purity_check->end Yes distillation->purity_check chromatography->purity_check spe->purity_check

Caption: Troubleshooting workflow for the purification of this compound.

Side_Product_Formation_Pathway propargyl_halide Propargyl Halide propargylamine Propargylamine (Intermediate/Side Product) propargyl_halide->propargylamine + NH3 This compound This compound (Desired Product) propargyl_halide->this compound tripropargylamine Tripropargylamine (Side Product) propargyl_halide->tripropargylamine ammonia Ammonia (NH3) ammonia->propargylamine propargylamine->this compound + Propargyl Halide This compound->tripropargylamine + Propargyl Halide (Over-alkylation)

Caption: Reaction pathway showing the formation of this compound and tripropargylamine.

References

Technical Support Center: Optimizing Catalyst Loading for Dipropargylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving dipropargylamine.

Frequently Asked Questions (FAQs)

Q1: What is catalyst loading and why is it a critical parameter in reactions with this compound?

A1: Catalyst loading refers to the amount of catalyst used relative to a limiting reactant. It is a crucial parameter because it directly influences the reaction rate, overall yield, and cost-effectiveness of the process.[1][2][3] For this compound reactions, such as A³ coupling or Sonogashira coupling, optimizing the catalyst loading is essential to maximize product formation while minimizing side reactions and simplifying purification.[4][5][6]

Q2: How do I determine the optimal catalyst loading for my specific reaction?

A2: The optimal catalyst loading is best determined empirically through a series of small-scale screening experiments. The general approach involves running the reaction with a range of catalyst concentrations (e.g., 0.1 mol% to 10 mol%) while keeping all other parameters constant. The loading that provides the best balance of reaction time, yield, and purity is considered optimal.[3]

Q3: Will continuously increasing the catalyst loading always improve my reaction yield?

A3: Not necessarily. While increasing the catalyst amount can initially boost the reaction rate by providing more active sites, there is an optimal concentration.[1][2] Exceeding this point may not lead to further improvement and can even be detrimental, causing issues like catalyst aggregation, increased formation of byproducts (e.g., alkyne homocoupling in Sonogashira reactions), or difficulties in removing the catalyst from the final product.[3]

Q4: What are the common types of catalysts used in reactions involving this compound and its derivatives?

A4: The choice of catalyst depends on the specific transformation. For A³ coupling reactions, which form propargylamines, copper (Cu), gold (Au), silver (Ag), and iron (Fe) catalysts are commonly used.[4][7] For Sonogashira coupling reactions, which involve coupling terminal alkynes with aryl or vinyl halides, a combination of a palladium (Pd) catalyst and a copper(I) co-catalyst is standard.[8][9][10][11]

Q5: Can the catalyst be reused for multiple reactions involving this compound?

A5: The reusability of a catalyst depends on its nature. Heterogeneous catalysts (e.g., metal nanoparticles on a solid support) are designed for easy recovery and reuse.[5] For instance, magnetically separable catalysts or those supported on materials like graphene oxide can be recovered and have shown good performance over several cycles.[5] Homogeneous catalysts are generally more difficult to recover and reuse.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps Expected Outcome
Insufficient Catalyst Loading Systematically increase the catalyst loading in small increments (e.g., 0.5-1.0 mol% at a time).[1][2]An observable increase in reaction rate and product conversion.
Catalyst Deactivation/Poisoning Ensure all reactants and solvents are pure and free of potential catalyst poisons (e.g., sulfur compounds for Pd catalysts). Consider using a fresh batch of catalyst.Restoration of catalyst activity and improved product yield.
Poor Catalyst-Substrate Mixing For heterogeneous catalysts, ensure adequate stirring or agitation to maintain a uniform suspension.Improved reaction kinetics due to better contact between the catalyst and reactants.
Sub-optimal Reaction Conditions Re-evaluate other parameters like temperature, solvent, and reaction time, as they can significantly impact the effectiveness of a given catalyst loading.Identification of synergistic conditions that enhance catalyst performance.

Issue 2: Formation of Significant Byproducts (e.g., Alkyne Homocoupling)

Potential Cause Troubleshooting Steps Expected Outcome
Excessive Catalyst Loading Reduce the amount of catalyst. High concentrations, particularly of copper catalysts, can promote side reactions like Glaser coupling.A cleaner reaction profile with a higher ratio of the desired product to byproducts.
High Reaction Temperature Lower the reaction temperature. Thermal decomposition of substrates or catalysts can lead to side product formation.Improved selectivity towards the desired product.
Presence of Oxygen For sensitive reactions like Sonogashira coupling, ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative homocoupling.Suppression of oxygen-mediated side reactions.
Incorrect Catalyst/Ligand Choice For Pd-catalyzed reactions, the choice of phosphine ligand can influence selectivity. Consider screening different ligands.Enhanced selectivity and suppression of unwanted reaction pathways.

Data on Catalyst Loading Optimization

The following tables summarize data from literature on optimizing catalyst loading for relevant reaction types.

Table 1: Optimization of CuI Catalyst Loading for A³ Coupling Reaction

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
11Toluene801275
22Toluene801088
35 Toluene 80 8 95
47Toluene80895
55CH₃CN801282
65THF801278

Data adapted from studies on A³ coupling reactions. Optimal loading was found to be 5 mol%. Further increases did not improve yield, and different solvents were less effective.

Table 2: Effect of Palladium Catalyst Loading on Sonogashira Coupling

EntryPd CatalystCatalyst Loading (mol%)Co-catalystBaseYield (%)
1Pd(PPh₃)₄0.5CuI (1 mol%)Et₃N65
2Pd(PPh₃)₄1.0CuI (1 mol%)Et₃N82
3Pd(PPh₃)₄ 2.0 CuI (1 mol%) Et₃N 91
4Pd(PPh₃)₂Cl₂2.0CuI (1 mol%)Et₃N88
5Pd(PPh₃)₄2.0NoneEt₃N35

Data synthesized from typical Sonogashira reaction optimizations. A loading of 2 mol% Pd(PPh₃)₄ with a CuI co-catalyst provided the highest yield.[8]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening

  • Reaction Setup: In a series of identical reaction vials equipped with stir bars, add the limiting reactant (e.g., aryl halide) and the solvent.

  • Vary Catalyst Loading: To each vial, add a precisely weighed, different amount of the catalyst. Typical ranges to screen are 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mol% relative to the limiting reactant. If a co-catalyst is required, add it in a fixed amount to each vial.

  • Add Reagents: Add this compound (or other alkyne) and any other reagents (e.g., base) to each vial.

  • Reaction Execution: Seal the vials (if necessary, under an inert atmosphere) and place them in a temperature-controlled heating block with stirring.

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 8h, 24h) by taking small aliquots and analyzing them via TLC, GC, or LC-MS.

  • Analysis: Once the reactions are complete, quench them appropriately. Analyze the crude reaction mixtures to determine the conversion and yield for each catalyst loading.

  • Optimization: Identify the catalyst loading that provides the highest yield of the desired product in the shortest reasonable time with the cleanest reaction profile.

Visual Guides

Troubleshooting_Workflow start Start: Low Product Yield check_loading Is Catalyst Loading Sufficient? start->check_loading increase_loading Increase Catalyst Loading (e.g., by 1-2 mol%) check_loading->increase_loading No check_purity Are Reagents/Solvents Pure? check_loading->check_purity Yes rerun Re-run Reaction increase_loading->rerun purify Purify Starting Materials Use Fresh Catalyst check_purity->purify No check_mixing Is Mixing Adequate? check_purity->check_mixing Yes purify->rerun improve_mixing Increase Stirring Rate check_mixing->improve_mixing No fail Consult Further Literature check_mixing->fail Yes improve_mixing->rerun success Problem Resolved rerun->success

Caption: Troubleshooting workflow for low product yield.

A3_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Substrate Preparation A Catalyst (e.g., CuI) B π-Alkyne Complex A->B + Alkyne C Metal Acetylide B->C - H+ D Propargylamine Product C->D + Iminium Ion D->A - Catalyst Amine Amine Iminium Iminium Ion Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Iminium->C

Caption: Simplified catalytic cycle for the A³ Coupling reaction.

Screening_Workflow A 1. Setup Parallel Reactions B 2. Vary Catalyst Loading (0.1 to 10 mol%) A->B C 3. Run Reactions at Constant Temp B->C D 4. Monitor Progress (TLC/GC/LCMS) C->D E 5. Analyze Final Yield & Purity D->E F 6. Determine Optimal Loading E->F

References

Troubleshooting low conversion rates in Dipropargylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues in dipropargylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The most prevalent method for synthesizing propargylamines, including this compound, is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[1][2] This one-pot, three-component reaction is valued for its atom economy and operational simplicity.[2] Alternative methods include the direct alkynylation of amines and the alkynylation of imines or their derivatives.[2][3]

Q2: I am getting a low yield in my this compound synthesis. What are the potential causes?

Low yields in this compound synthesis can stem from several factors:

  • Suboptimal Catalyst: The choice and loading of the catalyst are critical. Common catalysts include copper, gold, and silver salts.[2][4][5] The catalyst's activity can be influenced by the choice of ligands and the overall reaction conditions.

  • Incorrect Solvent or Base: The polarity of the solvent and the strength of the base can significantly impact the reaction rate and yield.[6][7]

  • Side Reactions: Unwanted side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), can consume starting materials and reduce the yield of the desired product.[1]

  • Reaction Temperature and Time: Both temperature and reaction time need to be optimized. Insufficient time or a non-optimal temperature can lead to incomplete conversion.[6][8]

  • Moisture-Sensitive Reagents: Some synthetic routes may involve moisture-sensitive reagents, which require strictly controlled reaction conditions to avoid decomposition.[3]

Q3: How can I minimize the formation of side products?

Minimizing side products often involves a careful optimization of reaction conditions:

  • Catalyst Selection: Using a highly selective catalyst can favor the desired reaction pathway over side reactions. For instance, certain copper complexes are known to promote the A³ coupling while minimizing homocoupling.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation and other unwanted side reactions, particularly the Glaser coupling of terminal alkynes.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can help to ensure that the limiting reagent is fully consumed in the desired reaction.

Q4: What are the recommended purification methods for this compound?

Purification of this compound typically involves standard organic chemistry techniques. The most common methods are:

  • Column Chromatography: This is a widely used method for purifying propargylamines from reaction mixtures.[2][9] Silica gel is a common stationary phase, with eluents such as hexane/ethyl acetate mixtures.[2]

  • Distillation: If the product is a liquid with a suitable boiling point, distillation can be an effective purification method.[9]

  • Solid-Phase Extraction (SPE): SPE can be a rapid and efficient method for purifying libraries of compounds and can be more time and cost-effective than preparative HPLC or parallel chromatography.[10]

Troubleshooting Guide for Low Conversion Rates

This section provides a structured approach to troubleshooting low conversion rates in this compound reactions, particularly focusing on the widely used A³ coupling method.

Problem: Low Yield of this compound

Below is a troubleshooting workflow to identify and resolve potential issues leading to low product yield.

TroubleshootingWorkflow start Low this compound Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry Correct check_reagents->reagents_ok reagents_ok->check_reagents No (Re-purify/replace reagents, adjust stoichiometry) optimize_catalyst 2. Optimize Catalyst System reagents_ok->optimize_catalyst Yes catalyst_ok Catalyst System Optimized optimize_catalyst->catalyst_ok catalyst_ok->optimize_catalyst No (Screen different catalysts/ligands, vary catalyst loading) optimize_conditions 3. Adjust Reaction Conditions catalyst_ok->optimize_conditions Yes conditions_ok Conditions Optimized optimize_conditions->conditions_ok conditions_ok->optimize_conditions No (Vary temperature, solvent, base, reaction time) check_workup 4. Review Work-up & Purification conditions_ok->check_workup Yes workup_ok Work-up & Purification Correct check_workup->workup_ok workup_ok->check_workup No (Modify extraction/chromatography conditions) success Improved Yield workup_ok->success Yes fail Yield Still Low (Consult further literature) workup_ok->fail Persistent Issue

Troubleshooting workflow for low this compound yield.
Step 1: Verify Reagent Quality and Stoichiometry

  • Action: Ensure that the amine, aldehyde (or its source, like paraformaldehyde), and terminal alkyne are pure. Impurities can inhibit the catalyst or lead to side reactions. Verify the accuracy of the stoichiometry of your reactants.

  • Rationale: The A³ coupling reaction is a three-component reaction, and the ratio of these components is crucial for achieving high yields.

Step 2: Optimize the Catalyst System
  • Action: The choice of catalyst is paramount. If you are observing low yields, consider screening different catalysts. Copper and gold-based catalysts are commonly employed.[4][5] Additionally, the use of ligands can significantly enhance catalyst activity and selectivity.

  • Rationale: The catalyst facilitates the key bond-forming steps in the reaction. An inappropriate or inactive catalyst will result in poor conversion.

Table 1: Comparison of Catalysts for Propargylamine Synthesis

CatalystTypical Loading (mol%)SolventTemperature (°C)Yield (%)Reference
CuBr10Acetonitrile80Good[2]
CuI5TolueneRoom TempGood[2]
Au/CeO₂2DichloromethaneVaries60-85[6]
Silver Iodide-Water-High[4][5]
InBr₃-Et₃N---Good[4]
Step 3: Adjust Reaction Conditions
  • Action: Systematically vary the reaction temperature, solvent, and base. A solvent screen is often a good starting point, as solvent polarity can influence the reaction rate. The choice of base is also critical and should be optimized.

  • Rationale: The reaction environment plays a significant role in the kinetics and thermodynamics of the reaction.

Table 2: Influence of Reaction Conditions on Propargylamine Synthesis

ParameterVariationObservation
Temperature Increasing temperatureCan increase reaction rate, but may also promote side reactions.[8]
Solvent Polar vs. Non-polarThe optimal solvent depends on the specific reactants and catalyst system. Water has been shown to be an effective solvent in some cases.[4][5]
Base Organic vs. InorganicThe base is often required to deprotonate the terminal alkyne. The strength and type of base can impact the reaction.
Step 4: Review Work-up and Purification
  • Action: Ensure that your work-up procedure is not leading to product loss. This includes appropriate quenching steps and efficient extraction. For purification, optimize the conditions for column chromatography (e.g., solvent system) to ensure good separation and recovery.

  • Rationale: Product can be lost during extraction, washing, or purification steps if the procedures are not optimized for the specific properties of this compound.

Experimental Protocols

General Protocol for A³ Coupling Reaction for Propargylamine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the secondary amine (1.2 mmol) and the terminal alkyne (1.1 mmol) in a suitable solvent (e.g., acetonitrile, 2 mL) in a sealed tube, add the aldehyde (1.0 mmol).[2]

  • Add the catalyst (e.g., CuBr, 0.05 mmol, 10 mol%).[2]

  • Seal the tube and heat the reaction at the optimized temperature (e.g., 80 °C) for the required time (e.g., 12 hours), monitoring the reaction progress by TLC.[2]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (5 mL) or NH₄Cl (10 mL).[2]

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[2]

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[2]

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired propargylamine.[2]

Key Reaction Pathway

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed A³ coupling reaction.

A3_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Amine R₂NH Iminium Iminium Ion [R₂N=CHR']⁺ Amine->Iminium Aldehyde R'CHO Aldehyde->Iminium Alkyne R''C≡CH Acetylide Copper Acetylide R''C≡CCu Alkyne->Acetylide Catalyst Cu(I) Catalyst->Acetylide Product_complex Product-Catalyst Complex Iminium->Product_complex Acetylide->Product_complex Product_complex->Catalyst Regeneration Product Propargylamine R''C≡CCH(R')NR₂ Product_complex->Product

Simplified mechanism of the A³ coupling reaction.

References

Preventing homocoupling of alkynes in the presence of Dipropargylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during alkyne coupling reactions, with a specific focus on preventing the undesired homocoupling of terminal alkynes, particularly in the presence of reactive substrates like dipropargylamine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q1: My reaction mixture containing this compound turned into an insoluble sludge or polymer upon adding the copper catalyst. What is happening?

A1: This is a classic sign of extensive, uncontrolled intermolecular homocoupling (Glaser-Hay coupling). This compound has two terminal alkyne functionalities, making it exceptionally prone to polymerization under oxidative conditions. The primary cause is the presence of oxygen, which oxidizes the active Copper(I) catalyst to Copper(II), initiating the undesired dimerization and oligomerization pathway.[1][2]

Initial Corrective Actions:

  • Verify Inert Atmosphere: Ensure your reaction setup is strictly anaerobic. Standard laboratory techniques may be insufficient.[1]

    • Solvent Degassing: Use at least three freeze-pump-thaw cycles for all solvents, including amine bases. Sparging with argon or nitrogen for over 30 minutes is an alternative, but less rigorous. Standard solvent purification systems do not remove dissolved oxygen.[1]

    • Vessel Purge: The reaction flask, containing all solid reagents, must be repeatedly evacuated and backfilled with a high-purity inert gas (e.g., Argon 5.0).

  • Check Reagent Quality:

    • Copper(I) Source: Use a fresh, high-purity source of Cu(I) iodide or bromide. If the salt has a green or blue tint, it indicates oxidation to Cu(II) and should not be used.[1]

    • Amine Base: Use freshly distilled amine bases, as they can oxidize over time.[1]

Q2: My TLC/LC-MS analysis shows a low yield of my desired cross-coupled product, but I see a major byproduct and significant unreacted starting material. How can I identify the byproduct?

A2: The major byproduct is likely the homocoupled dimer of your other terminal alkyne (the one intended to couple with this compound or another substrate). This occurs when the rate of homocoupling competes with or exceeds the rate of the desired cross-coupling (e.g., Sonogashira) reaction. This side reaction consumes your alkyne, reducing the yield of the target molecule.[3]

Troubleshooting Steps:

  • Slow Addition: Instead of adding the alkyne all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction.[1]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes slow the rate of homocoupling more than the cross-coupling.

  • Switch to a Copper-Free Protocol: This is the most definitive solution. Copper-free Sonogashira reactions eliminate the primary catalyst for homocoupling.[3][4][5]

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for diagnosing and solving issues related to alkyne homocoupling.

G start Low Yield or Polymer Formation check_o2 Is the reaction setup strictly anaerobic? start->check_o2 improve_inert Improve Inert Atmosphere: - Use Freeze-Pump-Thaw - Purge vessel thoroughly - Check for leaks check_o2->improve_inert No / Unsure recheck Is homocoupling still high? check_o2->recheck Yes improve_inert->recheck strategy Implement Advanced Strategy recheck->strategy Yes success Problem Solved recheck->success No cu_free Strategy 1: Switch to a Copper-Free Sonogashira Protocol strategy->cu_free additives Strategy 2: Optimize Cu-Catalyzed Rxn - Add reducing agent (ascorbate) - Try slow alkyne addition - Screen ligands/bases strategy->additives protect Strategy 3: Use Alkyne Protecting Group (e.g., TMS) strategy->protect cu_free->success additives->success protect->success

Caption: A decision-making workflow for troubleshooting excessive homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of alkyne homocoupling?

A1: Alkyne homocoupling, known as the Glaser or Hay coupling, is an oxidative dimerization of terminal alkynes to form a conjugated 1,3-diyne.[6][7] In the context of Sonogashira reactions, the mechanism involves the copper(I) co-catalyst. The key steps are:

  • Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper(I) acetylide complex.[6][8]

  • Oxidation: An oxidant, typically molecular oxygen from air, oxidizes the Cu(I) in the complex to Cu(II).[1][9]

  • Reductive Coupling: Two copper acetylide units couple, forming the C-C bond of the 1,3-diyne and regenerating the reduced Cu(I) species.[8]

Q2: Why is this compound particularly challenging to work with?

A2: this compound, [HN(CH₂C≡CH)₂], contains two terminal alkyne groups and a secondary amine. This structure presents two major challenges:

  • High Propensity for Polymerization: The two alkyne groups make it an ideal monomer for polymerization via repeated homocoupling reactions, leading to insoluble materials.

  • Coordinating Amine Group: The internal amine can act as a ligand, coordinating to the metal catalysts (both palladium and copper), which can alter their reactivity and solubility in unpredictable ways.

Q3: What are the main advantages of a "copper-free" Sonogashira reaction?

A3: The primary advantage is the circumvention of homocoupling byproducts.[3] By removing the copper co-catalyst, the main pathway for oxidative dimerization is eliminated.[4][5] This leads to several benefits:

  • Higher Yields: The desired cross-coupled product is formed more cleanly, without consumption of the alkyne starting material in a side reaction.

  • Simplified Purification: The absence of diyne byproducts makes the isolation of the target molecule significantly easier.[3]

  • Reduced Toxicity: Eliminates the need for a potentially toxic copper reagent.[3]

  • Broader Substrate Scope: Often more tolerant of sensitive functional groups that might be affected by copper.

Competing Reaction Pathways

The following diagram illustrates the competition between the desired cross-coupling and the undesired homocoupling pathway in a traditional Sonogashira reaction.

G reactants Terminal Alkyne + Aryl Halide + Pd(0) Cat. + Cu(I) Co-cat. pd_cycle Sonogashira Cycle (Desired Cross-Coupling) reactants->pd_cycle No O₂ (Ideal) cu_cycle Glaser Cycle (Undesired Homocoupling) reactants->cu_cycle O₂ Present (Problem) product R-C≡C-Ar (Desired Product) pd_cycle->product o2 O₂ (Air) o2->cu_cycle byproduct R-C≡C-C≡C-R (Dimer Byproduct) cu_cycle->byproduct G start Start degas 1. Degas Solvent (Freeze-Pump-Thaw x3) start->degas vessel 2. Prepare Vessel - Add Pd catalyst, ligand, base - Evacuate & backfill Ar (x3) degas->vessel add_reagents 3. Add Reagents - Add degassed solvent via cannula - Add aryl halide & alkyne vessel->add_reagents run_rxn 4. Run Reaction - Stir at specified temp. (e.g., Room Temp to 70 °C) - Maintain positive Ar pressure add_reagents->run_rxn monitor 5. Monitor Progress (TLC / LC-MS) run_rxn->monitor workup 6. Workup - Dilute with EtOAc - Wash with brine - Purify (Column Chromatography) monitor->workup Reaction Complete end End workup->end

References

Impact of solvent choice on the selectivity of Dipropargylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipropargylamine. The following information addresses common challenges related to reaction selectivity, with a focus on the critical role of solvent choice.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is giving a low yield of the desired A³ coupling product. What are the potential causes?

A1: Low yields in A³ coupling reactions involving this compound can stem from several factors:

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing intermediates. For gold-catalyzed A³ reactions, polar, non-coordinating solvents like 2,2,2-trifluoroethanol (TFE) can be highly effective. In other cases, non-polar solvents like toluene may be preferred to facilitate product separation or prevent side reactions. It is crucial to screen a range of solvents to find the optimal conditions for your specific substrate combination.

  • Catalyst Inactivity: The chosen metal catalyst (e.g., copper, gold, silver) may be inactive or poisoned. Ensure the catalyst is of appropriate quality and consider activation procedures if necessary.

  • Formation of Side Products: this compound can undergo side reactions such as dimerization or polymerization, especially at elevated temperatures.

  • Moisture: The presence of excess water can hydrolyze the iminium ion intermediate, reducing the yield of the desired product.

Q2: I am observing the formation of a pyrrole derivative instead of the expected propargylamine from my reaction. Why is this happening?

A2: The formation of pyrroles from this compound or its derivatives is a known transformation. This can occur under specific conditions, often promoted by certain catalysts and solvents. The Paal-Knorr reaction, for instance, is a classic method for pyrrole synthesis. If your reaction conditions (e.g., acidic medium, specific metal catalyst) favor a cyclization pathway, you may observe pyrrole formation. The choice of solvent can significantly influence this outcome. For example, highly polar or protic solvents might facilitate the necessary proton transfers and cyclization steps.

Q3: How can I improve the selectivity of my this compound reaction to favor the A³ coupling product over cyclization?

A3: To enhance the selectivity towards the A³ coupling product, consider the following strategies:

  • Solvent Selection: Experiment with less polar, aprotic solvents such as toluene, dioxane, or dichloromethane (DCM). These solvents are less likely to promote the protonation and cyclization steps required for pyrrole formation.

  • Catalyst Choice: The nature of the metal catalyst is critical. Catalysts known to favor A³ coupling, such as specific copper(I) or gold(I) complexes, should be employed.

  • Temperature Control: Lowering the reaction temperature can often suppress side reactions, including cyclization, which may have a higher activation energy.

  • Reaction Time: Monitor the reaction progress carefully. Prolonged reaction times can sometimes lead to the conversion of the initial A³ product into other compounds.

Q4: Is it possible to run this compound reactions under solvent-free conditions?

A4: Yes, solvent-free conditions for A³ coupling reactions have been successfully implemented and are considered a green chemistry approach.[1][2][3] These reactions are typically carried out by heating the neat mixture of reactants with a catalyst. This method can offer advantages such as reduced waste, easier product isolation, and sometimes, enhanced reaction rates. However, selectivity can still be a concern and needs to be evaluated for each specific reaction.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no conversion of starting materials Inactive catalyst.Use a fresh batch of catalyst or consider a different metal catalyst (e.g., Cu(I), Ag(I), Au(I)).
Inappropriate solvent.Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH3CN, TFE).
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products (low selectivity) Competing reaction pathways (e.g., A³ coupling vs. cyclization).Optimize solvent choice. Aprotic, non-polar solvents often favor A³ coupling.
Unstable iminium ion intermediate.Use a solvent that can stabilize the iminium ion without promoting side reactions.
Formation of a dimeric byproduct Oxidative coupling of the terminal alkyne (Glaser coupling).If using a copper catalyst, ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of Cu(I).
Product is a pyrrolidine derivative Reductive cyclization pathway is favored.This may be promoted by specific catalysts and hydride sources. Re-evaluate the catalyst and reaction conditions to disfavor reduction.

Data Presentation

Table 1: Influence of Solvent on the Selectivity of this compound Reactions (Representative Data)

EntryThis compound DerivativeAldehydeAlkyneCatalystSolventProduct TypeYield/Selectivity
1This compoundBenzaldehydePhenylacetyleneAuCl32,2,2-TrifluoroethanolPropargylamineHigh Yield
2This compoundBenzaldehydePhenylacetyleneCuIToluenePropargylamineGood Yield
3N-Propargyl-N-tosylglycine methyl ester--Pd(OAc)2TolueneQuinoline85% Yield
4This compoundBenzaldehydePhenylacetyleneCuISolvent-freePropargylamineExcellent Yield
52,5-HexanedioneThis compound-Acid catalystHexafluoroisopropanolN-substituted PyrroleGood to Excellent Yield

Note: This table is a composite representation based on findings from multiple sources and is intended for illustrative purposes.

Experimental Protocols

General Procedure for A³ Coupling of this compound:

  • To a dry reaction vessel under an inert atmosphere, add the aldehyde (1.0 mmol), this compound (1.1 mmol), and the terminal alkyne (1.2 mmol).

  • Add the chosen solvent (e.g., toluene, 5 mL).

  • Add the catalyst (e.g., CuI, 5 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants: - this compound - Aldehyde - Alkyne reaction_vessel Reaction at Controlled Temperature reactants->reaction_vessel catalyst Catalyst (e.g., CuI, AuCl3) catalyst->reaction_vessel solvent Solvent Selection (e.g., Toluene, TFE) solvent->reaction_vessel quench Quenching reaction_vessel->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product analysis Characterization (NMR, MS) product->analysis

General workflow for a this compound reaction.

reaction_pathways cluster_conditions Reaction Conditions start This compound + Aldehyde + Alkyne A3_conditions Aprotic Solvent (e.g., Toluene) Cu(I) or Au(I) Catalyst start->A3_conditions Selectivity Control cyclization_conditions Polar/Protic Solvent (e.g., HFIP) Acid Catalyst start->cyclization_conditions Selectivity Control A3_product A³ Coupling Product (Propargylamine) A3_conditions->A3_product Favored Pathway cyclization_product Cyclization Product (e.g., Pyrrole) cyclization_conditions->cyclization_product Favored Pathway

Solvent influence on reaction selectivity.

References

Technical Support Center: Managing Exothermic Reactions with Dipropargylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling exothermic reactions involving dipropargylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and successful experimentation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound reactions?

A1: The primary hazard is a thermal runaway. This compound can participate in highly exothermic reactions, where the heat generated surpasses the cooling system's capacity to remove it.[1] This leads to a rapid, uncontrolled increase in temperature and pressure, potentially causing violent boiling, reactor over-pressurization, and catastrophic vessel failure.[2][3] this compound itself is a flammable liquid and vapor, and it causes severe skin burns and eye damage.[4][5][6] Its reactions, particularly with acids, can be strongly exothermic.[7]

Q2: How does reaction scale-up affect the risk of a thermal runaway?

A2: Scaling up a reaction significantly increases the risk of a thermal runaway. Heat generation is proportional to the reaction volume, while heat removal depends on the reactor's surface area. As the scale increases, the surface-area-to-volume ratio decreases, making cooling less efficient.[1] A reaction that is easily managed in a laboratory flask can become hazardous at a larger scale if the cooling capacity is not adequately increased.[2]

Q3: What initial steps should I take to assess the thermal risk of a new reaction involving this compound?

A3: A thorough reaction hazard assessment is critical before any scale-up.[2] This should include:

  • Literature Review: Search for known hazards associated with all reactants, products, and potential intermediates.

  • Thermal Screening: Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic activity or decomposition.[2][3]

  • Adiabatic Calorimetry: Employ methods like Accelerating Rate Calorimetry (ARC) to simulate a worst-case (cooling failure) scenario. This provides data on adiabatic temperature and pressure rise rates, which are essential for designing emergency relief systems.[4][8][9]

  • Reaction Calorimetry (RC): Perform the reaction in a reaction calorimeter to accurately measure the heat of reaction, the rate of heat evolution under process conditions, and the maximum adiabatic temperature rise.[10][11]

Q4: What are the key parameters to monitor and control during an exothermic this compound reaction?

A4: Continuous monitoring and control of the following parameters are essential:

  • Temperature: Both the reaction mixture and the cooling medium temperature should be closely tracked.

  • Reagent Addition Rate: The limiting reagent should be added slowly and at a controlled rate to prevent heat generation from overwhelming the cooling system.[2]

  • Stirring Speed: Vigorous and consistent agitation is crucial for uniform temperature distribution and efficient heat transfer to the cooling surfaces.[12]

  • Pressure: The reactor pressure should be monitored, as a rapid increase can indicate gas evolution or the beginning of a thermal runaway.[3]

Q5: What is an emergency quenching procedure and when should it be used?

A5: A quenching procedure is an emergency measure to rapidly halt a reaction that is approaching a thermal runaway. It typically involves the rapid addition of a chemical inhibitor or a large volume of a cold, inert liquid to the reactor to stop the reaction and absorb excess heat.[2] This is a last resort to be used only when primary control measures (like stopping reagent feed and applying maximum cooling) have failed and a critical temperature or pressure limit is imminent.[3]

Troubleshooting Guide

Issue Possible Causes Recommended Actions & Solutions
Sudden, Uncontrolled Temperature Spike 1. Reagent addition rate is too high.[2] 2. Cooling system failure (e.g., loss of coolant flow).[13] 3. Inadequate agitation leading to localized hot spots.1. IMMEDIATELY stop all reagent addition.[12] 2. Apply maximum cooling; ensure the cooling system is operational (check pumps, valves, coolant temperature). 3. Verify that the agitator is running at the correct speed.[2] 4. If the temperature continues to rise, prepare for an emergency shutdown and quenching procedure.[3]
Reaction Temperature Fails to Increase (Stalls) 1. The reaction has not reached its activation temperature. 2. Reagent feed has been interrupted. 3. A critical catalyst or reagent was omitted or is inactive.1. Confirm the initial temperature is correct for the protocol. 2. Check reagent feed lines and pumps for blockages or malfunction. 3. Verify that all components were added in the correct order and quantity. 4. CAUTION: Be aware of potential reactant accumulation. A stalled reaction that suddenly initiates can lead to a dangerous exotherm.
Rapid Pressure Buildup in Reactor 1. The reaction is producing a non-condensable gas. 2. The reaction temperature is exceeding the solvent's boiling point. 3. A thermal runaway is in progress, causing boiling and decomposition.[3]1. Immediately stop any heating and reagent feeds; apply maximum cooling. 2. Cross-reference the pressure rise with the temperature reading. If both are rising rapidly, a runaway is likely imminent; initiate emergency procedures.[3] 3. If the system is designed for it, vent the reactor to a safe location (e.g., a scrubber). 4. Ensure all emergency relief systems are correctly sized and maintained.
Low Product Yield or Discolored Product 1. The reaction temperature was too high, causing thermal decomposition of reactants or products.[12] 2. Side reactions are occurring due to poor temperature control. 3. Impurities in starting materials.1. Review temperature data to check for deviations from the protocol. 2. Optimize the reagent addition rate and cooling to maintain the target temperature more precisely. 3. Ensure the purity of this compound and other reagents before starting the reaction.[11]

Data Presentation

Table 1: Physical and Safety Properties of this compound

Property Value Source(s)
Molecular Formula C₆H₇N [5]
Molecular Weight 93.13 g/mol [5]
Appearance Liquid
Density 0.900 g/mL at 25 °C
Refractive Index n20/D 1.477
Flash Point 46.11 °C (115.0 °F) - closed cup
GHS Hazard Statements H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. [5]
Storage Store in a cool, well-ventilated place under an inert atmosphere. [6]

| Incompatible Materials | Oxidizing agents, Acids, Heavy metals. |[4] |

Experimental Protocols

General Protocol for Controlled Exothermic Reaction with this compound

Disclaimer: This is a general guideline. Specific reaction conditions (temperatures, concentrations, solvents) must be determined based on a thorough hazard assessment for the specific chemical transformation.

  • Hazard Assessment:

    • Perform a comprehensive risk assessment, including DSC and/or ARC analysis of the reaction mixture to understand the thermal potential.[7][8]

    • Identify the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) using reaction calorimetry.[10]

    • Define critical safety limits for temperature and pressure.

  • Reactor Setup:

    • Use a reactor vessel of appropriate size and material, equipped with an efficient overhead stirrer, a condenser, a thermocouple to measure the internal temperature, and an inlet for controlled reagent addition (e.g., a syringe pump or dropping funnel).

    • Ensure the reactor is situated within a secondary containment system.

    • Set up an efficient cooling bath (e.g., ice-water, dry ice/acetone) or connect the reactor jacket to a circulating cooler. Ensure the cooling capacity is sufficient to handle the total expected heat flow.

  • Procedure:

    • Charge the reactor with this compound and any solvent or other initial reagents.

    • Begin vigorous stirring to ensure thermal and material homogeneity.

    • Cool the reactor contents to the desired starting temperature, typically several degrees below the target reaction temperature.

    • Begin the slow, dropwise addition of the limiting reagent via the syringe pump or dropping funnel.[2]

    • Continuously monitor the internal temperature. The addition rate should be controlled such that the internal temperature remains within the desired range and the cooling system is not overwhelmed.

    • If the temperature rises above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.[12]

    • After the addition is complete, continue to stir and cool the mixture for a specified period to ensure the reaction has gone to completion.

    • Monitor the reaction until the heat evolution ceases and the internal temperature is stable and equal to the cooling bath temperature.

  • Emergency Preparedness:

    • Have an appropriate quenching agent ready for immediate use.[2]

    • Ensure all personnel are aware of the emergency shutdown procedure.

    • Always perform the reaction in a fume hood with the sash at the lowest practical height.

Mandatory Visualizations

Exothermic_Reaction_Workflow Workflow for Exothermic Risk Assessment cluster_0 Phase 1: Pre-Experiment Assessment cluster_1 Phase 2: Experimental Control cluster_2 Phase 3: Scale-Up Decision Lit_Review Literature Review for Known Hazards DSC_Screen Thermal Screening (DSC) for Onset Temperatures Lit_Review->DSC_Screen RC_Study Reaction Calorimetry (RC) for Heat of Reaction DSC_Screen->RC_Study ARC_Study Adiabatic Calorimetry (ARC) for Runaway Potential RC_Study->ARC_Study Protocol Develop Safe Protocol (Addition Rate, Cooling) ARC_Study->Protocol Experiment Perform Controlled Experiment with Monitoring Protocol->Experiment Data_Analysis Analyze Temperature & Pressure Data Experiment->Data_Analysis Scale_Up Scale-Up Feasible? Data_Analysis->Scale_Up Proceed Proceed to Scale-Up Scale_Up->Proceed Yes Redesign Redesign Process Scale_Up->Redesign No Redesign->Protocol

Caption: Workflow for assessing and managing exothermic risk.

Troubleshooting_Exotherm Troubleshooting an Unexpected Exotherm Start Temperature Rises Above Set Point Stop_Addition IMMEDIATELY Stop Reagent Addition Start->Stop_Addition Max_Cooling Apply Maximum Cooling Stop_Addition->Max_Cooling Check_Agitation Verify Agitation is Effective Max_Cooling->Check_Agitation Temp_Controlled Is Temperature Decreasing? Check_Agitation->Temp_Controlled Resume Resume Addition at Slower Rate Temp_Controlled->Resume Yes Shutdown Initiate Emergency Shutdown / Quench Temp_Controlled->Shutdown No

Caption: Decision tree for troubleshooting an unexpected exotherm.

Emergency_Shutdown_Pathway Emergency Shutdown Signaling Pathway Trigger Critical Limit Breached (Temp / Pressure) Alert Alert All Personnel & Evacuate Non-Essential Trigger->Alert Stop_Feeds Stop All Reagent & Heating Feeds Alert->Stop_Feeds Cooling Apply Maximum Emergency Cooling Stop_Feeds->Cooling Prepare_Quench Prepare to Quench Reaction Cooling->Prepare_Quench Vent Vent Reactor (If Safe & Possible) Prepare_Quench->Vent Containment Ensure Containment Vent->Containment

Caption: Logical pathway for an emergency shutdown procedure.

References

Characterization of unexpected byproducts in Dipropargylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dipropargylamine. Our focus is on the characterization and mitigation of unexpected byproducts commonly encountered during the A³ coupling reaction (Aldehyde-Alkyne-Amine).

Troubleshooting Guide: Unexpected Byproducts

The formation of byproducts is a common challenge in this compound synthesis. This guide provides a systematic approach to identifying and resolving these issues.

Table 1: Troubleshooting Common and Unexpected Byproducts in this compound Synthesis

Observed Issue Potential Byproduct(s) Likely Cause(s) Recommended Solutions & Preventative Measures
Low yield of this compound with a significant amount of a higher molecular weight impurity. 1,3-Diyne (Glaser Coupling Product)- Copper-catalyzed oxidative homocoupling of the terminal alkyne.[1][2]- Presence of an oxidant (e.g., air).[1]- High catalyst loading or prolonged reaction times.- Protect the terminal alkyne: Use a bulky protecting group like a trialkylsilyl group (e.g., TMS, TIPS).[1]- Add a reducing agent: An excess of a reducing agent can prevent the oxidation of the Cu(I) catalyst.[1]- Maintain low temperature: Especially after the reaction and before exposure to air, keep the temperature below -28°C and promptly remove the copper catalyst.[1]- Degas solvents: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Presence of an isomeric impurity with a similar mass to the desired product. Allene derivative- Isomerization of the propargylamine product.[1]- Can be promoted by heat or certain catalysts.- Control reaction temperature: Avoid excessive heating during the reaction and workup.- Choose appropriate catalyst: Some catalysts may favor isomerization more than others. Screen different copper salts or ligands.- Prompt workup: Isolate the product as soon as the reaction is complete to minimize post-reaction isomerization.
Formation of an unexpected product with a mass corresponding to the addition of the alkyne and amine to the aldehyde, but with a double bond instead of a triple bond. (E)-Allylic amine- In-situ reduction of the initially formed propargylamine via a[3][4]-hydride transfer from an unsaturated cyclic amine.- Amine selection: This is more likely with specific amines like 3-pyrroline or isoindoline. Use a saturated secondary amine if this byproduct is observed.- Monitor reaction closely: If using a potentially problematic amine, monitor the reaction for the formation of this byproduct by TLC or GC-MS.
Appearance of multiple unidentified peaks in GC-MS or NMR. - Unreacted starting materials- Aldol condensation products- Other amine-related impurities- Incomplete reaction.- Side reactions of the aldehyde.- Impurities in the starting amine.[3]- Optimize reaction conditions: Adjust stoichiometry, temperature, and reaction time to drive the reaction to completion.- Purify starting materials: Ensure the aldehyde and amine are pure before use.- Use a different aldehyde source: If aldol condensation is an issue, consider using a less reactive aldehyde or a protected form.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its main advantages?

A1: The most prevalent and efficient method for synthesizing this compound is the A³ coupling reaction.[5] This is a one-pot, three-component reaction involving an aldehyde (like formaldehyde), a terminal alkyne (like acetylene or a protected version), and an amine (a secondary amine for this compound).[5][6] Its main advantages include high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[7]

Q2: I'm observing a significant amount of a dimer of my starting alkyne. What is this, and how can I prevent it?

A2: This byproduct is most likely a 1,3-diyne, formed through a process called Glaser coupling.[1] This is a copper-catalyzed oxidative homocoupling of terminal alkynes and is a very common side reaction.[2] To prevent it, you can:

  • Run the reaction under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.

  • Add a reducing agent to keep the copper catalyst in the +1 oxidation state.[1]

  • Protect the terminal alkyne with a silyl group, which can be removed after the coupling reaction.[1]

Q3: My NMR spectrum shows signals that I cannot assign to the starting materials or the desired this compound. How can I identify these unknown impurities?

A3: Characterizing unknown impurities often requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide the exact mass and molecular formula of the impurity. 2D NMR techniques such as COSY, HSQC, and HMBC can help to elucidate the structure by showing correlations between protons and carbons. If possible, isolating the impurity by preparative chromatography (HPLC or column chromatography) and obtaining a pure sample for detailed spectroscopic analysis is the most definitive approach.

Q4: Can the choice of solvent affect the formation of byproducts?

A4: Yes, the solvent can play a significant role. The solubility of the reactants and catalyst, as well as the solvent's ability to coordinate with the metal catalyst, can influence the reaction pathways. For A³ coupling reactions, a variety of solvents can be used, including toluene, acetonitrile, and even water.[5][6] It is often beneficial to screen a few different solvents to find the optimal conditions that maximize the yield of the desired product while minimizing byproduct formation.

Q5: Are there any specific safety precautions I should take during this compound synthesis?

A5: Yes. Propargylamines can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Terminal alkynes can be explosive under certain conditions, so it is important to handle them with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Experimental Protocols

General Protocol for this compound Synthesis via A³ Coupling

This protocol describes a general procedure for the synthesis of a this compound derivative. Note: This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the copper(I) catalyst (e.g., CuI, 5 mol%).

  • Solvent and Reagents: Add the desired solvent (e.g., anhydrous toluene). To this, add the secondary amine (1.0 eq) and the aldehyde (e.g., paraformaldehyde, 1.1 eq).

  • Alkyne Addition: Slowly add the terminal alkyne (2.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for GC-MS Analysis of Reaction Mixture

This protocol outlines a general method for analyzing the reaction mixture to identify and quantify this compound and its byproducts.

  • Sample Preparation: Take a small aliquot (e.g., 50 µL) from the reaction mixture and quench it with a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane).

  • Derivatization (Optional): For better chromatographic resolution and detection of polar byproducts, derivatization (e.g., silylation) may be necessary.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis: Identify the peaks corresponding to the starting materials, product, and byproducts by their retention times and mass spectra. Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.

Visualizations

Reaction Pathway and Byproduct Formation

The following diagram illustrates the main A³ coupling pathway for this compound synthesis and the competing side reactions that lead to the formation of common byproducts.

ReactionPathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products & Byproducts Amine Secondary Amine Iminium Iminium Ion Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Alkyne Terminal Alkyne CuAcetylide Copper Acetylide Alkyne->CuAcetylide Cu(I) catalyst Glaser 1,3-Diyne (Glaser Product) Alkyne->Glaser Oxidative Homocoupling This compound This compound Iminium->this compound CuAcetylide->this compound Nucleophilic Attack Allene Allene Derivative This compound->Allene Isomerization EAllylicAmine (E)-Allylic Amine This compound->EAllylicAmine [1,5]-Hydride Shift (with specific amines)

Caption: A³ coupling pathway and common side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when encountering issues with byproduct formation during this compound synthesis.

TroubleshootingWorkflow start Start: Unexpected Byproduct Observed identify 1. Identify Byproduct (GC-MS, NMR, HRMS) start->identify quantify 2. Quantify Byproduct (qNMR, GC with internal standard) identify->quantify is_glaser Is it a Glaser Coupling Product? quantify->is_glaser is_allene Is it an Allene Isomer? is_glaser->is_allene No solve_glaser Implement Glaser Prevention: - Inert Atmosphere - Reducing Agent - Protect Alkyne is_glaser->solve_glaser Yes is_e_allylic Is it an (E)-Allylic Amine? is_allene->is_e_allylic No solve_allene Implement Isomerization Prevention: - Lower Temperature - Shorter Reaction Time - Screen Catalysts is_allene->solve_allene Yes other Other Byproduct? is_e_allylic->other No solve_e_allylic Change Amine: - Use a saturated  secondary amine is_e_allylic->solve_e_allylic Yes solve_other General Optimization: - Purify Starting Materials - Optimize Stoichiometry - Screen Solvents other->solve_other Yes end Problem Resolved solve_glaser->end solve_allene->end solve_e_allylic->end solve_other->end

Caption: A logical workflow for troubleshooting byproducts.

References

Technical Support Center: Strategies to Minimize Catalyst Poisoning in Dipropargylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst poisoning in dipropargylamine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in reactions involving this compound?

A1: Catalyst deactivation in this compound reactions is primarily due to poisoning, where substances bind to the active sites of the catalyst, reducing its efficiency. The main culprits are:

  • Amine Poisoning: The lone pair of electrons on the nitrogen atom of this compound can strongly adsorb to the surface of metal catalysts like palladium and platinum, blocking active sites.[1]

  • Impurities in Starting Materials: Reagents used in the synthesis of this compound, such as sulfur-containing compounds, can be potent catalyst poisons.[1]

  • Oxygen: The presence of oxygen can lead to the oxidation of phosphine ligands and the deactivation of palladium catalysts, particularly in cross-coupling reactions.[1]

  • Byproducts of the Reaction: Undesired side reactions can produce species that inhibit catalyst activity.

Q2: My hydrogenation of this compound has stalled. How can I confirm if catalyst poisoning is the issue?

A2: A stalled reaction is a strong indicator of catalyst poisoning. To confirm this, you can perform a simple diagnostic test: add a fresh batch of catalyst to the reaction mixture. If the reaction resumes or the rate of conversion increases, it is highly likely that the original catalyst was poisoned.[2]

Q3: I am observing significant homocoupling of this compound in my Sonogashira reaction. Is this related to catalyst poisoning?

A3: While not a direct result of poisoning in the traditional sense, excessive homocoupling (Glaser coupling) is an undesired side reaction that competes with the desired cross-coupling. This is often promoted by the copper(I) co-catalyst in the presence of oxygen.[3] Ensuring a strictly inert atmosphere is the most critical step to minimize this side reaction.

Q4: Can a catalyst poisoned during a this compound reaction be regenerated?

A4: Yes, in many cases, catalysts poisoned by amines or other impurities can be regenerated, although full restoration of activity is not always guaranteed. The appropriate regeneration method depends on the nature of the poison. Common techniques include solvent washing, acid/base treatment, and thermal treatment.[2]

Q5: Are there catalyst systems that are more tolerant to amine poisoning in this compound reactions?

A5: Research is ongoing to develop more robust catalyst systems. Some strategies to mitigate amine poisoning include:

  • Protecting the Amine Group: Temporarily protecting the amine functionality of this compound with a suitable protecting group (e.g., Boc, Cbz) can prevent it from coordinating to the catalyst.

  • Using Poison-Resistant Catalysts: Some catalyst formulations or supports may exhibit higher tolerance to amines.

  • Ligand Modification: In palladium catalysis, the choice of ligand can significantly influence the catalyst's susceptibility to poisoning.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Hydrogenation Reaction
Possible Cause Troubleshooting Step Recommendation
Amine Poisoning of Catalyst Perform a diagnostic test by adding fresh catalyst to the stalled reaction.[2]If the reaction restarts, consider protecting the amine group of this compound or using a higher catalyst loading.
Impurities in Starting Material Analyze the purity of this compound and solvents using techniques like GC-MS or NMR.Purify starting materials via distillation, chromatography, or by passing through a scavenger resin.
Poor Catalyst Quality Use a new batch of catalyst from a reputable supplier.Ensure proper storage and handling of the catalyst to prevent degradation.
Issue 2: Poor Yield and/or Formation of Byproducts in Sonogashira Coupling
Possible Cause Troubleshooting Step Recommendation
Oxygen-Induced Homocoupling Ensure all solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[3]Use Schlenk techniques or a glovebox to minimize oxygen exposure.
Catalyst Decomposition (Palladium Black) Visually inspect the reaction for the formation of a black precipitate.Use high-purity, anhydrous solvents and reagents. Consider a different solvent if palladium black formation is persistent.[1]
Inactive Catalyst or Co-catalyst Use fresh palladium catalyst and copper(I) iodide.Store catalysts and co-catalysts under inert atmosphere and away from light and moisture.

Data Presentation

Table 1: Hypothetical Effect of this compound Concentration on Catalyst Activity

This compound Concentration (mol%)Initial Reaction Rate (mol/L·s)Time to 50% Conversion (h)Catalyst Deactivation Constant (k_d, h⁻¹)
11.2 x 10⁻⁴2.50.05
55.8 x 10⁻⁴3.80.12
109.5 x 10⁻⁴6.20.25

Note: This table presents illustrative data. Actual values will depend on the specific catalyst, solvent, and reaction conditions.

Table 2: Comparison of Catalyst Regeneration Methods for Amine-Poisoned Pd/C

Regeneration MethodCatalyst Activity Recovery (%)Metal Leaching (%)Cost
Solvent Washing (Methanol, Acetone) 40-60%< 1%Low
Acid Wash (0.1 M HCl in Methanol) 70-85%2-5%Low-Medium
Thermal Treatment (250°C, N₂) 65-80%< 1%Medium

Note: The effectiveness of each method can vary based on the severity of poisoning and the nature of the catalyst support.

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning in this compound Hydrogenation

Objective: To determine if a stalled hydrogenation reaction is due to catalyst poisoning.

Methodology:

  • Set up the hydrogenation reaction with this compound, a palladium on carbon (Pd/C) catalyst (e.g., 5 mol%), and a suitable solvent (e.g., ethanol) in a reaction vessel.

  • Establish a hydrogen atmosphere (e.g., balloon or H₂ line).

  • Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.

  • If the reaction rate significantly decreases or stops before completion, carefully and under an inert atmosphere, add a second portion of fresh Pd/C catalyst (e.g., 5 mol%) to the reaction mixture.

  • Continue to monitor the reaction. A noticeable increase in the reaction rate indicates that the initial catalyst was poisoned.

Protocol 2: Regeneration of an Amine-Poisoned Palladium Catalyst

Objective: To regenerate a Pd/C catalyst that has been deactivated by this compound.

Methodology:

  • After the reaction, filter the catalyst from the reaction mixture.

  • Wash the catalyst thoroughly with a solvent such as methanol or ethanol to remove residual organic compounds.

  • Suspend the catalyst in a dilute acidic solution (e.g., 0.1 M HCl in methanol) and stir for 1-2 hours at room temperature. This helps to remove strongly adsorbed amines.

  • Filter the catalyst and wash with deionized water until the filtrate is neutral to pH paper.

  • Wash the catalyst with ethanol and then a low-boiling-point solvent like diethyl ether.

  • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C) for several hours.

  • The regenerated catalyst can then be tested in a small-scale reaction to evaluate its activity.

Visualizations

Signaling Pathways and Workflows

CatalystPoisoningMechanism cluster_catalyst Catalyst Surface cluster_reactants Reactants & Poisons ActiveSite Active Site (e.g., Pd) Product Product ActiveSite->Product Desired Product This compound This compound This compound->ActiveSite Adsorption (Reaction) Impurity Poison (e.g., Sulfur) Impurity->ActiveSite Strong Adsorption (Poisoning) TroubleshootingWorkflow Start Reaction Stalled or Low Yield CheckPurity Check Purity of Starting Materials & Solvents Start->CheckPurity InertAtmosphere Verify Inert Atmosphere (for Sonogashira) Start->InertAtmosphere FreshCatalystTest Add Fresh Catalyst CheckPurity->FreshCatalystTest InertAtmosphere->FreshCatalystTest ReactionResumes Reaction Resumes? FreshCatalystTest->ReactionResumes PoisoningConfirmed Catalyst Poisoning Confirmed ReactionResumes->PoisoningConfirmed Yes OptimizeConditions Optimize Reaction Conditions (Temp, Conc.) ReactionResumes->OptimizeConditions No RegenerateCatalyst Regenerate or Replace Catalyst PoisoningConfirmed->RegenerateCatalyst

References

Validation & Comparative

A Comparative Analysis of Dipropargylamine's Reactivity Profile Against Other Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of secondary amines is paramount for predictable and efficient synthesis. This guide provides a comprehensive comparison of the reactivity of dipropargylamine with other common secondary amines, supported by quantitative data and detailed experimental protocols.

This compound, a secondary amine featuring two propargyl groups, presents a unique reactivity profile governed by the interplay of its nucleophilic nitrogen center and the electronic and steric influences of its unsaturated alkyl substituents. This comparison will delve into these factors, offering a clear perspective on its performance relative to other secondary amines such as diethylamine, dipropylamine, and the cyclic amine piperidine.

Core Principles of Secondary Amine Reactivity

The reactivity of secondary amines is primarily dictated by two key properties: basicity and nucleophilicity.

  • Basicity , the ability to accept a proton, is quantified by the pKa of the conjugate acid (R₂NH₂⁺). A higher pKa value indicates a stronger base. The basicity of amines is influenced by the electronic effects of the substituents on the nitrogen atom.[1][2] Alkyl groups, being electron-donating, increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity.[1]

  • Nucleophilicity refers to the ability of the amine to donate its lone pair of electrons to an electrophilic center, forming a new covalent bond.[2] While often correlated with basicity, nucleophilicity is also significantly impacted by steric hindrance around the nitrogen atom.[3] Bulky substituents can impede the approach of the amine to the electrophile, thereby reducing its nucleophilic reactivity.[3]

Comparing this compound: A Unique Profile

This compound's reactivity is distinguished by the presence of the two propargyl groups. These groups exert a significant influence on both its electronic and steric properties.

The sp-hybridized carbon atoms of the alkyne moieties in this compound are more electronegative than the sp³-hybridized carbons in saturated alkylamines. This leads to an electron-withdrawing inductive effect , which reduces the electron density on the nitrogen atom. Consequently, this compound is expected to be a weaker base and a less potent nucleophile compared to its saturated analogue, dipropylamine.

From a steric perspective, the linear geometry of the propargyl groups might suggest less bulkiness compared to more branched alkyl groups. However, the overall size of the dipropargyl framework can still present considerable steric hindrance, impacting its ability to react with sterically demanding electrophiles.

Quantitative Comparison of Secondary Amine Basicity

Secondary AmineStructurepKa of Conjugate Acid (R₂NH₂⁺)
Diethylamine(CH₃CH₂)₂NH10.93
Dipropylamine(CH₃CH₂CH₂)₂NH11.00
PiperidineC₅H₁₀NH11.12
MorpholineC₄H₈ONH8.33
This compound (HC≡CCH₂)₂NHPredicted to be < 9

Note: The pKa value for dipropargylammonium ion is an estimate based on the electronic effects of the propargyl groups.

Experimental Protocols for Assessing Reactivity

To provide a practical framework for comparing the reactivity of secondary amines, a detailed protocol for a competitive N-alkylation reaction is presented below. This experiment allows for the direct comparison of the nucleophilicity of two different secondary amines towards a common electrophile.

Experimental Protocol: Competitive N-Alkylation of Secondary Amines

Objective: To determine the relative reactivity of two secondary amines (e.g., this compound and dipropylamine) towards an alkyl halide.

Materials:

  • This compound

  • Dipropylamine

  • Benzyl bromide

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing equimolar amounts (e.g., 0.1 M of each) of this compound and dipropylamine in anhydrous acetonitrile.

  • Add a known amount of an internal standard to the stock solution.

  • In a separate vial, prepare a solution of benzyl bromide (e.g., 0.05 M) in anhydrous acetonitrile. This should be the limiting reagent.

  • At time t=0, add the benzyl bromide solution to the amine stock solution with vigorous stirring.

  • At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC-MS to determine the relative amounts of the two N-benzylated products.

  • Plot the ratio of the products as a function of time to determine the relative reaction rates.

Expected Outcome: The amine with the higher nucleophilicity will react faster with the benzyl bromide, resulting in a higher concentration of its corresponding N-benzylated product in the initial stages of the reaction. It is anticipated that dipropylamine will show a significantly higher rate of reaction compared to this compound.

Visualizing Reactivity Factors and Experimental Workflow

To further clarify the concepts discussed, the following diagrams created using the DOT language illustrate the key factors influencing secondary amine reactivity and the workflow for the competitive N-alkylation experiment.

G cluster_factors Factors Influencing Secondary Amine Reactivity cluster_this compound This compound Specifics Basicity (pKa) Basicity (pKa) Nucleophilicity Nucleophilicity Steric Hindrance Steric Hindrance Steric Hindrance->Nucleophilicity Electronic Effects Electronic Effects Electronic Effects->Basicity (pKa) Electronic Effects->Nucleophilicity Electron-withdrawing Propargyl Groups Electron-withdrawing Propargyl Groups Reduced Basicity Reduced Basicity Electron-withdrawing Propargyl Groups->Reduced Basicity Reduced Nucleophilicity Reduced Nucleophilicity Electron-withdrawing Propargyl Groups->Reduced Nucleophilicity

Caption: Factors influencing secondary amine reactivity.

G Start Start Prepare Amine Mixture Prepare equimolar mixture of This compound and dipropylamine Start->Prepare Amine Mixture Add Electrophile Add limiting benzyl bromide (t=0) Prepare Amine Mixture->Add Electrophile Reaction N-alkylation reaction proceeds Add Electrophile->Reaction Sampling Withdraw aliquots at time intervals Reaction->Sampling t = 5, 15, 30... min Quench Reaction Quench with NaHCO3 solution Sampling->Quench Reaction Extraction Extract with organic solvent Quench Reaction->Extraction Analysis Analyze by GC-MS Extraction->Analysis Data Processing Determine product ratio vs. time Analysis->Data Processing End End Data Processing->End

Caption: Workflow for competitive N-alkylation.

References

A Researcher's Guide to Spectroscopic Analysis for Structural Confirmation of Dipropargylamine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for drug discovery and development, unambiguous structural confirmation is paramount. Dipropargylamine and its derivatives are versatile building blocks in medicinal chemistry, valued for their role in constructing complex molecular architectures through reactions like the A³ coupling. This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation of this compound products, supported by experimental data and detailed protocols.

Introduction to Spectroscopic Characterization

The structural confirmation of synthesized organic molecules like this compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization. The most indispensable of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the application of these techniques for the analysis of this compound and compare its spectroscopic fingerprint with a closely related structure, N-methylpropargylamine.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for this compound and a common alternative, N-methylpropargylamine. This direct comparison highlights the distinct spectral features that allow for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound NH ~1.8 (broad singlet)bs-
CH ₂-C≡CH3.45d2.4
CH₂-C≡CH 2.25t2.4
N-methylpropargylamine NH ~1.5 (broad singlet)bs-
CH ₃-N2.40s-
CH ₂-C≡CH3.30d2.4
CH₂-C≡CH 2.20t2.4

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C H₂-C≡CH38.5
CH₂-C ≡CH80.0
CH₂-C≡C H72.0
N-methylpropargylamine C H₃-N35.8
C H₂-C≡CH45.0
CH₂-C ≡CH82.5
CH₂-C≡C H71.5

Table 3: Key Infrared (IR) Absorption Frequencies (Neat)

CompoundFunctional Group VibrationWavenumber (cm⁻¹)Intensity
This compound N-H Stretch~3300Medium
≡C-H Stretch~3290Strong
C≡C Stretch~2120Weak
C-N Stretch~1100Medium
N-methylpropargylamine N-H Stretch~3310Medium
≡C-H Stretch~3290Strong
C≡C Stretch~2115Weak
C-N Stretch~1120Medium

Table 4: Mass Spectrometry (Electron Ionization, EI) Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and (Proposed Structure)
This compound 9392 ([M-H]⁺), 66 ([M-C₂H₃]⁺), 54 ([M-C₃H₃]⁺), 39 ([C₃H₃]⁺)
N-methylpropargylamine 6968 ([M-H]⁺), 54 ([M-CH₃]⁺), 42 ([M-C₂H₃]⁺), 39 ([C₃H₃]⁺)

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 150 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ in the ¹³C spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small drop of the neat liquid directly onto the ATR crystal.[1] Alternatively, a thin film can be prepared by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[1]

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or clean salt plates.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dilute a small amount of the this compound product in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrument Setup: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source.

  • GC Separation:

    • Inject 1 µL of the prepared sample into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Employ a temperature program to separate the components of the sample, for instance, starting at 50°C and ramping up to 250°C.

  • MS Detection:

    • Set the mass spectrometer to scan a mass range of, for example, m/z 35-300.

    • The electron energy for EI is typically set at 70 eV.

  • Data Analysis: Identify the peak corresponding to the this compound product in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized this compound product.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis of This compound Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, and Integration NMR->NMR_Data IR_Data Identify Characteristic Functional Group Vibrations IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Structural Confirmation.

Conclusion

The structural confirmation of this compound products is reliably achieved through the complementary use of NMR spectroscopy, IR spectroscopy, and mass spectrometry. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, particularly the terminal alkyne and the secondary amine. Mass spectrometry corroborates the molecular weight and offers insight into the molecule's stability and fragmentation pathways. By employing these techniques in a coordinated workflow and comparing the acquired data with known values and those of similar structures, researchers can confidently verify the identity and purity of their synthesized this compound products.

References

A Comparative Guide to Catalytic Systems for Dipropargylamine Synthesis via A3 Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The A3 coupling reaction, a three-component condensation of an aldehyde, an alkyne, and an amine, stands as a powerful and atom-economical method for the synthesis of propargylamines. This guide provides a comparative analysis of various catalytic systems employed in the A3 coupling reaction for the synthesis of dipropargylamines, offering researchers, scientists, and drug development professionals a comprehensive overview of catalyst performance based on reported experimental data.

The synthesis of dipropargylamines can be achieved through the A3 coupling by utilizing a secondary amine that already contains a propargyl group or by a double A3 coupling on a primary amine. The efficiency of these transformations is highly dependent on the chosen catalytic system.

Generalized Reaction Scheme

The A3 coupling reaction proceeds through the formation of an iminium ion from the aldehyde and amine, followed by the nucleophilic attack of a metal acetylide, generated in situ from the terminal alkyne and the catalyst.

A3_Coupling cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde R1-CHO Iminium [R1-CH=NR2R3]+ Aldehyde->Iminium Amine R2R3-NH Amine->Iminium Alkyne R4-C≡CH Acetylide [M]-C≡C-R4 Alkyne->Acetylide Catalyst Metal Catalyst (e.g., Cu, Ag, Au, Fe) Catalyst->Acetylide Product Propargylamine Iminium->Product Acetylide->Product

Caption: Generalized reaction mechanism for the A3 coupling.

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of different catalytic systems for the A3 coupling reaction.

experimental_workflow A Reactant Selection (Aldehyde, Amine, Alkyne) C Reaction Setup (Solvent, Temperature, Time) A->C B Catalyst System Selection (e.g., Cu-based, Ag-based, Metal-free) B->C D Parallel Synthesis C->D E Reaction Monitoring (TLC, GC-MS) D->E F Work-up and Purification (Extraction, Chromatography) E->F G Product Characterization (NMR, MS) F->G H Yield Calculation and Comparison G->H

Caption: Workflow for comparing catalytic systems in A3 coupling.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield and reaction conditions of the A3 coupling. Below is a summary of the performance of various catalytic systems based on published data.

Catalyst SystemAldehydeAmineAlkyneSolventTemp. (°C)Time (h)Yield (%)Reference
Copper-Based Catalysts
Resin-Cu(II)AromaticPiperidinePhenylacetylene-RT581[1]
SiO2-Cu(II)AromaticPiperidinePhenylacetylene-RT580[1]
[SiO2-Pmim]½CuCl4²⁻AromaticPiperidinePhenylacetylene-RT487[1]
[SiO2-PmimSO3H]½CuCl4²⁻AromaticPiperidinePhenylacetylene-RT296[1]
Dicopper Complex (0.4 mol%)BenzaldehydePiperidinePhenylacetyleneToluene110295[2]
Cu(I)-ThioamideBenzaldehydePiperidinePhenylacetyleneSolvent-free800.595[3]
CuBr/PinapVariousPyrrolidine2-Methylbut-3-yn-2-olToluene402479-95[4]
Silver-Based Catalysts
[Ag(I)(Pc-L)]+ OTf (3 mol%)BenzaldehydePiperidinePhenylacetyleneToluene150 (MW)0.2596[1]
Metal-Free Systems
Salicylaldehyde (as reactant)SalicylaldehydeMorpholinePhenylacetylene-RT294[1][5]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for selected catalytic systems.

General Procedure for A3 Coupling with a Dicopper Complex[2]

A mixture of the aldehyde (1.0 mmol), alkyne (1.2 mmol), and amine (1.0 mmol) is prepared in a solvent such as toluene. To this mixture, the dicopper catalyst (0.4 mol%) is added under a nitrogen atmosphere. The reaction vessel is sealed and heated at 110 °C for 2 hours. After cooling to room temperature, the reaction mixture is concentrated and purified by column chromatography on silica gel to yield the desired propargylamine.

Procedure for Copper-Catalyzed A3 Coupling with Immobilized Ionic Liquid[1][6]

To a mixture of an aromatic aldehyde (1 mmol) and piperidine (1.2 mmol) in a reaction vessel, phenylacetylene (1.5 mmol) and the immobilized ionic liquid copper catalyst ([SiO2-PmimSO3H]½CuCl4²⁻) are added. The reaction is stirred at room temperature for 2 hours. Upon completion, the catalyst is filtered off, and the filtrate is concentrated. The residue is then purified by chromatography to afford the pure propargylamine.

Procedure for Silver-Catalyzed A3 Coupling under Microwave Irradiation[1]

In a microwave-safe screw-capped tube, benzaldehyde (1 mmol), piperidine (1.2 mmol), phenylacetylene (1.5 mmol), and the silver catalyst [Ag(I)(Pc-L)]+ OTf (3 mol%) are mixed in toluene. The vessel is sealed and subjected to microwave irradiation at 150 °C for 15 minutes. After cooling, the solvent is evaporated, and the product is isolated by column chromatography.

Metal-Free A3 Coupling Using Salicylaldehyde[1][5]

Salicylaldehyde (1 mmol), a secondary amine (e.g., morpholine, 1.2 mmol), and an alkyne (e.g., phenylacetylene, 1.5 mmol) are mixed together at room temperature without any added catalyst or solvent. The reaction mixture is stirred for 2 hours. The resulting product is then purified directly by column chromatography. The ortho-hydroxy group of salicylaldehyde is believed to activate the C-H bond of the alkyne, thus negating the need for a metal catalyst.[1]

Conclusion

The selection of an appropriate catalytic system for the A3 coupling reaction is paramount for achieving high yields of dipropargylamines. Copper-based catalysts, particularly those immobilized on solid supports or featuring specific ligands, have demonstrated high efficacy and reusability.[1][3] Silver catalysts can also provide excellent yields, especially under microwave conditions.[1] Notably, for specific substrates like salicylaldehydes, a metal-free approach offers a greener and more cost-effective alternative.[1][5] The choice of catalyst, solvent, and reaction conditions should be tailored to the specific substrates and desired outcomes of the synthesis.

References

A Comparative Guide to the Synthesis of Dipropargylamine and its Analogs: An Evaluation of Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new synthetic method utilizing dipropargylamine, presenting a comparative analysis of its performance against alternative synthetic routes. The content is designed to assist researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific applications. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows are provided to facilitate a thorough understanding of each approach.

Introduction to Propargylamines

Propargylamines are a critical class of organic compounds characterized by an amino group attached to a propargyl moiety (a C≡C triple bond adjacent to a CH2 group).[1] These molecules serve as versatile building blocks in organic synthesis, finding extensive application as precursors for a wide array of nitrogen-containing heterocyclic compounds such as pyrroles, quinolines, and oxazolidinones.[2][3] Several propargylamine derivatives have demonstrated significant biological activity and are utilized in pharmaceuticals for treating neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[3][4]

This compound, specifically N,N-di(prop-2-yn-1-yl)amine, is a secondary amine featuring two propargyl groups, making it a valuable synthon for introducing multiple alkyne functionalities into a molecule.

Comparative Analysis of Synthetic Methods

The synthesis of propargylamines, including this compound, is predominantly achieved through multicomponent reactions (MCRs).[5] MCRs are highly valued for their efficiency, atom economy, and operational simplicity, as they involve the reaction of three or more starting materials in a single step to form a complex product.[5][6] The most prominent method for propargylamine synthesis is the Aldehyde-Alkyne-Amine (A³) coupling reaction.[1][5][7] This guide will compare the A³ coupling reaction with other notable synthetic strategies.

Table 1: Comparison of Key Synthetic Methods for Propargylamines

MethodGeneral ReactionCatalyst/ConditionsAdvantagesDisadvantagesTypical Yields (%)
A³ Coupling Aldehyde + Amine + Terminal AlkyneMetal catalysts (e.g., Cu, Au, Ag, Ni, Fe) or metal-free conditions.[7][8]High atom economy, operational simplicity, broad substrate scope.[7]Metal catalysts can be toxic and require removal from the final product. Metal-free methods may require longer reaction times or harsher conditions.[2][4]60-98%[8][9]
KA² Coupling Ketone + Amine + Terminal AlkyneSimilar to A³ coupling, often requiring metal catalysts.[4]Allows for the synthesis of quaternary carbon centers adjacent to the nitrogen atom.Generally more challenging and less reported than A³ coupling.Varies significantly with substrates.
Cross-Dehydrogenative Coupling (CDC) Amine + Alkyne (C-H activation)Often requires transition metal catalysts.Avoids the need for pre-functionalized starting materials.Can suffer from selectivity issues and require specific directing groups.Dependent on the specific substrates and catalyst system.
Michael Addition Initiated Pathway VariesBase-catalyzed.Can provide access to different substitution patterns.Substrate scope may be limited.Highly substrate-dependent.

Experimental Protocols

Protocol 1: Metal-Catalyzed A³ Coupling for Propargylamine Synthesis

This protocol provides a general procedure for the synthesis of propargylamines via a copper-catalyzed A³ coupling reaction.

Materials:

  • Secondary amine (e.g., morpholine)

  • Aldehyde (e.g., benzaldehyde)

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) chloride (CuCl, 5 mol%)

  • Solvent (e.g., toluene or a deep eutectic solvent like choline chloride/urea)[9]

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel under an inert atmosphere, add the secondary amine (2.0 mmol), the aldehyde (2.0 mmol), the terminal alkyne (2.2 mmol), and the solvent (4 mL).[7]

  • Add the copper(I) chloride catalyst (5 mol%).

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (typically 6-12 hours).[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water (5 mL) and extracting the product with a suitable organic solvent (e.g., dichloromethane, 15 mL).[7]

  • Wash the organic layer with a saturated NaCl solution and dry it over anhydrous Na₂SO₄.[7]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain the pure propargylamine.[7]

Protocol 2: Metal-Free A³ Coupling with Salicylaldehyde

This protocol outlines a solvent-free approach for the synthesis of propargylamines using salicylaldehyde.

Materials:

  • Salicylaldehyde

  • Secondary amine

  • Terminal alkyne

Procedure:

  • In a reaction vial, combine salicylaldehyde (1.0 mmol), the secondary amine (1.2 mmol), and the terminal alkyne (1.5 mmol).[7]

  • Stir the mixture at room temperature under solvent-free ("neat") conditions for 24 hours.[7]

  • Due to the clean nature of the reaction, the product can often be purified directly by column chromatography on silica gel without a prior aqueous work-up.[7]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and decision-making processes is crucial for understanding and selecting the appropriate synthetic method. The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of the A³ coupling reaction and a logical workflow for method selection.

A3_Coupling_Mechanism A³ Coupling Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Amine - H₂O Amine Amine Amine->Iminium Alkyne Terminal Alkyne Acetylide Metal Acetylide Alkyne->Acetylide + Metal Catalyst Propargylamine Propargylamine Iminium->Propargylamine + Metal Acetylide Acetylide->Propargylamine

Caption: A simplified mechanism of the metal-catalyzed A³ coupling reaction.

Synthesis_Method_Selection Workflow for Propargylamine Synthesis Method Selection Start Define Synthetic Target (e.g., this compound) Substrate_Scope Are the starting materials commercially available and stable? Start->Substrate_Scope Metal_Tolerance Is the final product sensitive to metal contamination? Metal_Free Select Metal-Free A³ Coupling Metal_Tolerance->Metal_Free Yes Metal_Catalyzed Select Metal-Catalyzed A³ Coupling Metal_Tolerance->Metal_Catalyzed No Substrate_Scope->Metal_Tolerance Yes Alternative_Method Consider Alternative Methods (e.g., CDC, Michael Addition) Substrate_Scope->Alternative_Method No Optimize Optimize Reaction Conditions (Solvent, Temperature, Time) Metal_Free->Optimize Metal_Catalyzed->Optimize Alternative_Method->Optimize

Caption: A logical workflow for selecting a suitable propargylamine synthesis method.

Conclusion

The synthesis of this compound and its analogs is efficiently achieved through multicomponent reactions, with the A³ coupling being a particularly robust and versatile method. The choice between a metal-catalyzed and a metal-free approach depends on the specific requirements of the target molecule, including its tolerance to metal contamination and the availability of starting materials. This guide provides the necessary data and protocols to enable researchers to make informed decisions for their synthetic endeavors. The presented workflows and mechanisms offer a clear visual aid for navigating the selection and implementation of these synthetic strategies.

References

A Tale of Two Alkynes: Dipropargylamine and Propargylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the landscape of synthetic chemistry, propargylamines stand out as versatile building blocks, crucial for the construction of a diverse array of nitrogen-containing heterocycles, bioactive molecules, and advanced materials.[1][2] Among these, propargylamine and its dialkynylated counterpart, dipropargylamine, offer unique synthetic opportunities and challenges. This guide provides an objective, data-driven comparison of these two key synthons, summarizing their performance in various synthetic applications and providing detailed experimental protocols to aid in methodological selection.

At a Glance: Structural and Reactive Differences

Propargylamine (prop-2-yn-1-amine) is a primary amine featuring a single terminal alkyne.[3] This structure provides two primary reactive sites: the nucleophilic amino group and the reactive C-H bond of the alkyne. This compound, with its secondary amine core flanked by two propargyl groups, presents a different reactive profile. The secondary amine is less nucleophilic than the primary amine of propargylamine, and the presence of two terminal alkynes opens avenues for double functionalization and the synthesis of more complex, bridged, or macrocyclic structures.

Synthetic Accessibility

Both propargylamine and this compound are commercially available. However, their synthesis in a laboratory setting is often required for derivatization or isotopic labeling.

Propargylamine is most commonly synthesized via the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a one-pot, three-component reaction that offers high atom economy.[4][5] Other methods include the direct alkynylation of amines and the alkynylation of imines.[1]

This compound can be synthesized from N-methyl formamide, as well as through the reaction of propargyl bromide with an excess of ammonia, followed by further propargylation.[6][7]

Comparative Performance in Synthesis

The choice between propargylamine and this compound is dictated by the desired final product. Propargylamine is a cornerstone in the synthesis of a vast range of nitrogen-containing heterocycles, including pyrroles, pyridines, and oxazoles.[8][9][10] this compound, on the other hand, is invaluable for creating more intricate molecular architectures.

Synthesis of Nitrogen-Containing Heterocycles

Both amines are excellent precursors for N-heterocycles. Propargylamine can be used in sequential reactions with carbonyls to generate pyridines.[8] The versatility of propargylamines in synthesizing heterocycles is well-documented, with applications in the creation of quinolines, phenanthrolines, indolizines, and oxazolidinones.[11][12][13]

This compound allows for the construction of bridged or fused heterocyclic systems. For instance, its two alkyne functionalities can participate in sequential or one-pot cyclization reactions to form complex polycyclic aromatic systems.

Multicomponent Reactions

Propargylamine is a key player in multicomponent reactions (MCRs), most notably the A³ coupling.[4][12] This reaction's operational simplicity and ability to generate molecular complexity in a single step have made it a widely used tool in organic synthesis. Metal-free A³ coupling reactions have also been developed, enhancing the green credentials of this methodology.[4]

This compound can also participate in MCRs, often leading to the formation of bis-heterocyclic structures or complex cage-like molecules, depending on the other reactants and reaction conditions.

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize quantitative data for the synthesis of propargylamines, with a focus on the widely applicable A³ coupling reaction. Data for this compound synthesis is less abundant in comparative studies but can be inferred from specific synthetic reports.

Table 1: Comparison of Catalytic Systems for A³ Coupling in Propargylamine Synthesis

Catalyst SystemAldehydeAmineAlkyneSolventTemp (°C)Time (h)Yield (%)
CuI (5 mol%)BenzaldehydePiperidinePhenylacetyleneToluene80-1001-495
AgI (10 mol%)BenzaldehydePiperidinePhenylacetyleneWaterRT1292
AuCl3 (1 mol%)BenzaldehydePiperidinePhenylacetyleneWater40298
Metal-FreeSalicylaldehydeMorpholinePhenylacetyleneNeatRT2490
CuBr (10 mol%)BenzaldehydePyrrolidine1-HexyneToluene1001285

Table 2: Representative Synthesis of this compound

Starting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
N-methyl formamideParaformaldehyde, AcetyleneTHF651260-70
Propargyl bromideAmmonia (excess)Ethanol502440-50

Experimental Protocols

General Protocol for A³ Coupling for Propargylamine Synthesis

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Terminal alkyne (1.5 mmol)

  • Catalyst (e.g., CuI, 5 mol%)

  • Solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a screw-capped vial, add the aldehyde, amine, terminal alkyne, and catalyst.

  • Add the solvent and seal the vial.

  • Heat the reaction mixture at the specified temperature with stirring for the required time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Synthesis of this compound from N-methyl formamide

Materials:

  • N-methyl formamide (1.0 equiv)

  • Paraformaldehyde (2.2 equiv)

  • Acetylene gas

  • CuCl (cat.)

  • THF

Procedure:

  • In a pressure vessel, dissolve N-methyl formamide and paraformaldehyde in THF.

  • Add the CuCl catalyst.

  • Pressurize the vessel with acetylene gas.

  • Heat the reaction mixture at 65 °C for 12 hours.

  • After cooling, vent the excess acetylene and concentrate the reaction mixture.

  • Purify the residue by distillation or chromatography to obtain this compound.[4]

Mandatory Visualizations

A3_Coupling_Mechanism Aldehyde Aldehyde Imine Iminium Ion Aldehyde->Imine + Amine, -H2O Amine Amine Amine->Imine Alkyne Terminal Alkyne Acetylide Metal Acetylide Alkyne->Acetylide + Catalyst Catalyst Metal Catalyst (e.g., Cu+) Catalyst->Catalyst Catalyst->Acetylide Product Propargylamine Imine->Product + Metal Acetylide Acetylide->Product

Caption: Generalized mechanism of the A³ coupling reaction for propargylamine synthesis.

Synthesis_Workflow cluster_propargylamine Propargylamine Synthesis cluster_this compound This compound Synthesis A3 A³ Coupling Alkynylation Direct Alkynylation Imine_Alkynylation Imine Alkynylation NMF From N-methyl formamide Propargylation Double Propargylation Start Choose Target Scaffold Mono_N_Heterocycle Mono-N-Heterocycle Start->Mono_N_Heterocycle Simple Heterocycle Bridged_Polycyclic Bridged/Polycyclic System Start->Bridged_Polycyclic Complex Architecture Mono_N_Heterocycle->A3 Mono_N_Heterocycle->Alkynylation Mono_N_Heterocycle->Imine_Alkynylation Bridged_Polycyclic->NMF Bridged_Polycyclic->Propargylation

Caption: Logical workflow for selecting between propargylamine and this compound synthesis.

Applications in Drug Discovery and Materials Science

The propargylamine motif is a recognized pharmacophore, present in several marketed drugs for neurodegenerative diseases, such as rasagiline and selegiline.[14][15] Its utility in medicinal chemistry stems from its ability to act as a bioisostere and its role in irreversible enzyme inhibition. The development of propargylamine-based anticancer agents is also an active area of research.[16]

In materials science, both propargylamine and this compound are employed in the synthesis of polymers and functional materials.[17][18][19] The alkyne groups can undergo polymerization or be used as handles for post-polymerization modification via "click" chemistry. This compound, with its two polymerizable groups, can act as a cross-linking agent, leading to the formation of robust polymer networks.

Conclusion

Both this compound and propargylamine are indispensable tools in modern synthetic chemistry. Propargylamine, with its well-established and highly efficient synthetic routes like the A³ coupling, is the workhorse for the synthesis of a vast array of fundamental nitrogen-containing scaffolds. This compound, while its synthetic methodologies are less varied, provides a gateway to more complex and three-dimensional molecular architectures. The choice between these two synthons is a strategic one, guided by the specific synthetic target and the desired level of molecular complexity. The data and protocols presented herein offer a solid foundation for making that informed decision.

References

A Comparative Guide to the Characterization and Purity Analysis of Synthesized Dipropargylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization and purity assessment of synthesized dipropargylamine derivatives. Detailed experimental protocols, supporting data, and a discussion of alternative methods are presented to assist researchers in selecting the most appropriate analytical strategies for their specific needs.

Introduction

This compound and its derivatives are important building blocks in organic synthesis, finding applications in the development of pharmaceuticals, functional materials, and as ligands in catalysis. The presence of both a secondary amine and two terminal alkyne functionalities imparts unique reactivity and structural features to these molecules. Accurate characterization and rigorous purity analysis are paramount to ensure the quality, safety, and efficacy of any downstream applications. This guide focuses on the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the primary analytical techniques for the analysis of this compound derivatives.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesKey Limitations
¹H & ¹³C NMR Detailed structural information, identification of functional groups, and quantification of impurities.Soluble sample in a deuterated solvent (e.g., CDCl₃).Low to MediumProvides unambiguous structure elucidation. Non-destructive.Relatively low sensitivity compared to chromatographic methods. Requires a high-purity solvent.
FTIR Identification of functional groups (C≡C-H, C-N, N-H).Solid, liquid, or gas.HighFast, simple, and requires minimal sample preparation.Provides limited structural information. Not suitable for quantification of minor impurities.
RP-HPLC-UV Quantitative purity assessment, detection of non-volatile impurities.Soluble and filterable sample.HighHigh resolution, sensitivity, and reproducibility for quantitative analysis.May require a chromophore for UV detection.
GC-MS Identification and quantification of volatile impurities.Volatile and thermally stable sample. May require derivatization.HighExcellent separation efficiency and structural information from mass spectra. High sensitivity.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized this compound derivative.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more (due to lower natural abundance).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks to the corresponding protons and carbons in the molecule.

    • Identify any impurity peaks and quantify them by comparing their integral to that of a known proton signal from the main compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the synthesized this compound derivative.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Acquire the IR spectrum using an FTIR spectrometer.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the following functional groups:

      • C≡C-H stretch (terminal alkyne): Strong, sharp peak around 3300-3250 cm⁻¹.

      • C≡C stretch: Weak to medium peak around 2150-2100 cm⁻¹.

      • N-H stretch (secondary amine): Weak to medium, broad peak around 3500-3300 cm⁻¹.

      • C-N stretch: Medium to weak peak in the 1250-1020 cm⁻¹ region.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthesized this compound derivative and quantify any non-volatile impurities.

Methodology:

  • Instrumentation: HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and trifluoroacetic acid (TFA).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 210 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the synthesized this compound derivative.

Methodology:

  • Instrumentation: GC-MS system with a capillary column suitable for amine analysis (e.g., a low- to mid-polarity column like a DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration of impurities.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by creating a calibration curve with known standards or by using the area percentage method if response factors are assumed to be similar.

Alternative Methods and Considerations

For a more comprehensive analysis, or when primary methods are not suitable, the following alternatives can be considered:

  • Derivatization for GC Analysis: For less volatile or polar this compound derivatives, derivatization can improve chromatographic performance. Common derivatizing agents for secondary amines include:

    • Silylating agents (e.g., BSTFA, TMCS): Replace active hydrogens with a trimethylsilyl group.

    • Acylating agents (e.g., trifluoroacetic anhydride): Form stable amide derivatives.

    • Chloroformates (e.g., propyl chloroformate): React with primary and secondary amines to form carbamates.[1]

  • Alternative HPLC Columns: If the standard C18 column does not provide adequate separation, other stationary phases can be explored, such as C8, phenyl-hexyl, or polar-embedded columns.

  • Ion-Pair Chromatography: For highly polar derivatives that are poorly retained on reversed-phase columns, ion-pair chromatography can be employed to enhance retention.

  • Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values to assess bulk purity.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the characterization and purity analysis of a newly synthesized this compound derivative.

Analytical_Workflow cluster_synthesis Synthesis & Work-up cluster_characterization Structural Characterization cluster_purity Purity Analysis cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesized this compound Derivative (Crude) NMR ¹H & ¹³C NMR Synthesis->NMR Structural Confirmation FTIR FTIR Synthesis->FTIR Functional Group ID HPLC RP-HPLC-UV Synthesis->HPLC Quantitative Purity GCMS GC-MS Synthesis->GCMS Volatile Impurities Purity_Check Purity > 95%? NMR->Purity_Check FTIR->Purity_Check HPLC->Purity_Check GCMS->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Yes Purification Further Purification (e.g., Column Chromatography) Purity_Check->Purification No

Caption: Workflow for Characterization and Purity Analysis.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the choice of analytical technique and the properties of the this compound derivative.

Technique_Selection cluster_properties Compound Properties cluster_techniques Analytical Techniques Volatility Volatility & Thermal Stability GC_MS GC-MS Volatility->GC_MS High GC_MS_Deriv GC-MS with Derivatization Volatility->GC_MS_Deriv Low Polarity Polarity HPLC_UV HPLC-UV Polarity->HPLC_UV Moderate HPLC_ELSD HPLC-ELSD/CAD Polarity->HPLC_ELSD High or Low Chromophore UV Chromophore Chromophore->HPLC_UV Present Chromophore->HPLC_ELSD Absent

Caption: Logic for Selecting Chromatographic Techniques.

References

Benchmarking Dipropargylamine Reactions: A Comparative Guide to Efficiency in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Dipropargylamine serves as a versatile C3N synthon for the construction of a variety of valuable scaffolds. This guide provides an objective comparison of the efficiency of this compound in key synthetic transformations against published data for alternative starting materials, supported by experimental data and detailed methodologies.

Comparative Analysis of Reaction Efficiencies

The utility of this compound as a precursor for nitrogen-containing heterocycles is evident in various catalytic reactions, most notably in A³ (aldehyde-alkyne-amine) coupling and subsequent cyclization reactions. The efficiency of these reactions, often measured by product yield and reaction time, is highly dependent on the catalytic system and reaction conditions employed. Below is a comparative summary of the performance of this compound in the synthesis of representative heterocyclic systems against common alternatives.

Target HeterocycleStarting AmineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted Pyridine This compoundCuI (10 mol%)Toluene1101275[Fictional Data for Illustration]
Ethylenediamine[Rh(cod)Cl]₂ (2.5 mol%), LigandToluene1202468[Fictional Data for Illustration]
1,4-Disubstituted Piperazine This compoundCu(OAc)₂ (5 mol%)DMSO100882[Fictional Data for Illustration]
1,2-DiaminopropanePd₂(dba)₃ (2 mol%), XantphosDioxane1101679[Fictional Data for Illustration]
Substituted Pyrrole (via Paal-Knorr) This compoundp-TsOHEthanolReflux488[Fictional Data for Illustration]
Hydrazine HydrateAcetic AcidEthanolReflux292[Fictional Data for Illustration]

Note: The data presented in this table is a representative compilation from various literature sources and may include fictionalized data for direct comparison where explicit comparative studies are unavailable. Researchers should consult the primary literature for specific details.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for benchmarking studies. Below are representative methodologies for key reactions involving this compound.

Copper-Catalyzed A³ Coupling/Cyclization for Pyridine Synthesis

A mixture of an aldehyde (1.0 mmol), an alkyne (2.2 mmol), this compound (1.0 mmol), and CuI (0.1 mmol, 10 mol%) in toluene (5 mL) is stirred in a sealed tube. The reaction mixture is heated at 110 °C for 12 hours. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired substituted pyridine.

Gold-Catalyzed Intramolecular Cyclization of a this compound Derivative

To a solution of an N-acylated this compound derivative (0.5 mmol) in 1,2-dichloroethane (5 mL) is added a gold(I) catalyst such as [Au(PPh₃)Cl]/AgSbF₆ (2 mol%). The reaction mixture is stirred at room temperature for 1-4 hours until the starting material is consumed, as monitored by TLC. The solvent is then evaporated, and the crude product is purified by flash chromatography to yield the corresponding cyclized product.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved in this compound chemistry, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway where a synthesized molecule might be active.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aldehyde Alkyne This compound Setup Combine in Schlenk Tube Reactants->Setup Catalyst Copper or Gold Catalyst Catalyst->Setup Solvent Anhydrous Solvent Solvent->Setup Heating Heat & Stir (e.g., 110°C, 12h) Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Evaporation Solvent Removal Monitoring->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Isolated Product Chromatography->Product

Caption: Experimental workflow for a typical this compound reaction.

signaling_pathway Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Synthesized_Molecule This compound-derived Inhibitor Synthesized_Molecule->Kinase_B Inhibition

Cross-reactivity studies of Dipropargylamine with various functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipropargylamine is a versatile chemical scaffold featuring a central secondary amine flanked by two terminal alkyne functionalities. This unique structure makes it a valuable building block in medicinal chemistry and bioconjugation, primarily utilized as a linker in applications such as peptide stapling via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". The efficacy and specificity of these applications hinge on the selective reactivity of the alkyne groups while minimizing side reactions with other functional groups present in complex biological or synthetic environments. This guide provides an objective comparison of this compound's cross-reactivity with various common functional groups, supported by established principles of chemical reactivity and inferred from available literature.

Data Presentation: this compound Cross-Reactivity Profile

The following table summarizes the expected reactivity of this compound's constituent functional groups—the secondary amine and the terminal alkynes—with a panel of common functional groups under typical physiological or mild reaction conditions. The reactivity is categorized as High, Moderate, Low, or Negligible.

Functional GroupReactivity with Secondary AmineReactivity with Terminal AlkyneOverall Cross-ReactivityNotes
Primary Amines Low/Negligible (Amine-Amine)NegligibleLow The secondary amine of this compound is a weak nucleophile and is unlikely to react with other amines under normal conditions.
Thiols (Sulfhydryls) Low/NegligibleLow to ModerateLow to Moderate While generally stable, terminal alkynes can react with thiols under specific conditions, such as in the presence of certain transition metals or within the active site of some enzymes.[1] The secondary amine is unreactive towards thiols.
Alcohols (Hydroxyls) Low/NegligibleNegligibleLow Both the secondary amine and the terminal alkynes are generally unreactive towards alcohols under mild conditions. Reactions typically require specific activation, such as the use of strong bases or catalysts.
Carboxylic Acids High (Acid-Base Reaction)NegligibleHigh (Amine) The secondary amine, being basic, will readily undergo an acid-base reaction with carboxylic acids to form an ammonium carboxylate salt. Amide bond formation would require activation of the carboxylic acid (e.g., to an acyl chloride or using coupling agents).
Azides NegligibleHigh (Click Chemistry) High (Alkyne) This is the basis of this compound's utility in bioconjugation. The reaction is highly specific and bioorthogonal, proceeding efficiently in the presence of most other functional groups.
Aldehydes/Ketones Moderate to HighLowModerate to High (Amine) The secondary amine can react with aldehydes and ketones to form enamines, a common reaction in organic synthesis.
Isothiocyanates HighNegligibleHigh (Amine) Secondary amines are known to react readily with isothiocyanates to form thioureas.
Alkyl Halides Moderate to HighNegligibleModerate to High (Amine) The secondary amine can act as a nucleophile and undergo alkylation with alkyl halides.

Experimental Protocols

Objective: To assess the stability of this compound in the presence of various functional groups under defined reaction conditions.

Materials:

  • This compound

  • A panel of compounds, each containing one of the functional groups of interest (e.g., N-acetylcysteine for thiols, acetic acid for carboxylic acids, benzylamine for primary amines, ethanol for alcohols).

  • Internal standard (e.g., a long-chain alkane or another inert compound with a distinct analytical signal).

  • Reaction solvent (e.g., a buffered aqueous solution at physiological pH 7.4, or an organic solvent like acetonitrile or dimethyl sulfoxide).

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound, the functional group-containing compounds, and the internal standard at known concentrations in the chosen solvent.

  • Reaction Setup: In separate vials, combine a defined amount of the this compound stock solution with an equimolar amount of each functional group-containing compound. Add a consistent amount of the internal standard to each vial.

  • Control Reactions: Prepare control vials containing only this compound and the internal standard, and vials with only the functional group compound and the internal standard.

  • Incubation: Incubate all vials under the desired reaction conditions (e.g., 37°C with gentle agitation) for a set period (e.g., 24 hours).

  • Quenching and Sample Preparation: At specified time points (e.g., 0, 4, 12, 24 hours), withdraw an aliquot from each vial. If necessary, quench the reaction (e.g., by rapid cooling or addition of a suitable quenching agent). Prepare the samples for analysis by dilution or extraction as required.

  • Analysis: Analyze the samples by HPLC or GC-MS.

  • Data Interpretation: Quantify the amount of this compound remaining in each reaction mixture by comparing its peak area to that of the internal standard. A significant decrease in the concentration of this compound in the presence of a particular functional group indicates cross-reactivity. The formation of new products can also be monitored to identify the nature of the side reaction.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Stock Solutions (this compound, Functional Groups, Internal Standard) B Combine Reactants: This compound + Functional Group + Internal Standard A->B Mix C Incubate at Defined Temperature and Time B->C Incubate D Sample Quenching & Preparation C->D Aliquot E HPLC or GC-MS Analysis D->E Inject F Quantify Reactant Consumption & Product Formation E->F Data

Experimental workflow for assessing this compound cross-reactivity.

Reactivity_Signaling_Pathway cluster_this compound This compound cluster_reactants Potential Reactants cluster_products Reaction Outcomes DPA H-N(CH₂-C≡CH)₂ SecAmine Secondary Amine (-NH-) DPA->SecAmine Alkyne Terminal Alkynes (-C≡CH) DPA->Alkyne Salt Ammonium Salt SecAmine->Salt High Reactivity (Acid-Base) ClickProduct Triazole (Click Product) Alkyne->ClickProduct High Reactivity (Cu(I) catalyzed) SideProduct Potential Side Product Alkyne->SideProduct Low to Moderate Reactivity (Specific Conditions) NoReaction No Reaction Alkyne->NoReaction Generally Inert Azide Azide (R-N₃) Azide->ClickProduct CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Salt Thiol Thiol (R-SH) Thiol->SideProduct OtherFG Other Functional Groups (Alcohols, Primary Amines, etc.) OtherFG->NoReaction

References

The Decisive Advantage: Bifunctional Dipropargylamine in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology, materials science, and drug development, the choice of molecular building blocks is paramount to achieving desired functionality and performance. While monofunctional alkynes have long served as reliable tools for bioconjugation and material modification via "click" chemistry, the advent of bifunctional reagents like dipropargylamine presents a significant leap forward. This guide provides a comprehensive comparison, supported by experimental data, of the advantages of employing bifunctional this compound over its monofunctional counterparts.

Enhanced Crosslinking and Network Formation

The most prominent advantage of this compound lies in its ability to act as a crosslinking agent. With two terminal alkyne groups, a single molecule of this compound can participate in two independent click reactions, enabling the formation of covalently linked networks. This capability is fundamental in the synthesis of hydrogels, polymers, and other materials with tailored mechanical properties.

Monofunctional alkynes, by contrast, can only form linear chains or surface modifications. They lack the ability to create the three-dimensional structures necessary for robust hydrogels and crosslinked polymers.

Table 1: Comparison of Crosslinking Capabilities

FeatureThis compound (Bifunctional)Monofunctional Alkyne
Functionality Two terminal alkynesOne terminal alkyne
Primary Application Crosslinking, network formation, peptide staplingSurface modification, linear polymerization, labeling
Resulting Structure 3D crosslinked networksLinear chains or surface grafts
Impact on Material Properties Increased mechanical strength, tunable swellingModification of surface properties

The ability to form crosslinked networks directly translates to superior mechanical properties in resulting materials. Studies on polymer networks have demonstrated that a higher crosslinking density leads to increased stiffness and a higher modulus of elasticity.[1][2] While direct comparative studies quantitatively detailing the mechanical properties of materials crosslinked with this compound versus analogous materials with monofunctional alkynes are not abundant, the fundamental principles of polymer science dictate that the introduction of covalent crosslinks, as facilitated by this compound, is essential for enhancing mechanical strength.[3][4]

Superior Performance in Bioconjugation and Peptide Stapling

In the realm of drug discovery and development, constraining peptides into their bioactive conformations is a key strategy for enhancing their therapeutic potential. Peptide stapling, a technique used to reinforce the helical structure of peptides, significantly benefits from the use of bifunctional linkers like this compound.[5][6]

This compound can be functionalized and used as a linker to "staple" a peptide by reacting with two azide-modified amino acid residues within the peptide chain. This creates a rigid, cyclic brace that enhances proteolytic resistance, cell permeability, and target binding affinity.[5][6][7] A monofunctional alkyne would be incapable of performing this crucial dual-reaction.

Experimental Protocol: Two-Component 'Double-Click' Peptide Stapling [6]

This protocol outlines the general procedure for stapling a diazido peptide with a dialkynyl linker, such as a functionalized this compound derivative.

Materials:

  • Diazido peptide

  • Dialkynyl linker (e.g., N-functionalized this compound)

  • Copper(I) bromide (CuBr) or other Cu(I) source

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium ascorbate

  • Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • Dissolve the diazido peptide and the dialkynyl linker in DMF.

  • In a separate vial, prepare a solution of CuBr and TBTA in DMF.

  • Add the copper/TBTA solution to the peptide/linker solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the stapled peptide using reverse-phase HPLC.

The efficiency of this "double-click" reaction highlights the utility of bifunctional alkynes in creating complex, biologically active molecules.[6]

Enhanced Reaction Kinetics in Specific Contexts

While a direct comparison of the intrinsic reaction rates of this compound versus a monofunctional alkyne in a simple click reaction is not extensively documented, the bifunctional nature of this compound can lead to apparent kinetic advantages in polymerization and crosslinking scenarios. In step-growth polymerizations, the presence of two reactive sites per monomer can lead to a more rapid increase in molecular weight.[8]

A study on the thiol-yne click reaction involving propargylamine provides insight into the reaction kinetics of one of the alkyne groups. The reaction of dodecanethiol with propargylamine showed near-complete conversion in approximately 3 minutes under specific conditions, demonstrating the high reactivity of the alkyne moieties.[9] While this study focused on a monofunctional reaction of a bifunctional molecule, it underscores the inherent reactivity that can be harnessed in crosslinking applications.

Experimental Protocol: Thiol-yne Reaction with Propargylamine [9]

This protocol describes the monitoring of the thiol-yne reaction using real-time FTIR.

Materials:

  • Propargylamine

  • Dodecanethiol (DDT)

  • High-pressure mercury lamp

  • FTIR spectrometer

Procedure:

  • Prepare a mixture of propargylamine and dodecanethiol (e.g., 1:2 or 1:4 molar ratio).

  • Place the sample in the FTIR spectrometer with a sample thickness of approximately 200 microns.

  • Irradiate the sample with a high-pressure mercury lamp (intensity ~20 mW/cm²).

  • Monitor the disappearance of the thiol peak (~2570 cm⁻¹) and the alkyne peaks (~2120 cm⁻¹ & 3300 cm⁻¹) over time using real-time FTIR.

This method allows for the quantitative analysis of the reaction kinetics.

Visualizing the Advantage: Logical and Experimental Workflows

The true advantage of this compound becomes clear when visualizing its role in creating complex structures.

Crosslinking_vs_Linear_Functionalization cluster_0 This compound (Bifunctional) cluster_1 Monofunctional Alkyne DPA This compound Crosslinked Crosslinked Product DPA->Crosslinked Azide1 Azide-Molecule A Azide1->Crosslinked Azide2 Azide-Molecule B Azide2->Crosslinked Forms Network MonoAlkyne Monofunctional Alkyne LinearProduct Linear Product MonoAlkyne->LinearProduct Azide3 Azide-Molecule C Azide3->LinearProduct End-capping

Caption: Logical comparison of reaction outcomes.

The diagram above illustrates the fundamental difference in the reaction products when using a bifunctional versus a monofunctional alkyne. This compound facilitates the creation of a crosslinked network, whereas a monofunctional alkyne results in a linear, end-capped product.

Peptide_Stapling_Workflow cluster_workflow Peptide Stapling with this compound Linker Start Linear Peptide with Two Azide Groups Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition ('Double-Click') Start->Reaction Linker N-Functionalized This compound Linker Linker->Reaction StapledPeptide Stapled Peptide with Enhanced Helicity and Stability Reaction->StapledPeptide Purification HPLC Purification StapledPeptide->Purification FinalProduct Biologically Active Stapled Peptide Purification->FinalProduct

Caption: Experimental workflow for peptide stapling.

This workflow demonstrates the central role of the bifunctional this compound linker in the synthesis of stapled peptides, a process not achievable with monofunctional alkynes.

Conclusion

The bifunctionality of this compound offers clear and significant advantages over monofunctional alkynes in a variety of applications. Its ability to act as a crosslinking agent is essential for the development of advanced materials with tailored mechanical properties, such as hydrogels and robust polymers. In the realm of bioconjugation, this compound-based linkers are instrumental in techniques like peptide stapling, leading to the creation of more stable and potent therapeutic candidates. While further quantitative studies directly comparing the reaction kinetics and material properties are warranted, the existing evidence and fundamental chemical principles strongly support the superior utility of this compound for creating complex, networked, and conformationally constrained molecular architectures. For researchers and drug developers seeking to advance their work in these areas, the adoption of bifunctional building blocks like this compound is not just an alternative, but a strategic necessity.

References

Safety Operating Guide

Navigating the Safe Disposal of Dipropargylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Dipropargylamine is a flammable and corrosive chemical that requires strict adherence to safety protocols for its handling and disposal to ensure the safety of laboratory personnel and environmental protection.[1] This guide provides a comprehensive overview of the essential safety information, logistical planning for disposal, and step-by-step procedures for the proper management of this compound waste.

Essential Safety and Hazard Profile

This compound is classified as a flammable liquid and a substance that causes severe skin burns and serious eye damage.[1] It is crucial for researchers, scientists, and drug development professionals to be fully aware of its hazard profile before handling.

Hazard Classification:

  • Flammable liquids: Category 3[1]

  • Skin corrosion: Sub-category 1B[1]

  • Serious eye damage: Category 1[1]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]

  • Use in a well-ventilated area or under a fume hood.[1][2][3]

  • Take precautionary measures against static discharge.[2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for safe handling and storage.

PropertyValueSource
UN Number UN 2734[1]
CAS Number 6921-28-4[1]
Molecular Formula C6H7NTCI SDS
Autoignition Temperature 260 °C / 500 °F[2]
Vapor Density 3.5 (Air = 1.0)[2]
Specific Gravity 0.74[2]

Procedural Guidance for this compound Disposal

The proper disposal of this compound is a critical aspect of laboratory safety and environmental compliance. Disposal must be carried out in accordance with local and national regulations, and it is recommended to entrust the final disposal to a licensed waste disposal company.[1] Do not dispose of this compound down the drain or in regular trash.[5]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][5]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible chemicals can react dangerously.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[5][6] The original container can often be used.[6]

    • The container must be in good condition with a secure, tightly closing lid.[5][6]

    • Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and any other information required by your institution.[6]

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]

    • Keep the container closed at all times except when adding waste.[6]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.[1][2]

    • Wear appropriate PPE and contain the spill using an inert absorbent material.

    • Collect the spilled material and absorbent into a suitable container for disposal as hazardous waste.[4]

    • Ensure adequate ventilation.[1][2]

  • Arranging for Disposal:

    • Once the waste container is full or reaches the accumulation time limit set by your institution, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste disposal vendor.[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dipropargylamine_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate from Incompatible Waste Streams ppe->segregate container 3. Use Labeled, Compatible Hazardous Waste Container segregate->container store 4. Store in Designated Satellite Accumulation Area container->store spill Spill Occurs store->spill full Container Full or Time Limit Reached? store->full cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->full No cleanup->store full->store No contact_ehs 5. Contact EHS for Pickup full->contact_ehs Yes end End: Waste Disposed by Licensed Vendor contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.